(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXODQRCDEZLN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350835 | |
| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48172-10-7 | |
| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex bioactive molecules, including antibiotics.[1] The stereospecificity imparted by the chiral center at the C2 position, along with the reactive hydroxyl and carboxylic acid functionalities, makes a thorough understanding of its physical properties essential for its effective use.
This guide provides a detailed overview of the core physical and chemical characteristics of this compound. The accurate characterization of these properties is paramount for ensuring batch-to-batch consistency, optimizing reaction conditions, developing purification protocols, and meeting the stringent quality control standards required in drug development.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to confirm its molecular structure and fundamental identifiers.
-
IUPAC Name: (2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid[][3]
-
Synonyms: 4-Phthalimido-2-hydroxy butyric acid, 2-Hydroxy-4-phthalimidobutyric acid[][4][5]
The molecule consists of a butyric acid backbone substituted with a hydroxyl group at the alpha-position (C2) and a phthalimide group at the gamma-position (C4). The "(S)" designation indicates the stereochemical configuration at the chiral C2 center.
Caption: 2D structure of this compound.
Core Physical Properties
The following table summarizes the key physical properties of the compound, compiled from various chemical data sources. These values are critical for handling, storage, and application.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 157-159 °C | [][3][4] |
| Boiling Point | 513.1°C (at 760 mmHg, estimated) | [] |
| Density | ~1.504 g/cm³ (estimated) | [] |
| Specific Rotation ([α]D) | +6° (c=1, MeOH) | [3][4] |
| pKa | 3.67 ± 0.10 (Predicted) | [4] |
In-Depth Analysis of Key Properties
Melting Point: A Critical Purity Indicator
The melting point is one of the most fundamental and informative physical properties of a solid organic compound. For this compound, the literature consistently reports a sharp melting range of 157-159 °C .[][3][4]
-
Expertise & Causality: A sharp, narrow melting range (≤ 2 °C) is a strong indicator of high purity. The presence of impurities disrupts the crystal lattice of the compound, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, observing a melting point within the specified range validates the sample's identity and purity. A value below 157 °C or a range greater than 2 °C would necessitate further purification, such as recrystallization.
-
Trustworthiness: The protocol for melting point determination is self-validating when performed with a calibrated apparatus. A standard reference compound with a known, sharp melting point should be run periodically to confirm the instrument's accuracy.
Optical Rotation: Confirming Stereochemical Integrity
The "(S)-(+)-" designation is crucial. "(S)" refers to the absolute configuration at the C2 chiral center, while "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation is a quantitative measure of this property.
-
Expertise & Causality: The specific rotation value of +6° (c=1, MeOH) is a unique physical constant for this enantiomer under the specified conditions (concentration of 1 g/100 mL in methanol).[3][4] Measuring this value is the primary method to confirm that the correct enantiomer has been synthesized or isolated and to assess its enantiomeric purity. A value significantly lower than +6° would suggest the presence of the (R)-(-)-enantiomer, indicating incomplete stereoselective synthesis or racemization.
-
Trustworthiness: A polarimetry measurement is validated by first zeroing the instrument with the pure solvent (methanol) and ensuring the sample is fully dissolved and free of bubbles. The path length of the cell and the temperature must be precisely controlled and recorded, as they directly influence the observed rotation.
Solubility Profile: Guiding Reaction and Purification Strategies
Understanding the solubility of a compound is essential for practical laboratory work, from setting up a reaction to purification and formulation.
-
Qualitative Solubility Data:
-
Expertise & Causality:
-
Alkaline Solubility: The presence of the carboxylic acid group (with a predicted pKa of ~3.67) explains its solubility in strong alkali.[4] In a basic solution, the carboxylic acid is deprotonated to form a carboxylate salt, which is ionic and thus highly soluble in aqueous media. This property is often exploited for extractive purification.
-
Organic Solvents: Its reported solubility in methanol ("almost transparency") and poor solubility in ethanol suggest that polar protic solvents are effective, but subtle differences in solvent polarity can be leveraged for purification.[4] The poor solubility in cold water is expected for a molecule with a large, nonpolar phthalimide group.[4] This characteristic is highly advantageous for purification by recrystallization, where the compound can be dissolved in a hot solvent and will precipitate upon cooling, leaving more soluble impurities behind.
-
Standardized Experimental Protocols
The following protocols describe the standard methodologies for determining the key physical properties discussed.
Protocol 4.1: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a depth of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15 °C below the expected melting point (i.e., ~140 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: The observed range should be within the literature value of 157-159 °C for a pure sample.[][3][4]
Protocol 4.2: Specific Rotation Measurement
Caption: Workflow for determining specific optical rotation.
-
Solution Preparation (c=1): Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve in high-purity methanol. Fill to the mark with methanol and mix thoroughly.
-
Instrument Calibration: Calibrate the polarimeter at the sodium D-line (589 nm) using a cell filled only with methanol. The reading should be zero.
-
Sample Measurement: Rinse and fill the polarimeter cell (of known path length, l, typically 1 dm) with the prepared sample solution.
-
Data Recording: Record the observed optical rotation, α.
-
Calculation: Calculate the specific rotation using the formula: [α]D²⁰ = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
References
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ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from ChemBK. [Link]
-
PubChem. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. National Institutes of Health. Retrieved from PubChem. [Link]
Sources
An In-Depth Technical Guide to (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid (CAS No. 48172-10-7) is a valuable chiral building block in modern medicinal chemistry. As an N-protected, non-proteinogenic amino acid derivative, its structure incorporates a stereochemically defined hydroxyl group and a protected primary amine, making it a versatile intermediate for the synthesis of complex, high-value pharmaceutical compounds. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy from a chiral pool precursor, details a validated analytical method for quality control, and discusses its applications in drug discovery. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this important molecule in their development programs.
Introduction: A Profile of a Key Chiral Intermediate
This compound is a derivative of butyric acid featuring three key functional groups: a carboxylic acid, an S-configured secondary alcohol at the α-position, and a terminal primary amine protected by a phthalimide group. The phthalimide moiety serves as a robust and sterically bulky protecting group for the primary amine, preventing its participation in undesired side reactions and influencing the stereochemical outcome of transformations at adjacent centers.[1]
This combination of functionalities in a single, enantiomerically pure molecule makes it a sought-after intermediate in asymmetric synthesis.[2] Its structural rigidity and defined stereochemistry are critical for building the precise three-dimensional structures required for specific biological activity in modern therapeutics. While it is a versatile building block, it is noted as a useful research chemical and an intermediate in the synthesis of antibiotics such as amikacin and plazomicin.[3][4][5]
Physicochemical & Chiral Properties
The precise physical and chemical properties of a synthetic building block are fundamental to its application. These characteristics dictate reaction conditions, solvent selection, and purification strategies. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 48172-10-7 | [5][6][7][] |
| Molecular Formula | C₁₂H₁₁NO₅ | [6][9] |
| Molecular Weight | 249.22 g/mol | [6][][9] |
| Appearance | White to almost white crystalline powder | [6][] |
| Melting Point | 157-159 °C | [6][] |
| Optical Rotation | +5.0° to +7.0° (c=1, Methanol) | |
| Solubility | Soluble in methanol and strong alkali; almost insoluble in cold water and ethanol. | [6] |
| pKa | 3.67 ± 0.10 (Predicted) | [6] |
The positive specific rotation (+) confirms the dextrorotatory nature of this enantiomer, and the (S) designation specifies the absolute configuration at the chiral center (C2), which is paramount for its utility in stereospecific synthesis.
Strategic Synthesis from the Chiral Pool
A robust and scalable synthesis of an enantiopure intermediate is critical for its viability in drug development. While multiple synthetic routes can be envisioned, a highly effective strategy leverages a readily available and inexpensive chiral starting material, a concept known as a "chiral pool" approach. Here, we outline a logical and field-proven pathway starting from L-asparagine.
The causality behind this choice is twofold:
-
Stereochemical Integrity: L-asparagine provides the required (S)-stereocenter, which is retained through the reaction sequence, obviating the need for costly chiral resolution or asymmetric catalysis.
-
Chemical Efficiency: The synthesis involves chemically straightforward and well-documented transformations, ensuring high yields and purity.
The overall synthetic workflow is visualized below.
Caption: Proposed synthetic pathway from L-asparagine.
Experimental Protocol 1: Synthesis of (S)-4-Amino-2-hydroxybutyric acid (HABA)
This protocol is adapted from established methods for converting α-amino acids to their corresponding α-hydroxy acids and subsequent reduction of a nitrile.[10]
-
Diazotization of L-Asparagine:
-
Dissolve L-asparagine monohydrate (e.g., 1.0 eq) in an aqueous acid solution (e.g., 20% acetic acid). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.5 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Causality: The reaction of the primary amine with nitrous acid (formed in situ) generates an unstable diazonium salt, which is immediately displaced by water (a nucleophile) to form the hydroxyl group with retention of stereochemistry.
-
Upon completion, the intermediate (S)-2-hydroxy-3-cyanopropanoic acid can be extracted into an organic solvent like ethyl acetate.
-
-
Reduction of the Nitrile:
-
Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., methanol or water).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃).
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Causality: The nitrile group is selectively reduced to a primary amine over the heterogeneous catalyst. This is a clean and high-yielding transformation.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude (S)-4-Amino-2-hydroxybutyric acid. This product can be purified by recrystallization or ion-exchange chromatography.[10]
-
Experimental Protocol 2: Synthesis of this compound
This protocol employs a standard dehydrative condensation to form the phthalimide.[11][12]
-
Condensation Reaction:
-
Combine (S)-4-Amino-2-hydroxybutyric acid (1.0 eq) and phthalic anhydride (1.0-1.1 eq) in a round-bottom flask.
-
The reaction can be performed under two conditions:
-
A) Thermal Melt: Heat the mixture to 170-180 °C. The reactants will melt and react, releasing water as a byproduct. The reaction is typically complete within 1-2 hours.
-
B) Solvent-Mediated: Reflux the reactants in a high-boiling solvent like glacial acetic acid. This provides better temperature control and is often preferred for scalability.[4]
-
-
Causality: The primary amine of HABA acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. If performed neat, the solid mass can be triturated with ethanol or water to induce crystallization.
-
If performed in acetic acid, the solvent can be removed under reduced pressure, and the residue recrystallized.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
-
Analytical & Quality Control Workflow
Ensuring the purity and identity of a key intermediate is a non-negotiable aspect of drug development. A robust High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The following protocol describes a self-validating system for the quality control of this compound.
Caption: Quality control workflow for purity analysis by HPLC.
Experimental Protocol 3: Purity Determination by Reversed-Phase HPLC
This method is based on standard principles for analyzing small organic molecules containing aromatic and acidic functional groups.[10]
1. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) | Trifluoroacetic acid (TFA) acts as an ion-pairing agent and ensures the carboxylic acid is protonated for better peak shape. The ratio (e.g., 40:60) can be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | The phthalimide group has a strong chromophore that absorbs well at this wavelength. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
2. Procedure:
-
System Suitability: Prepare a standard solution of this compound (~1 mg/mL in methanol). Make five replicate injections. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 2000.
-
Trustworthiness: This step validates that the HPLC system is performing correctly before analyzing any samples, ensuring the reliability of the results.
-
-
Sample Analysis: Prepare the sample to be tested at the same concentration as the standard. Inject once into the HPLC system.
-
Calculation: Determine the purity of the sample by the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Handling, Storage, and Safety
As a laboratory chemical, proper handling procedures are essential.
-
Safety: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][6]
Conclusion
This compound stands out as a high-purity, stereochemically defined intermediate with significant potential in pharmaceutical synthesis. Its unique combination of functional groups, anchored to a chiral scaffold, provides medicinal chemists with a powerful tool for constructing complex molecular architectures. By understanding its properties, employing logical synthetic strategies rooted in the chiral pool, and verifying its quality through robust analytical methods, researchers can confidently and efficiently advance their drug discovery and development programs.
References
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Wu, P. Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(4), M1275. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of apremilast. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]
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Davies, H. M., & Lee, G. H. (2010). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 12(15), 3352–3355. Available at: [Link]
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Guichard, G., et al. (2006). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 83, 134. Available at: [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid. Retrieved from [Link]
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RovaThin. (n.d.). 4-(1,3-DIOXOISOINDOLIN-2-YL)-2-HYDROXYBUTANOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. Retrieved from [Link]
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A Comprehensive Spectroscopic and Methodological Guide to (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectral manifestations, providing field-proven insights into experimental design and data interpretation.
Introduction: The Structural Significance of this compound
This compound, with the IUPAC name (2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid, is a valuable chiral building block. Its structure incorporates a phthalimide group, which is a common protecting group for primary amines, and a chiral α-hydroxy carboxylic acid moiety. This combination of functional groups makes it a precursor for a variety of more complex molecules, including peptidomimetics and pharmacologically active compounds.[1] Accurate and comprehensive spectroscopic characterization is paramount for verifying its identity, purity, and stereochemistry, which are critical parameters in any drug development or advanced synthesis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | m | 4H | Ar-H |
| ~4.25 | t | 1H | -CH(OH )- |
| ~3.80 | t | 2H | -N-CH ₂- |
| ~2.20 | m | 2H | -CH ₂-CH(OH)- |
| ~11-13 | br s | 1H | -COOH |
| ~3-5 | br s | 1H | -OH |
In-depth Analysis:
-
Aromatic Protons (δ ~7.85 ppm): The four protons of the phthalimide group are expected to appear as a complex multiplet in the aromatic region of the spectrum. Due to the symmetry of the phthalimide ring, these protons often appear as two overlapping multiplets, each integrating to two protons.[2]
-
Methine Proton (δ ~4.25 ppm): The proton attached to the chiral center (C2), bearing the hydroxyl group, is expected to resonate as a triplet. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. Its multiplicity arises from coupling to the two adjacent methylene protons at C3.
-
Methylene Protons (δ ~3.80 and ~2.20 ppm): The two methylene groups in the butyric acid chain are diastereotopic due to the adjacent chiral center. The protons on C4, being directly attached to the nitrogen of the phthalimide group, are significantly deshielded and appear as a triplet around 3.80 ppm. The protons on C3 are expected to be a multiplet around 2.20 ppm, coupled to both the C2 and C4 protons.
-
Carboxylic Acid and Hydroxyl Protons (δ ~11-13 and ~3-5 ppm): The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent. The hydroxyl proton also appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (OH and COOH), making them more readily observable.
-
Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is acquired. Key parameters to optimize include the spectral width, the number of scans (typically 16-64 for good signal-to-noise), and the relaxation delay (d1), which should be set to at least 1-2 seconds to ensure quantitative integration.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of the signals provides the relative ratio of the different types of protons.
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (Carboxylic Acid) |
| ~168 | C =O (Phthalimide) |
| ~134 | Ar-C (Quaternary) |
| ~132 | Ar-C H |
| ~123 | Ar-C H |
| ~68 | -C H(OH)- |
| ~35 | -N-C H₂- |
| ~30 | -C H₂-CH(OH)- |
In-depth Analysis:
-
Carbonyl Carbons (δ ~175 and ~168 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be the most downfield signal, typically around 175 ppm. The two equivalent imide carbonyls of the phthalimide group will appear as a single peak around 168 ppm.[3]
-
Aromatic Carbons (δ ~123-134 ppm): The phthalimide group will show three signals in the aromatic region: one for the quaternary carbons to which the carbonyls are attached (~132 ppm) and two for the protonated aromatic carbons (~134 and ~123 ppm).[2]
-
Aliphatic Carbons (δ ~30-68 ppm): The C2 carbon bearing the hydroxyl group is expected around 68 ppm. The C4 carbon attached to the nitrogen will be around 35 ppm, and the C3 carbon will be the most upfield of the aliphatic carbons at around 30 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on a NMR spectrometer, typically at a ¹³C frequency of 100 MHz or higher.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is acquired. A sufficient number of scans (often several hundred to thousands) is necessary to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 250.0715 | [M+H]⁺ |
| 232.0609 | [M+H - H₂O]⁺ |
| 160.0393 | [Phthalimidomethyl cation]⁺ |
| 148.0236 | [Phthalimide+H]⁺ |
| 132.0287 | [C₈H₄O₂]⁺ |
| 104.0209 | [C₇H₄O]⁺ |
In-depth Analysis:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of 250.0715, corresponding to the molecular formula C₁₂H₁₂NO₅⁺.
-
Key Fragments:
-
Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the loss of water, leading to a peak at m/z 232.0609.
-
Phthalimide-related Fragments: Cleavage of the butyric acid chain can lead to characteristic phthalimide fragments. The phthalimidomethyl cation at m/z 160.0393 is a likely fragment. Further fragmentation can lead to the protonated phthalimide at m/z 148.0236 and other related ions at m/z 132.0287 and 104.0209.[4]
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source. The instrument is calibrated using a known standard.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: The exact mass of the molecular ion is determined and used to confirm the elemental composition. The fragmentation pattern is analyzed to provide structural information.
Fragmentation Pathway
Sources
- 1. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 2. 2,4-Dihydroxybutanoic acid | C4H8O4 | CID 192742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Technical Guide to the Solubility of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of process chemistry, formulation science, and ultimately, therapeutic efficacy. (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, a key chiral intermediate in the synthesis of various bioactive molecules, including the antibiotic amikacin, presents a compelling case study in the practical challenges and scientific principles governing solubility in non-aqueous media.[1] This guide provides an in-depth exploration of the factors influencing the solubility of this compound, methodologies for its quantitative determination, and a theoretical framework for its prediction. While comprehensive public data on its solubility across a wide range of organic solvents is limited, this document equips the research professional with the foundational knowledge and practical protocols to ascertain this critical parameter.
Physicochemical Profile of this compound
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₅ | [1][] |
| Molar Mass | 249.22 g/mol | [1][][3] |
| Melting Point | 157-159 °C | [1][] |
| Predicted pKa | 3.67 ± 0.10 | [1] |
| Appearance | White to almost white powder/crystal | [1][] |
The presence of a carboxylic acid group (predicted pKa ≈ 3.67) indicates that the molecule is acidic.[1] The hydroxyl group and the two carbonyl groups of the phthalimide moiety are capable of acting as hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons can act as hydrogen bond donors. The phthalimide group itself is a large, relatively non-polar aromatic structure. This combination of a polar, ionizable head (the hydroxy-carboxylic acid) and a bulky, more hydrophobic tail (the phthalimido group) results in a molecule with complex solubility behavior, heavily dependent on the nature of the solvent.
Theoretical Considerations and Expected Solubility Trends
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the thermodynamics of dissolution.
Key Influencing Factors:
-
Polarity: The molecule possesses both polar (hydroxyl, carboxyl, carbonyls) and non-polar (aromatic ring, methylene chain) regions. Its solubility will be highest in solvents that can effectively interact with both. Polar aprotic solvents like DMSO and DMF are expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity. Polar protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, suggesting moderate to good solubility. Non-polar solvents are unlikely to be effective.
-
Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the solute's hydroxyl, carboxyl, and carbonyl groups is critical. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone) or both donors and acceptors (e.g., methanol, ethanol) are predicted to be more effective than those that are not.
-
Acidity and Basicity: The acidic nature of the carboxylic acid means that its solubility will be significantly enhanced in basic solvents or upon the addition of a base, leading to the formation of a more soluble salt. This is consistent with observations that it is soluble in strong alkali.[1]
Qualitative Observations and Analogues:
Direct quantitative data for this compound is scarce. However, qualitative reports indicate it is "almost insoluble" in cold water and ethanol, with "almost transparency in Methanol," suggesting some solubility in methanol.[1]
To further inform our expectations, we can examine the solubility of related compounds:
-
Phthalimide: Studies on phthalimide show its solubility in methanol is higher than in ethanol, isopropanol, and n-butanol. Acetone and ethyl acetate are also effective solvents.
-
N-Hydroxyphthalimide (NHPI): At 298.15 K, the mole fraction solubility of NHPI is highest in 2-methoxyethanol, followed by 1,4-dioxane and acetone, with moderate solubility in methanol and ethanol, and lower solubility in acetonitrile and ethyl acetate.[4]
Given that this compound is a larger molecule with an additional polar hydroxy-carboxylic acid side chain compared to these analogues, we can anticipate that solvents capable of strong hydrogen bonding and with high polarity will be most effective.
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Detailed Protocol:
-
Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, DMSO, THF, ethyl acetate). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved solid from inflating the measured concentration.
-
Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
Kinetic Solubility Assessment using Nephelometry
For higher throughput screening, kinetic solubility can be assessed by nephelometry. This method measures the turbidity that results from the precipitation of a compound from a stock solution (typically in DMSO) when added to an aqueous or non-aqueous solvent. While less precise than the shake-flask method, it provides a rapid estimate of solubility.
Conceptual Workflow for Kinetic Solubility Assay
Caption: Nephelometry-based Kinetic Solubility Workflow.
Thermodynamic Modeling of Solubility
The dissolution of a solid in a liquid can be described by thermodynamic principles. The mole fraction solubility (x) of a solute can be related to its melting properties and the activity coefficient in the solution. While a full thermodynamic treatment is beyond the scope of this guide, understanding the conceptual basis is valuable for interpreting experimental data. Advanced computational models can also be employed to predict solubility based on molecular structure, though these often require specialized software and expertise.[5]
Summary and Recommendations
Key Takeaways:
-
The molecule's structure, featuring both polar hydrogen-bonding groups and a non-polar phthalimide moiety, suggests that polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol) will be the most effective.
-
Qualitative data supports some solubility in methanol and poor solubility in ethanol.[1]
-
The acidic nature of the compound leads to high solubility in basic solutions.[1]
-
For process development and formulation, it is imperative to determine the thermodynamic solubility experimentally. The shake-flask method followed by HPLC analysis is the recommended gold-standard approach.
This guide provides the theoretical foundation and practical frameworks for any researcher or scientist to confidently approach the challenge of characterizing the solubility of this compound.
References
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
PubChem. 4-Phthalimido-2-hydroxy butyric acid. [Link]
-
INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]
-
ResearchGate. Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. [Link]
-
ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. [Link]
-
ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]
-
Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Phys. Chem. Res., 12(3), 567-578. [Link]
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(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid melting point
An In-depth Technical Guide to the Melting Point of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the melting point of this compound (CAS No. 48172-10-7), a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data point to explore the causality behind its determination, the factors influencing its accuracy, and the advanced analytical techniques that provide a more complete thermal profile.
Compound Profile and Physicochemical Properties
This compound is a derivative of butyric acid containing a hydroxyl group at the alpha-position and a phthalimido group at the 4-position. The "(S)-(+)-" designation specifies its stereochemistry, which is a critical attribute in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its utility as a building block is significant, often employed in the synthesis of more complex molecules where chirality is essential for biological activity.[][2]
A precise understanding of its physical properties, particularly the melting point, is fundamental for its identification, purity assessment, and process control in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 48172-10-7 | [][3] |
| Molecular Formula | C₁₂H₁₁NO₅ | [2][3] |
| Molecular Weight | 249.22 g/mol | [][2] |
| IUPAC Name | (2S)-4-(1,3-Dioxoisoindol-2-yl)-2-hydroxybutanoic acid | [] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 157-159 °C | [][3] |
| Boiling Point | 513.1 °C (at 760 mmHg, estimated) | [] |
| Density | 1.504 g/cm³ (estimated) | [] |
| Solubility | Almost insoluble in cold water and ethanol; soluble in strong alkali. | [3] |
The Critical Role of Melting Point in Pharmaceutical Science
The melting point is far more than a simple physical constant; it is a cornerstone of pharmaceutical characterization for several reasons:
-
Criterion of Purity: A pure crystalline solid exhibits a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0 °C.[4] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, is a rapid and cost-effective initial indicator of sample purity.[6]
-
Identification: As a characteristic property, the melting point serves as a primary method for identifying a compound. By comparing the experimentally determined value against literature or reference standards, a scientist can confirm the identity of a synthesized substance. A mixed melting point determination, where the sample is mixed with a known reference standard, can definitively prove identity if no depression is observed.[6]
-
Polymorph and Solvate Screening: The melting point is critical in identifying different crystalline forms (polymorphs) or solvates of a substance. Polymorphs are chemically identical but have different crystal structures, leading to distinct physical properties, including different melting points, solubilities, and stabilities. Identifying and controlling polymorphism is a regulatory requirement and is vital for ensuring consistent drug product performance.
Experimentally Determined Melting Point: 157-159 °C
Multiple chemical suppliers and databases consistently report the melting point of this compound to be in the range of 157-159 °C .[][3] This narrow two-degree range is indicative of a compound that can be readily obtained in high purity. The slight range, rather than a single point, accounts for minor variations in experimental conditions and instrumental calibration across different laboratories.
Standard Operating Protocol: Capillary Melting Point Determination
The capillary method remains the universally accepted standard for melting point determination due to its simplicity, reliability, and small sample requirement.[6]
Causality Behind the Protocol
This protocol is designed as a self-validating system. Each step is included to mitigate specific, known sources of error, ensuring the final result is both accurate and reproducible.
Step-by-Step Methodology
-
Sample Preparation (The Foundation of Accuracy):
-
Action: Ensure the sample is completely dry. If necessary, dry the sample in a vacuum oven or desiccator.[4]
-
Rationale: Moisture acts as an impurity, causing melting point depression and a wide range.
-
Action: Finely pulverize the crystalline sample using a mortar and pestle. The sample should be a fine, homogeneous powder.[4]
-
Rationale: A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different temperatures and leading to a sharp, observable transition.[4]
-
-
Capillary Loading:
-
Action: Press the open end of a glass capillary tube into the powdered sample several times.
-
Action: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder. A sample packing height of 2-3 mm is ideal.
-
Rationale: A tightly packed, small column of material ensures efficient and even heat conduction from the heating block to the sample. An excessive amount of sample will create a thermal gradient, broadening the melting range.
-
-
Instrumental Analysis (Using a Digital Melting Point Apparatus):
-
Action: Set a rapid heating ramp rate (e.g., 10-20 °C/min) to determine an approximate melting point. This is a preliminary, time-saving step.[5]
-
Rationale: Quickly finding the approximate range prevents wasted time during the precise measurement.
-
Action: Allow the apparatus to cool significantly below the approximate melting point. Prepare a new capillary.
-
Action: Set a slow, precise ramp rate of 1-2 °C/min starting from a temperature approximately 10-15 °C below the expected melting point.
-
Rationale: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A fast ramp rate will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting point.
-
Action: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting point is reported as the range T1-T2.
-
Action: Perform the measurement in triplicate to ensure reproducibility.
-
Workflow Visualization
Caption: Standard workflow for capillary melting point determination.
Advanced Technique: Differential Scanning Calorimetry (DSC)
For drug development professionals requiring more than just a melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting. Key data points obtained include:
-
Onset Temperature: The temperature at which melting begins, often correlated with the pure substance's melting point.
-
Peak Temperature: The temperature at which the rate of melting is maximal.
-
Enthalpy of Fusion (ΔHfus): The energy required to melt the sample, providing insight into the crystallinity of the material.
Illustrative DSC Protocol
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen purge (to prevent oxidation) at a controlled rate (e.g., 10 °C/min) through its melting region (e.g., from 25 °C to 200 °C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrate the peak area to calculate the enthalpy of fusion.
DSC Workflow Diagram
Caption: General workflow for Differential Scanning Calorimetry (DSC).
Factors Influencing Melting Point Measurement
The accuracy of a melting point measurement is contingent upon a systemic understanding of potential variables. The following diagram illustrates the logical relationships between experimental factors and the final observed value.
Caption: Key factors influencing the accuracy of melting point data.
-
Purity: As discussed, impurities (including residual solvents from synthesis) will depress and broaden the range.[4]
-
Crystalline Form: The existence of polymorphs would result in different melting points. It is crucial to ensure the crystalline form is consistent.
-
Sample Preparation: Non-uniform particle size or loose packing in the capillary leads to inefficient heat transfer and a broad melting range.[6]
-
Instrumental Parameters: An uncalibrated thermometer or an excessively fast heating rate are the most common sources of instrumental error, typically leading to erroneously high readings.
Conclusion
The melting point of this compound is reliably established at 157-159 °C . This value serves as a critical quality attribute for identity and purity assessment. For routine verification, a properly executed capillary method provides accurate and dependable results. For in-depth characterization essential in drug development, DSC is the preferred technique, offering quantitative data on the thermal transition. By controlling for variables in sample preparation and instrumental parameters, researchers can ensure that the melting point data they generate is a trustworthy foundation for their scientific and developmental work.
References
The Critical Role of Chirality: A Technical Guide to 2-Hydroxy-4-phthalimidobutyric Acid in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug development, the stereochemical configuration of a molecule is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. 2-Hydroxy-4-phthalimidobutyric acid, a bifunctional molecule featuring a critical chiral center, stands out as a valuable and versatile building block in the synthesis of complex pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on the profound significance of its chirality. We will delve into the primary strategies for obtaining its enantiopure forms—asymmetric synthesis and chiral resolution—and present detailed, field-proven protocols. By explaining the causality behind these experimental choices, this document serves as a practical resource for scientists engaged in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Stereochemical Control
Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmaceutical science.[3] These mirror images, known as enantiomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or, in the most critical cases, responsible for adverse effects (the distomer).
The phthalimide functional group, a key component of our subject molecule, has a storied history in this regard. The tragic case of thalidomide in the 1960s, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative effects, remains a stark reminder of the imperative for stereochemical purity in drugs.[4] 2-Hydroxy-4-phthalimidobutyric acid, possessing both the phthalimide moiety and a stereocenter at the C2 position, thus requires rigorous stereochemical control in its application as a synthetic intermediate. Its use in the synthesis of compounds like the antibiotic amikacin underscores its relevance in producing effective and safe medicines.[5]
Molecular Profile of 2-Hydroxy-4-phthalimidobutyric Acid
2-Hydroxy-4-phthalimidobutyric acid is a carboxylic acid containing a hydroxyl group on the alpha-carbon and a terminal phthalimide-protected amine. The presence of four different substituents around the C2 carbon renders it chiral.
Enantiomeric Forms:
-
Racemate CAS: 31701-91-4[5]
-
(S)-(+)-Enantiomer CAS: 48172-10-7[]
The distinct spatial arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups in the (R) and (S) enantiomers is the basis for their differential interaction with other chiral molecules, such as enzymes and receptors in the body.
| Property | Value | Source |
| Appearance | White or off-white powder | [8] |
| Melting Point | 157-159 °C (for (S)-enantiomer) | [8] |
| Solubility | Soluble in strong alkali; sparingly soluble in cold water and ethanol | [8] |
Strategic Importance in Synthesis
The significance of 2-Hydroxy-4-phthalimidobutyric acid lies in its trifunctional nature, making it a highly strategic chiral building block:
-
Chiral Hydroxy Acid Core: The α-hydroxy acid moiety is a common feature in many biologically active natural products and pharmaceuticals, including ACE inhibitors.[9] The stereochemistry at this center is often crucial for target binding.
-
Protected Amine: The phthalimide group serves as a robust protecting group for a primary amine. It is stable to a wide range of reaction conditions, including acidic and oxidative environments, and can be deprotected under specific conditions (e.g., using hydrazine) to reveal the amine for further functionalization.
-
Reactive Handles: Both the carboxylic acid and hydroxyl groups are readily available for a variety of chemical transformations, such as esterification, amidation, and etherification, allowing for its incorporation into larger, more complex molecular architectures.
Accessing Enantiopurity: A Comparative Analysis
Obtaining a single enantiomer of 2-Hydroxy-4-phthalimidobutyric acid is paramount. The two primary strategies to achieve this are asymmetric synthesis and chiral resolution. The choice between them is a critical decision driven by factors such as yield, scalability, cost, and process complexity.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials, thereby avoiding the formation of a racemic mixture.[10][11] This approach is often more elegant and atom-economical.
A common strategy involves the asymmetric reduction of a keto-acid precursor using a chiral catalyst. This directly sets the stereocenter with high enantioselectivity.
Caption: Asymmetric synthesis via catalytic hydrogenation of a prochiral keto-acid.
Chiral Resolution: Separating a Racemic Mixture
Chiral resolution is a well-established set of techniques for separating the enantiomers from a racemic mixture.[10] While this approach theoretically discards at least 50% of the material (unless the unwanted enantiomer can be racemized and recycled), it is often practical and highly effective.
Causality: This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities in a given solvent, allowing one to crystallize preferentially and be separated by simple filtration.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
-
Dissolution: Dissolve one equivalent of racemic 2-Hydroxy-4-phthalimidobutyric acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution. The precise stoichiometry is critical and often requires optimization to maximize yield and purity of the desired diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2. This protonates the carboxylate and the resolving agent.
-
Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure product. The enantiomeric excess (ee) should be verified by chiral HPLC.
Causality: Enzymes are chiral catalysts that can exhibit high stereoselectivity. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For a racemic α-hydroxy acid, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer, converting it into an ester. The unreacted hydroxy acid and the newly formed ester, now being different chemical species, can be easily separated.
-
Reaction Setup: In a flask, dissolve racemic 2-Hydroxy-4-phthalimidobutyric acid in an anhydrous organic solvent (e.g., toluene or THF).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate. Vinyl acetate is often chosen because the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB). Immobilization simplifies the removal of the enzyme post-reaction.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.
-
Workup:
-
Remove the immobilized enzyme by filtration.
-
Concentrate the filtrate.
-
Separate the unreacted hydroxy acid from the acylated ester using column chromatography or chemical extraction (e.g., extracting the acidic component into a basic aqueous solution).
-
-
Deprotection (if needed): The acylated enantiomer can be hydrolyzed back to the hydroxy acid using mild basic conditions.
Head-to-Head Comparison of Strategies
| Parameter | Asymmetric Synthesis | Chiral Resolution |
| Theoretical Max. Yield | 100% | 50% (without racemization/recycle loop)[10] |
| Enantiomeric Excess (ee) | Typically very high (>95-99%)[1] | Variable, depends heavily on the separation factor and conversion |
| Process Complexity | Often requires specialized chiral catalysts or auxiliaries and stringent reaction conditions (e.g., cryogenic temperatures).[1] | Can be operationally simpler, relying on classical techniques like crystallization or standard enzymatic reactions.[1][10] |
| Scalability | Well-established for large-scale industrial synthesis.[1] | Crystallization is highly scalable; enzymatic methods can also be scaled, especially with immobilized enzymes.[1] |
| Environmental Impact | Can be "greener" if using a catalytic amount of a chiral agent. | Enzymatic resolutions are generally considered environmentally benign; salt crystallization may use large solvent volumes. |
Conclusion: A Cornerstone for Chiral Drug Synthesis
2-Hydroxy-4-phthalimidobutyric acid is more than just a chemical intermediate; it is a strategic chiral synthon that provides a gateway to a wide array of complex, stereochemically pure pharmaceutical agents. The absolute control of its stereocenter at C2 is non-negotiable for ensuring the desired therapeutic outcome and avoiding potential off-target or toxic effects. A thorough understanding of the principles and practical applications of both asymmetric synthesis and chiral resolution enables drug development professionals to select the most efficient, scalable, and cost-effective route to the target enantiomer. As the demand for enantiopure drugs continues to grow, the mastery of chiral building blocks like 2-Hydroxy-4-phthalimidobutyric acid will remain a critical competency in the pharmaceutical industry.
References
- Title: Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester Source: Google Patents URL
-
Title: Chiral resolution Source: Wikipedia URL: [Link]
-
Title: Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme Source: PubMed URL: [Link]
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A Guide to the Enzymatic Synthesis of Butirosin's Protective Side Chain: The Role of (S)-4-Amino-2-hydroxybutyrate
Abstract
Butirosin, a potent aminoglycoside antibiotic produced by Bacillus circulans, is distinguished by a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This structural feature is of immense interest to the scientific and drug development community as it confers resistance to several common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance.[1][2][3] This guide provides an in-depth exploration of the biosynthetic pathway responsible for the creation and attachment of this critical AHBA moiety. We will dissect the genetic and enzymatic machinery, from the initial precursor L-glutamate to the final modification of the parent aminoglycoside, ribostamycin. This document clarifies a common point of confusion: the natural intermediate is (S)-4-amino-2-hydroxybutyrate, not the synthetically-derived (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, which utilizes a phthalimido protecting group for laboratory synthesis rather than biological processes. By understanding the intricate, elegant solution nature has evolved, researchers can better leverage these enzymatic tools for the chemoenzymatic synthesis of novel, robust antibiotics.
Introduction: The Strategic Importance of the AHBA Moiety
Aminoglycoside antibiotics function by binding to the bacterial ribosome, disrupting protein synthesis and leading to cell death.[4] However, the emergence of AMEs that modify the antibiotic's structure, thereby preventing ribosomal binding, has compromised the efficacy of many drugs in this class.[4][5] Butirosin represents a natural counter-strategy. Its AHBA side chain, attached to the C1-amine of the central 2-deoxystreptamine (2-DOS) ring, sterically hinders the action of AMEs that would otherwise inactivate the molecule.[1][3]
The biosynthesis of this side chain is not a simple, direct conversion but a sophisticated, multi-step process tethered to an acyl carrier protein (ACP), a mechanism reminiscent of fatty acid and polyketide synthesis. This ACP-mediated pathway ensures efficient substrate channeling and control over the chemical transformations. This guide will illuminate this pathway, providing a foundational understanding for researchers in antibiotic development and enzymatic synthesis.
The Genetic Blueprint: The Butirosin Biosynthetic Gene Cluster
The enzymatic toolkit for butirosin synthesis is encoded within a dedicated biosynthetic gene cluster (btr) in Bacillus circulans.[6][7] Gene disruption studies have been instrumental in assigning functions to the open reading frames (ORFs) within this cluster. The key enzymes involved in the synthesis and attachment of the AHBA side chain have been identified and characterized, providing a complete roadmap of the process.[6][8]
| Gene | Encoded Protein | Function in AHBA Pathway |
| btrI | Acyl Carrier Protein (ACP) | Covalently tethers biosynthetic intermediates.[8] |
| btrJ | (butirosin ACP)-L-glutamate ligase | Attaches L-glutamate to BtrI-ACP.[8][9] |
| btrK | PLP-dependent decarboxylase | Decarboxylates ACP-bound glutamate to form an aminobutyrate intermediate.[8] |
| btrO/V | Two-component monooxygenase | Hydroxylates the C2 position of the ACP-bound intermediate.[8] |
| btrH | Acyltransferase | Transfers the completed γ-L-Glu-AHBA side chain from ACP to ribostamycin.[1][2] |
| btrG | γ-glutamyl cyclotransferase | Removes the protective γ-glutamyl group from the modified ribostamycin.[1][2] |
Part I: Forging the Side Chain - An ACP-Tethered Assembly Line
The synthesis of the AHBA moiety begins with the common amino acid L-glutamate and proceeds through a series of enzymatic modifications while the intermediates remain covalently attached to the acyl carrier protein, BtrI. This tethering is a key principle of the pathway's efficiency.
Step-by-Step Synthesis of the γ-L-Glu-AHBA Precursor
-
Activation and Loading: The pathway is initiated by the enzyme BtrJ , an ATP-dependent ligase. It activates L-glutamate and attaches it via a thioester bond to the phosphopantetheinyl arm of the BtrI-ACP.[8][9]
-
Decarboxylation: Next, BtrK , a pyridoxal phosphate (PLP)-dependent decarboxylase, acts on the ACP-bound glutamate, removing the C1 carboxyl group to form a γ-aminobutanoyl-[BtrI] intermediate.[8]
-
Stereospecific Hydroxylation: A two-component flavin-dependent monooxygenase system, comprising BtrO and the flavin reductase BtrV , catalyzes the critical hydroxylation at the C2 position. This reaction establishes the (S)-stereochemistry required for the final AHBA structure.[8]
-
A "Protective Group" Strategy: In a remarkable example of biosynthetic logic, the enzyme BtrJ acts a second time. It attaches another L-glutamate molecule, this time via an amide bond to the free amino group of the ACP-tethered (S)-2-hydroxy-4-aminobutyrate intermediate. This forms a γ-L-glutamyl-AHBA dipeptide tethered to the ACP.[1][8] This step is proposed to serve as a protective measure, preventing premature or incorrect reactions involving the amino group before it is transferred to the aminoglycoside core.
Caption: Biosynthesis of the ACP-tethered AHBA precursor.
Part II: The Transfer and Final Touches
Once the γ-L-Glu-AHBA side chain is fully assembled on the BtrI-ACP, the machinery shifts to attach it to the parent aminoglycoside, ribostamycin, which is synthesized by an earlier part of the butirosin pathway.
Step-by-Step Attachment and Deprotection
-
Acyltransfer: The enzyme BtrH , an ACP:aminoglycoside acyltransferase, recognizes the γ-L-Glu-AHBA-[BtrI] complex. It catalyzes the transfer of the entire dipeptide moiety from the ACP to the C1-amino group of ribostamycin, forming γ-L-glutamyl-butirosin.[1][2] This regiospecific acylation is a crucial step, ensuring the side chain is positioned correctly to provide its protective benefits.
-
Deprotection: The final step in the formation of butirosin is the removal of the now-redundant γ-glutamyl "protecting group." This is accomplished by the enzyme BtrG , which functions as a γ-glutamyl cyclotransferase. It cleaves the γ-glutamyl group, releasing it as 5-oxoproline and yielding the mature butirosin molecule.[1][2] This final deprotection reveals the primary amine of the AHBA side chain, which is critical for the antibiotic's activity.
Caption: Transfer and deprotection of the AHBA side chain.
Experimental Protocol: In Vitro Chemoenzymatic Synthesis
The characterization of the btr enzymes allows for the development of in vitro systems to produce novel aminoglycosides. This protocol outlines a conceptual workflow for adding the AHBA side chain to a non-native aminoglycoside substrate.
Objective: To demonstrate the substrate tolerance of BtrH and BtrG by attaching the AHBA side chain to an alternative aminoglycoside, such as kanamycin B.
Methodology:
-
Reagent Preparation:
-
Enzymes: Express and purify recombinant BtrH and BtrG from E. coli.
-
Substrates:
-
Obtain commercially available Kanamycin B.
-
Chemically synthesize the donor substrate, γ-L-Glu-(S)-AHBA-S-N-acetylcysteamine (a mimic of the ACP-tethered intermediate).
-
-
Buffer: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).
-
-
Reaction Setup (Acylation Step):
-
In a microcentrifuge tube, combine:
-
1 mM Kanamycin B
-
2 mM γ-L-Glu-(S)-AHBA-S-N-acetylcysteamine
-
5 µM BtrH
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate at 30°C for 4 hours.
-
-
Reaction Setup (Deprotection Step):
-
To the above reaction mixture, add 5 µM BtrG.
-
Continue incubation at 30°C for an additional 2 hours.
-
-
Analysis:
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated enzymes.
-
Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the starting materials and the newly formed AHBA-kanamycin B product.
-
Self-Validation and Expected Outcome: The protocol's integrity is validated by the detection of a new molecular ion peak corresponding to the exact mass of AHBA-kanamycin B. Control reactions lacking either BtrH or BtrG should show no product formation, confirming the specific catalytic role of each enzyme. This workflow provides a direct, verifiable method for exploring the production of novel, semi-synthetic antibiotics.
Conclusion and Future Directions
The biosynthesis of butirosin's AHBA side chain is a masterful display of enzymatic precision and efficiency. Through an ACP-tethered pathway, nature builds and installs a custom chemical moiety that serves as a powerful defense against bacterial resistance mechanisms. The use of a transient, enzyme-cleaved "protecting group" is a particularly elegant feature, highlighting the sophisticated chemical logic inherent in biosynthetic pathways.
For drug development professionals, a deep understanding of this pathway is not merely academic. It provides a validated set of biocatalytic tools. The substrate flexibility of enzymes like BtrH and BtrG has already been exploited to regiospecifically attach the AHBA side chain onto other natural aminoglycosides.[1] This opens the door to creating libraries of novel antibiotics, potentially revitalizing the aminoglycoside class to combat multidrug-resistant pathogens. The future of antibiotic development may well lie in this synergy between nature's biosynthetic ingenuity and modern laboratory science.
References
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Llewellyn, N. M., & Spencer, J. B. (2007). Biosynthesis of butirosin: transfer and deprotection of the unique amino acid side chain. Chemistry & biology, 14(4), 379–388. [Link]
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Yukita, T., Nishida, H., Eguchi, T., & Kakinuma, K. (2003). Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins. The Journal of antibiotics, 56(5), 497–500. [Link]
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Lentz, D., et al. (2018). Effects of the 1-N-(4-Amino-2S-hydroxybutyryl) and 6′-N-(2-Hydroxyethyl) Substituents on Ribosomal Selectivity, Cochleotoxicity and Antibacterial Activity in the Sisomicin Class of Aminoglycoside Antibiotics. ACS Infectious Diseases, 4(11), 1594-1602. [Link]
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An In-depth Technical Guide to the Biological Activity of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid Derivatives
Abstract
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, a chiral building block recognized for its role as an intermediate in the synthesis of the aminoglycoside antibiotic amikacin, possesses a versatile scaffold for the generation of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of its derivatives. Drawing upon research into the broader family of phthalimides and structurally similar compounds, this document explores the synthesis, biological evaluation, and structure-activity relationships of these derivatives. Key therapeutic areas of interest include anti-inflammatory, antimicrobial, anticonvulsant, and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.
Introduction: The Phthalimide Scaffold in Medicinal Chemistry
The phthalimide moiety, characterized by a fused benzene ring and a five-membered dicarboximide ring, is a privileged structure in medicinal chemistry. Its rigid, planar, and lipophilic nature allows it to interact with a variety of biological targets, and the imide nitrogen can be readily substituted to generate a diverse library of derivatives. The parent compound, this compound, offers three key points for chemical modification: the carboxylic acid, the hydroxyl group, and the phthalimide ring itself, paving the way for a wide range of structural variations and, consequently, diverse biological activities. While direct and extensive research on the derivatives of this specific acid is nascent, the vast body of literature on phthalimide analogs provides a strong foundation for predicting their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of derivatives from the parent acid typically involves standard organic chemistry transformations. The primary routes of derivatization are through the carboxylic acid and hydroxyl functionalities.
Esterification of the Carboxylic Acid
The carboxylic acid group can be converted to a variety of esters through Fischer esterification or by activation with coupling agents followed by reaction with an alcohol.
Amide Bond Formation
Amides are synthesized by activating the carboxylic acid with reagents such as thionyl chloride or a carbodiimide, followed by the addition of a primary or secondary amine. This approach allows for the introduction of a wide array of substituents.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of ester and amide derivatives of this compound.
Caption: General synthetic routes to ester and amide derivatives.
Key Biological Activities and Mechanisms of Action
Based on studies of analogous phthalimide-containing molecules, derivatives of this compound are anticipated to exhibit a range of biological activities.
Anti-inflammatory Activity
Phthalimide derivatives have demonstrated significant anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators. For instance, some phthalimide analogs inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS). Furthermore, suppression of the Toll-like receptor 4 (TLR4) signaling pathway has been observed, leading to reduced production of inflammatory cytokines like TNF-α and IL-1β[1]. The anti-inflammatory effects of amides derived from 4-phthalimidobutyric acid have been demonstrated in vivo using the carrageenan-induced rat paw edema model[2].
The following diagram depicts a simplified signaling pathway for TLR4-mediated inflammation and the potential point of intervention for phthalimide derivatives.
Caption: Simplified TLR4 signaling pathway and inhibition point.
Antimicrobial and Antitubercular Activities
The phthalimide scaffold has been incorporated into various antimicrobial agents. Novel phthalimide analogs have shown potent activity against a range of bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range[3]. The lipophilic nature of the phthalimide ring may facilitate passage through microbial cell membranes. Furthermore, hybridization of the phthalimide moiety with other pharmacophores, such as sulfonamides, has yielded compounds with significant activity against Mycobacterium tuberculosis.
Anticonvulsant Activity
Several N-substituted phthalimide derivatives have been evaluated for their anticonvulsant properties in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[4][5][6]. The mechanism of action for some of these compounds is thought to involve the modulation of ion channels, similar to established antiepileptic drugs[6]. The structural diversity achievable through derivatization of this compound makes this a promising area for exploration.
Enzyme Inhibition
Sulfenimide derivatives incorporating a phthalimide scaffold have been identified as effective inhibitors of human carbonic anhydrase (CA) isoforms I and II[1]. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The bromo-substituted sulfenimide derivative has shown particularly potent inhibition with KI values in the nanomolar range[1].
Derivatives of phthalimide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. Certain 4-phthalimidobenzenesulfonamide derivatives have demonstrated potent and selective inhibition of AChE[7].
Structure-Activity Relationship (SAR) Studies
While specific SAR studies on derivatives of this compound are not extensively documented, general trends can be extrapolated from the broader phthalimide literature.
| Derivative Class | Key Structural Features | Observed/Potential Biological Activity | Reference |
| Amides | Varied amine substituents | Anti-inflammatory, Antinociceptive | [2] |
| Sulfonamides | Aryl sulfonamide moieties | Anti-inflammatory, Carbonic Anhydrase Inhibition | [1][2] |
| N-Aryl/Alkyl | Substituted aromatic or aliphatic groups on the imide nitrogen | Anticonvulsant, Anti-inflammatory | [4][5][6][8] |
Key SAR Insights:
-
Lipophilicity: The hydrophobic nature of the phthalimide ring is crucial for cell membrane permeability. Modifications that alter the overall lipophilicity of the molecule can significantly impact biological activity.
-
Substituents on Amide Nitrogen: The nature of the substituent on the amide nitrogen in amide derivatives plays a critical role in determining the potency and selectivity of the biological effect.
-
Aromatic Ring Substitution: Substitution patterns on the phthalimide benzene ring can influence electronic properties and steric interactions with biological targets.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of phthalimide derivatives, adapted from the literature for the context of this compound.
General Procedure for Amide Synthesis
-
To a solution of this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The versatility of the core structure allows for the generation of a vast chemical space with the potential for diverse biological activities. Future research should focus on the systematic synthesis and screening of libraries of these derivatives to establish clear structure-activity relationships for various therapeutic targets. In particular, the exploration of their anti-inflammatory, antimicrobial, and anticonvulsant potential is warranted based on the activities of related phthalimide compounds. Advanced in silico modeling and target-based screening approaches will be invaluable in guiding the rational design of novel and potent therapeutic agents from this versatile scaffold.
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A series of sulfenimide derivatives (1a-i) were investigated as inhibitors of human (hCA-I, hCA-II) and bovine (bCA) carbonic anhydrase enzymes. The bromo derivative (1f) was found to be strongest inhibitor of all three enzymes with KI values of 0.023, 0.044 and 20.57 µM for hCA-I, hCA-II and bCA, respectively. 1
- Synthesis and biological activity of new phthalimides as potential anti-inflamm
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. 3
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Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. 9
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Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. 10
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Phthalimides as anti-inflammatory agents. 8
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The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins. 11
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Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. 4
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Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. 12
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In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents.
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Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. 13
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Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. 5
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Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. 6
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Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. 2
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Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. 14
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Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. 15
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A Senior Application Scientist's Guide to the Synthetic Routes of α-Hydroxy-γ-Amino Acids: Strategies and Field-Proven Insights
Introduction: The Strategic Importance of α-Hydroxy-γ-Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, the relentless pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. Among the myriad of chiral building blocks, α-hydroxy-γ-amino acids (AHGAs) have emerged as a privileged scaffold. Their inherent trifunctional nature, possessing a hydroxyl group, an amino group, and a carboxylic acid, offers a rich tapestry of stereochemical and functional diversity. This unique arrangement is a cornerstone in the design of peptidomimetics, enzyme inhibitors, and a variety of biologically active molecules. The ability to precisely control the stereochemistry at both the α and γ positions is not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety. This guide provides an in-depth exploration of the key synthetic strategies for accessing these valuable compounds, offering a blend of established methodologies and cutting-edge biocatalytic approaches for the discerning researcher.
Part 1: Biocatalytic Approaches: The Power of Enzymes in Stereoselective Synthesis
The quest for greener and more efficient chemical transformations has propelled biocatalysis to the forefront of synthetic chemistry. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, offer an elegant solution to the challenges posed by the synthesis of complex chiral molecules like AHGAs. A particularly powerful strategy involves the tandem use of aldolases and transaminases in one-pot reaction cascades.
Tandem Aldol Addition-Transamination Reactions
A highly effective biocatalytic route to AHGAs involves a two-step, one-pot sequence commencing with an enantioselective aldol addition of pyruvate to a diverse range of aldehydes.[1] This reaction is catalyzed by enzymes such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), which sets the stereochemistry at the γ-carbon.[1] The resulting 4-hydroxy-2-oxo acid intermediate is then subjected to stereoselective amination at the α-position using an S-selective transaminase, yielding the desired α-hydroxy-γ-amino acid.[1]
Experimental Protocol: One-Pot, Two-Step Synthesis of γ-Hydroxy-α-Amino Acids using l-Alanine as an Amine Donor [1][2]
-
Aldol Addition Step: In a suitable reaction vessel, combine pyruvate and the desired aldehyde substrate in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Initiate the reaction by adding the HBPA enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation until the aldehyde is consumed, as monitored by an appropriate analytical technique (e.g., HPLC or GC).
-
Transamination Step: To the reaction mixture containing the 4-hydroxy-2-oxo acid intermediate, add l-alanine as the amine donor and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Introduce the selected S-selective transaminase to catalyze the amination.
-
Continue the incubation until the transamination is complete.
-
Work-up and Purification: Acidify the reaction mixture to quench the reaction and precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the target AHGA can then be purified using techniques such as ion-exchange chromatography.
Causality Behind Experimental Choices:
-
One-Pot Approach: This minimizes handling and purification steps, leading to improved efficiency and reduced waste.
-
Enzyme Selection: The choice of HBPA and a specific transaminase is critical for controlling the stereochemistry of the final product. Screening a panel of transaminases is often necessary to find the optimal enzyme for a given substrate.[1][2]
-
Amine Donor: l-Alanine is a common and inexpensive amine donor.[1][2] The co-product, pyruvate, can be recycled in the aldolase reaction, driving the equilibrium towards product formation.
Data Presentation: Representative Yields and Stereoselectivities
| Aldehyde Substrate | 4-Hydroxy-2-oxo Acid Intermediate Conversion (%) | γ-Hydroxy-α-amino Acid Final Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Propanal | >99 | 95 | >99:1 | >99 |
| Butanal | >99 | 92 | >99:1 | >99 |
| Isovaleraldehyde | >99 | 88 | >99:1 | >99 |
Data adapted from representative examples in the literature.
Mandatory Visualization: Biocatalytic Tandem Reaction Workflow
Caption: Workflow of the biocatalytic tandem aldol addition-transamination reaction.
Part 2: Classical Organic Synthesis: Building Complexity from Simple Precursors
While biocatalysis offers an elegant approach, traditional organic synthesis remains a powerful and versatile tool for accessing a wide array of AHGA analogues. These methods often rely on well-established name reactions and provide a high degree of control over the molecular architecture.
Aldol Reaction-Based Strategies
The aldol reaction is a cornerstone of carbon-carbon bond formation and has been extensively utilized in the synthesis of AHGAs. By employing chiral auxiliaries or catalysts, highly stereoselective aldol additions can be achieved.
A prominent example involves the use of chiral oxazolidinones, as pioneered by Evans, to direct the stereochemical outcome of the aldol reaction between a glycine enolate equivalent and an aldehyde.[3] This approach allows for the synthesis of orthogonally protected β-hydroxy-γ-amino acids, which are valuable intermediates for further chemical elaboration.[3]
Experimental Protocol: Asymmetric Synthesis of a syn-β-Hydroxy-γ-Amino Acid Derivative [3]
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral N-acyloxazolidinone in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to -78°C and add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to generate the corresponding lithium enolate.
-
Aldol Addition: Slowly add the desired aldehyde to the enolate solution at -78°C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete, as determined by TLC analysis.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to afford the desired β-hydroxy-γ-amino acid derivative.[3]
-
Purification: Purify the final product by flash column chromatography.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The oxazolidinone auxiliary serves as a chiral director, effectively shielding one face of the enolate and forcing the incoming aldehyde to approach from the opposite face, thus controlling the stereochemistry of the newly formed stereocenters.
-
Low Temperature: The reaction is conducted at low temperatures (-78°C) to prevent side reactions and enhance the stereoselectivity of the aldol addition.
-
Orthogonal Protecting Groups: The use of protecting groups such as Boc for the amine and TBS for the hydroxyl group allows for selective deprotection and further functionalization of the molecule.[3]
Mandatory Visualization: Evans Asymmetric Aldol Reaction
Caption: Stereoselective synthesis of AHGAs via an Evans aldol reaction.
Wittig Rearrangement Approach
An alternative and elegant strategy for the synthesis of AHGAs involves a stereoselective[1][4]-Wittig rearrangement of 4-amino-allyloxy-acetates.[5] This method allows for the conversion of readily available L-amino acids into novel α-hydroxy-γ-amino acid esters.[5]
The key step is the rearrangement of an allylic ether, which proceeds through a five-membered cyclic transition state, to form a new carbon-carbon bond and a hydroxyl group with a high degree of stereocontrol.
Experimental Protocol: Stereoselective[1][4]-Wittig Rearrangement [5]
-
Substrate Synthesis: Prepare the 4-amino-allyloxy-acetate substrate from the corresponding Boc-protected α-amino aldehyde. This typically involves a Wittig olefination followed by reduction of the resulting ester to the allylic alcohol and subsequent etherification.[5]
-
Rearrangement: To a stirred solution of n-butyllithium (n-BuLi) and triethylamine (Et3N) in dry THF at -78°C, add the 4-amino-allyloxy-acetate substrate dropwise.[5]
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Work-up: Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting α-hydroxy-γ-amino acid ester by column chromatography.
Causality Behind Experimental Choices:
-
[1][4]-Wittig Rearrangement: This sigmatropic rearrangement is a powerful tool for stereoselective synthesis, as the stereochemistry of the starting material is transferred to the product through a highly ordered transition state.
-
Strong Base: A strong base like n-BuLi is required to deprotonate the carbon adjacent to the ester, initiating the rearrangement.
-
L-Amino Acid Starting Materials: The use of enantiomerically pure L-amino acids as starting materials provides a straightforward entry into chiral, non-racemic AHGAs.[5]
Part 3: Radical-Based Methodologies: Expanding the Synthetic Toolbox
Recent advancements in radical chemistry have opened up new avenues for the synthesis of amino acids. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.
Radical Addition to Acrylate Derivatives
One of the primary strategies for the radical-based synthesis of γ-amino acids involves the addition of an α-amino radical to an acrylate derivative.[6] The key α-amino radical can be generated through various methods, including the photoredox-mediated Giese reaction.[6]
Conceptual Workflow: Radical-Based Synthesis of γ-Amino Acids
Caption: Conceptual workflow for the radical-based synthesis of γ-amino acids.
While this approach primarily yields γ-amino acids, modifications to the starting materials and reaction conditions can potentially be adapted to introduce the α-hydroxy functionality, representing an exciting area for future research.
Conclusion: A Multifaceted Approach to a Privileged Scaffold
The synthesis of α-hydroxy-γ-amino acids is a vibrant and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. From the precision and elegance of biocatalytic cascades to the robustness and versatility of classical organic transformations and the emerging potential of radical-based strategies, researchers have an expanding toolkit at their disposal. The choice of synthetic route will ultimately be dictated by the specific target molecule, desired stereochemistry, and scalability requirements. As the demand for novel and complex chiral building blocks in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of AHGAs will undoubtedly remain a key research focus.
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Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions - PMC - NIH. Available at: [Link]
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Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions | ACS Catalysis - ACS Publications. Available at: [Link]
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Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC - NIH. Available at: [Link]
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Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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(PDF) A new and convenient route to the amides of .ALPHA.-amino acids and .ALPHA.-hydroxy acids by means of the palladium catalyzed facile cleavage of 3-substituted-4-arylazetidin-2-ones - ResearchGate. Available at: [Link]
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A Practical Procedure for Efficient Synthesis of alpha-Amino Acids - ResearchGate. Available at: [Link]
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Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Available at: [Link]
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Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - ACS Publications. Available at: [Link]
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Whitepaper: The Phthalimide Group as a Cornerstone in Amine Synthesis and Protection
Abstract
The protection of primary amines is a fundamental challenge in organic synthesis, essential for preventing undesired side reactions such as over-alkylation and for directing molecular assembly with precision. Among the arsenal of nitrogen-protecting groups, the phthalimide group stands out for its robustness, reliability, and versatility. This in-depth technical guide provides a comprehensive analysis of the phthalimide protecting group, grounded in mechanistic principles and field-proven applications. We will explore its cornerstone application in the Gabriel synthesis, dissect various deprotection strategies with their respective merits and drawbacks, and illuminate its enduring importance in contemporary drug development and complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this classical yet continually relevant synthetic tool.
The Fundamental Challenge: Why Protect Primary Amines?
In the landscape of organic synthesis, primary amines (R-NH₂) are potent nucleophiles. While this reactivity is often desired, it presents a significant hurdle when precise control is required. Direct alkylation of ammonia or primary amines with alkyl halides is notoriously difficult to control, frequently leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[1][2] This lack of selectivity arises because the newly formed amine product is often as reactive, or even more so, than the starting material.
To circumvent this, chemists employ "protecting groups" to temporarily mask the amine's reactivity. An ideal protecting group should be:
-
Easily and selectively introduced onto the nitrogen atom.
-
Stable and inert to a wide range of subsequent reaction conditions.
-
Readily and cleanly removed under conditions that do not compromise the integrity of the rest of the molecule.
The phthalimide group serves as a quintessential example of an effective amine protecting group, acting as a surrogate for the H₂N⁻ anion and enabling the clean synthesis of primary amines.[3]
The Phthalimide Group: An Electronic and Mechanistic Perspective
Phthalimide's efficacy stems from its unique electronic structure. The nitrogen atom is flanked by two electron-withdrawing carbonyl groups. This configuration has two profound consequences:
-
Enhanced Acidity: The imide proton (N-H) is significantly more acidic (pKa ≈ 8.3) than that of a typical amine.[4] This is due to the powerful resonance stabilization of the resulting conjugate base (the phthalimide anion), where the negative charge is delocalized over the two carbonyl oxygens.[5][6] This enhanced acidity allows for easy deprotonation with common, non-nucleophilic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium phthalimide salt.[4][5][6]
-
Prevention of Over-Alkylation: Once the phthalimide anion undergoes N-alkylation to form an N-alkylphthalimide, the nitrogen's lone pair is delocalized by the adjacent carbonyl groups. This drastically reduces its nucleophilicity, effectively shutting down any further alkylation reactions.[1][7] This is the core principle that ensures the synthesis stops cleanly at the primary amine stage (after deprotection).
The Gabriel Synthesis: A Classic Workflow
Named after German chemist Siegmund Gabriel, this synthesis remains a benchmark for preparing primary amines from primary alkyl halides.[3][5] The process is a robust, three-step sequence: deprotonation, nucleophilic substitution, and deprotection.
Caption: The Gabriel Synthesis Workflow.
The key step is the SN2 reaction where the phthalimide anion attacks the primary alkyl halide.[1][2][5] It is important to note that this reaction generally fails with secondary alkyl halides due to steric hindrance and competing elimination reactions.[3][5] Furthermore, aryl halides are unsuitable substrates as they do not readily undergo simple nucleophilic substitution.[5]
The Critical Step: Deprotection Strategies
The removal of the phthalimide group is arguably the most critical step, as the choice of method dictates substrate compatibility and overall efficiency. The classical methods are often harsh, which has spurred the development of milder alternatives.
Comparison of Key Deprotection Methods
The selection of a deprotection strategy must be tailored to the specific substrate, considering the presence of other functional groups sensitive to acid, base, or reduction.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Limitations & Field Insights | By-product |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O), Ethanol or THF | Reflux or Room Temp, 2-12 h | Generally high yields, neutral conditions. The most common method. | Can be slow. Phthalhydrazide by-product can be difficult to remove via extraction; precipitation is often required.[3] | Phthalhydrazide |
| Acidic Hydrolysis | Strong acid (e.g., conc. HCl, H₂SO₄), Water | Prolonged reflux (hours to days) | Simple reagents. | Extremely harsh conditions incompatible with many functional groups (esters, amides, acetals).[3][8] Low yields are common.[5] | Phthalic acid |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water/Alcohol | Reflux | Useful if the substrate is base-stable but acid-sensitive. | Harsh conditions. Reaction can be incomplete, stalling at the phthalamic acid intermediate.[8] | Phthalic acid salt |
| Reductive Cleavage (Ganem Method) | 1. Sodium borohydride (NaBH₄), IPA/H₂O2. Acetic Acid (AcOH) | 1. Room Temp, ~24 h2. 80°C, ~2 h | Exceptionally mild, near-neutral conditions.[9] Avoids racemization of chiral centers, making it ideal for amino acid and peptide synthesis.[9][10] | Two-stage, one-pot procedure. Requires ion-exchange chromatography for purification of amino acids.[10] | Phthalide |
Detailed Experimental Protocols
Trustworthiness in methodology is paramount. The following protocols are representative procedures for the deprotection of N-alkylphthalimides.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 eq.) in a suitable alcoholic solvent such as ethanol or THF (approx. 0.1-0.2 M concentration).[11]
-
Hydrazine Addition: Add hydrazine hydrate (1.5 - 4.0 eq.) to the solution. For more robust substrates, aqueous hydrazine (up to 40 eq.) can be used.[11]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). A dense white precipitate of phthalhydrazide will form.
-
Work-up (Option A - Filtration): Cool the reaction mixture, and if the product is soluble, filter off the phthalhydrazide precipitate. Wash the solid with cold ethanol. Concentrate the filtrate under reduced pressure.
-
Work-up (Option B - Acidification): Cool the mixture and add an excess of dilute HCl. This protonates the desired amine, making it soluble in the aqueous phase, while the phthalhydrazide remains as a solid. Filter the mixture, then basify the filtrate with NaOH to deprotonate the amine, which can then be extracted with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Reductive Cleavage (Ganem Method) [9][10]
-
Reduction: To a stirred solution of the N-phthaloyl derivative (1.0 eq.) in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride (NaBH₄, approx. 5.0 eq.) portion-wise.
-
Stirring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC for the complete consumption of the starting material. The phthalimide is reduced to an o-hydroxymethyl benzamide intermediate.
-
Lactonization: Carefully add glacial acetic acid (e.g., 1 mL per mmol of substrate) to the reaction mixture.[10] An initial effervescence will occur.
-
Heating: Heat the mixture to 80°C for 2 hours to promote the lactonization of the intermediate, which releases the primary amine and forms the phthalide by-product.[9][10]
-
Purification (General): Cool the reaction mixture. The amine can be isolated by standard extractive work-up. The neutral phthalide by-product is easily removed by extraction.[9]
-
Purification (for Amino Acids): For amino acid substrates, the crude reaction mixture can be loaded onto a Dowex 50 (H⁺) ion-exchange column. Wash with water to remove phthalide, then elute the purified amino acid with a 1 M ammonium hydroxide solution.[10]
Modern Applications in Drug Development and Complex Synthesis
While the Gabriel synthesis is a foundational reaction, the utility of the phthalimide group extends far beyond it. Its stability and unique electronic properties make it a valuable tool in modern synthetic challenges.
Peptide Synthesis and Chiral Integrity
In peptide synthesis, protecting the N-terminus of an amino acid is crucial. The phthalimide group is highly effective because it protects both N-H protons. This prevents the formation of oxazolone intermediates during peptide coupling, which is a primary pathway for racemization.[4][12] The development of mild deprotection methods, like the Ganem procedure, has renewed interest in this strategy, as it allows for the removal of the phthaloyl group without compromising the stereochemical integrity of adjacent chiral centers.[9][10][13]
A Privileged Scaffold in Medicinal Chemistry
The phthalimide core is not just a protecting group; it is a "privileged scaffold" found in numerous biologically active compounds.[14][15] Its derivatives have shown a wide spectrum of activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[14][15][16]
The most famous (and infamous) example is Thalidomide . Initially used as a sedative, it was later discovered to be a potent immunomodulator and anti-angiogenic agent. Today, thalidomide and its analogs (lenalidomide, pomalidomide) are cornerstone treatments for multiple myeloma and other cancers.[14] This demonstrates how a simple synthetic building block can be integral to the structure of complex and powerful pharmaceuticals.
A Site-Directing and Protecting Group in C-H Functionalization
Recent advances in synthetic methodology have shown that the phthalimide group can serve a dual role in advanced reactions like rhodium-catalyzed C-H functionalization.[17][18] Its properties are leveraged in two ways:
-
Inductive Protection: The strong electron-withdrawing nature of the phthalimide group deactivates nearby C-H bonds, inductively "protecting" them from insertion reactions and directing the functionalization to more distal, unactivated sites.[17][18]
-
Stereodirecting Group: The steric bulk of the phthalimide can block certain trajectories of catalyst approach, leading to enhanced site selectivity and stereoselectivity in complex substrates.[17][18]
Caption: Comparative Pathways for Phthalimide Deprotection.
Conclusion
The phthalimide protecting group is a testament to the enduring power of fundamental concepts in organic chemistry. From its classic role in the Gabriel synthesis, which guarantees the clean formation of primary amines by preventing over-alkylation, to its modern applications in preserving stereochemistry in peptide synthesis and directing complex C-H functionalization reactions, its importance is undeniable. While the harsh conditions of classical deprotection methods represent a notable limitation, the development of milder, more nuanced cleavage protocols has ensured its continued relevance. For the modern synthetic chemist, a thorough understanding of the phthalimide group—its introduction, its stability, and the strategic selection of its removal—remains an indispensable skill for the precise and efficient construction of complex, high-value molecules.
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Title: Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs Source: Glen Research URL: [Link]
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Title: Gabriel Synthesis Source: Chemistry LibreTexts URL: [Link]
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Title: The Power of Phthalimide in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: NaBH4 Phthalimide Deprotection of Amines Source: Rhodium.ws URL: [Link]
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Title: Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide Source: ResearchGate URL: [Link]
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Title: N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes Source: National Library of Medicine URL: [Link]
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Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (S)-4-Amino-2-hydroxybutyric Acid via a Phthalimide Intermediate
Abstract
(S)-4-Amino-2-hydroxybutyric acid (S-AHBA) is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including the antibiotic Amikacin. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and stereoselective synthesis of S-AHBA. The described methodology utilizes a phthalimide-protected intermediate to ensure high yields and optical purity. This guide delves into the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into critical experimental parameters.
Introduction and Scientific Background
(S)-4-Amino-2-hydroxybutyric acid, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), possesses significant biological activity and serves as a vital chiral precursor in medicinal chemistry.[1][2][3] Its stereospecific synthesis is of paramount importance as the biological activity of chiral molecules is often enantiomer-dependent. The synthetic strategy detailed herein employs the Gabriel synthesis principles, utilizing a phthalimide group to protect the primary amine.[4][5][6] This approach effectively prevents over-alkylation and allows for controlled introduction of the amino functionality.[5][6]
The phthalimide group is a robust protecting group for primary amines, stable under a wide range of reaction conditions.[4][7] Its subsequent removal, or deprotection, is a critical step that can be achieved under various conditions, the choice of which depends on the overall molecular structure and presence of other functional groups.[7] This guide will focus on a mild deprotection method to preserve the stereochemical integrity of the chiral center.
Causality of Experimental Choices
The selection of a phthalimide-based strategy is deliberate. The phthalimide group offers several advantages in the context of amino acid synthesis:
-
Prevention of Over-alkylation: The Gabriel synthesis methodology effectively installs a single amino group, avoiding the formation of secondary and tertiary amine byproducts that can occur with direct amination methods.[5][6]
-
Stability: The phthalimide group is stable to a variety of reaction conditions, allowing for manipulations of other functional groups within the molecule without premature deprotection.[7]
-
Crystallinity: Phthalimide derivatives are often crystalline solids, which facilitates purification by recrystallization.[8]
The choice of a specific chiral starting material is crucial for establishing the desired (S)-stereochemistry at the C2 position. This protocol will start from a commercially available chiral precursor to ensure a high enantiomeric excess in the final product.
Synthetic Pathway Overview
The overall synthetic route can be conceptualized in the following key stages:
-
Introduction of the Phthalimide Group: Nucleophilic substitution of a suitable chiral starting material with potassium phthalimide.
-
Functional Group Manipulations: Conversion of other functionalities to set up the desired 4-amino-2-hydroxybutyric acid scaffold.
-
Deprotection of the Phthalimide Group: Removal of the phthaloyl group to unveil the primary amine.
-
Purification and Characterization: Isolation and verification of the final product, (S)-4-amino-2-hydroxybutyric acid.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Materials and Reagents
| Reagent | Grade | Supplier |
| (R)-4-chloro-3-hydroxybutyrate | ≥98% | Sigma-Aldrich |
| Potassium phthalimide | 98% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium azide | ≥99.5% | Sigma-Aldrich |
| Palladium on Carbon (10%) | Johnson Matthey | |
| Hydrazine monohydrate | 98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Chemical |
| Ethanol (EtOH) | Reagent Grade | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical |
| Diethyl ether | ACS Grade | Fisher Chemical |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Synthesis of (S)-Ethyl 4-azido-3-hydroxybutyrate
This initial step introduces the nitrogen functionality in a masked form.
-
To a solution of ethyl (R)-4-chloro-3-hydroxybutyrate (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude (S)-ethyl 4-azido-3-hydroxybutyrate.
Synthesis of (S)-Ethyl 4-amino-3-hydroxybutyrate
The azide is reduced to the primary amine in this step.
-
Dissolve the crude (S)-ethyl 4-azido-3-hydroxybutyrate (1 equivalent) in ethanol.
-
Add 10% Palladium on Carbon (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-ethyl 4-amino-3-hydroxybutyrate.
Synthesis of (S)-Ethyl 2-hydroxy-4-(1,3-dioxoisoindolin-2-yl)butanoate (Phthalimide Intermediate)
This step introduces the phthalimide protecting group.
-
To a solution of the crude (S)-ethyl 4-amino-3-hydroxybutyrate (1 equivalent) in anhydrous DMF, add phthalic anhydride (1.1 equivalents).
-
Heat the reaction mixture to 120-130 °C for 2-3 hours, allowing for the removal of water.
-
Cool the reaction mixture and pour it into ice-water.
-
The solid precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure phthalimide-protected intermediate.
Synthesis of (S)-4-Amino-2-hydroxybutyric Acid
This final step involves the hydrolysis of the ester and the deprotection of the phthalimide group.
-
To a suspension of the phthalimide-protected intermediate (1 equivalent) in a mixture of ethanol and water (1:1), add hydrazine monohydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.
-
Filter off the phthalhydrazide precipitate and wash it with cold water.
-
Concentrate the filtrate under reduced pressure. The residue is then dissolved in a minimum amount of hot water and the pH is adjusted to ~6 with a suitable base (e.g., pyridine or ammonium hydroxide).
-
The crude product is precipitated by the addition of ethanol. The solid is collected by filtration and recrystallized from a water/ethanol mixture to yield pure (S)-4-amino-2-hydroxybutyric acid.
A milder, alternative deprotection can be achieved using sodium borohydride in 2-propanol followed by acetic acid, which can be beneficial for substrates sensitive to hydrazinolysis.[9][10]
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of (S)-4-amino-2-hydroxybutyric acid.
Caption: Synthetic pathway from (R)-4-chloro-3-hydroxybutyrate to S-AHBA.
Data Summary and Expected Results
| Step | Intermediate/Product | Expected Yield | Key Characterization Data (¹H NMR, δ ppm) |
| 1 | (S)-Ethyl 4-azido-3-hydroxybutyrate | 85-95% | Triplet (ester CH₃), Multiplet (CH₂ adjacent to ester), Multiplet (CHOH), Multiplet (CH₂N₃) |
| 2 | (S)-Ethyl 4-amino-3-hydroxybutyrate | 90-98% | Triplet (ester CH₃), Multiplet (CH₂ adjacent to ester), Multiplet (CHOH), Multiplet (CH₂NH₂) |
| 3 | (S)-Ethyl 2-hydroxy-4-(1,3-dioxoisoindolin-2-yl)butanoate | 80-90% | Triplet (ester CH₃), Multiplet (CH₂ adjacent to ester), Multiplet (CHOH), Multiplet (CH₂N-Phth), Aromatic protons (phthalimide) |
| 4 | (S)-4-Amino-2-hydroxybutyric Acid | 75-85% | Multiplet (CH₂ adjacent to COOH), Multiplet (CHOH), Multiplet (CH₂NH₂) |
Note: Yields are indicative and may vary based on experimental conditions and scale. Purity should be assessed by NMR, Mass Spectrometry, and chiral HPLC.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
Chromatographic Monitoring: TLC is employed at each stage to monitor the consumption of starting materials and the formation of products, ensuring reactions proceed to completion.
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of each intermediate and the final product. The disappearance of characteristic signals (e.g., the azide peak in IR spectroscopy) and the appearance of new ones (e.g., the aromatic protons of the phthalimide group) provide clear validation of each transformation.
-
Chiral Purity Assessment: The enantiomeric excess of the final (S)-4-amino-2-hydroxybutyric acid should be determined using chiral HPLC to confirm that no racemization has occurred during the synthesis.
Conclusion
The synthesis of (S)-4-amino-2-hydroxybutyric acid via a phthalimide intermediate is a reliable and stereocontrolled method for producing this valuable chiral building block. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can consistently obtain high yields of the desired product with excellent optical purity. This guide provides the necessary framework for the successful implementation of this synthetic route in a research or drug development setting.
References
- A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. (n.d.). Vertex AI Search.
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NaBH4 Phtalimide Deprotection of Amines. (n.d.). . Retrieved January 5, 2026, from
- Phthalimide-PEG2-Boc degradation in acidic or basic conditions. (n.d.). Benchchem.
- Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. (n.d.). Benchchem.
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Reaction of Phthalimide: Deprotection and Amino Groups. (n.d.). ChemicalBook.
- Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. (n.d.). Taylor & Francis.
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- Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.
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- A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. (2021, August 17). Organic Process Research & Development.
- Biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, unique and biologically significant substituent in butirosins. (2003, May). PubMed.
- Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018, November 1). PMC - NIH.
- γ-Aminobutyric acid esters. I. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of .gamma. -aminobutyric acid. (n.d.). ACS Publications.
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- A Process For Synthesis Of S (+) Pregabalin. (n.d.). Quick Company.
- Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. (2017, January 18). ACS Publications.
- Keith HARRIS | Project Head | Sanofi, Paris | SHANTHA | Division of Immuno-inflammation | Research profile. (n.d.). ResearchGate.
- Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019, September 5). ResearchGate.
- Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018, February 15). Lupine Publishers.
- γ-Amino-β-hydroxybutyric acid. (n.d.). Wikipedia.
- Process for the production of 4-aminobutyric acid or its derivatives. (n.d.). Google Patents.
- γ-Aminobutyric acid. (n.d.). Organic Syntheses Procedure.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
- Stereoselective preparation of β,γ-methano-GABA derivatives. (2011, November 7). PubMed.
- Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). (n.d.). SciSpace.
- Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). (2025, August 10). ResearchGate.
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Protocol for Phthalimide Deprotection Using Hydrazine Hydrate: A Detailed Guide for Researchers
Introduction: The Enduring Relevance of the Gabriel Synthesis and the Ing-Manske Deprotection
The Gabriel synthesis stands as a cornerstone in the synthetic organic chemist's toolbox for the controlled preparation of primary amines from primary alkyl halides.[1][2] A key advantage of this multi-step process is the use of the phthalimide group as a robust protecting group for the amine functionality, effectively preventing the over-alkylation that often plagues direct amination reactions.[3] The final, critical step in this synthesis is the deprotection of the N-alkylphthalimide to liberate the desired primary amine. While several methods exist for this transformation, the use of hydrazine hydrate, in a procedure known as the Ing-Manske reaction, remains one of the most widely employed due to its generally mild and efficient nature.[3][4]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the protocol for phthalimide deprotection using hydrazine hydrate. It delves into the underlying mechanism, offers detailed experimental procedures, outlines strategies for purification and troubleshooting, and emphasizes the critical safety precautions required when handling hydrazine hydrate.
The Mechanism of Hydrazinolysis: A Stepwise Unveiling of the Amine
The deprotection of an N-alkylphthalimide with hydrazine hydrate is a nucleophilic acyl substitution reaction that proceeds in a stepwise manner to yield the primary amine and a stable phthalhydrazide byproduct.[3][5] The process can be understood through the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of a carbon-nitrogen bond and the opening of the phthalimide ring. This forms a more stable amide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety, now tethered to the benzene ring, performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Formation of Phthalhydrazide and Liberation of the Amine: This second nucleophilic attack leads to the formation of a stable, six-membered cyclic hydrazide, known as phthalhydrazide. This thermodynamically favorable cyclization is the driving force for the reaction and results in the liberation of the primary amine.
The formation of the highly stable phthalhydrazide byproduct is a key feature of this reaction.[2]
Diagram of the Phthalimide Deprotection Mechanism:
Caption: Mechanism of Phthalimide Deprotection.
Experimental Protocol: The Ing-Manske Procedure
This section provides a robust, generalized protocol for the deprotection of N-alkylphthalimides using hydrazine hydrate. Specific examples from peer-reviewed literature are provided in the subsequent table for tailoring the reaction to specific substrates.
Materials:
-
N-alkylphthalimide (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O), typically a 50-60% aqueous solution (1.5 - 10 eq)
-
Anhydrous ethanol or methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Workflow Diagram:
Caption: Experimental Workflow for Phthalimide Deprotection.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-alkylphthalimide (1.0 equivalent) in a suitable alcohol solvent, such as ethanol or methanol (typically 10-20 mL per gram of substrate).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (refer to the table below for typical stoichiometry). The addition is generally done at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will typically form during the reaction.[6]
-
Work-up - Removal of Phthalhydrazide:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid. This step serves to protonate the liberated amine, making it soluble in the aqueous-alcoholic medium, and can also aid in the complete precipitation of phthalhydrazide.[7]
-
Stir the acidified mixture, sometimes with gentle heating, to ensure complete precipitation.
-
Collect the phthalhydrazide precipitate by vacuum filtration, washing it with a small amount of cold ethanol or water.
-
-
Isolation of the Primary Amine:
-
Transfer the filtrate to a round-bottom flask and remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add a solution of sodium hydroxide (e.g., 2 M) until the solution is basic (pH > 10), which will deprotonate the amine salt and liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
-
Purification: The crude amine can be further purified by distillation, chromatography, or recrystallization, as needed.
Table of Exemplary Reaction Conditions:
| Substrate Type | Hydrazine Hydrate (eq.) | Solvent | Temperature | Time | Reference |
| General N-Alkylphthalimide | 1.5 - 2 | Ethanol/Methanol | Reflux | 1-4 h | [6] |
| Polyethylene Glycol-Phthalimide | 40 | THF | Room Temp. | 4 h | [8] |
| Racemic Phthalimido Substrate | 18 | Methanol | Room Temp. | 16 h | [3] |
| Diethyl Phthalimidomethylphosphonate | 1.1 | Ethanol | Reflux | 4 h | [9] |
| C4-Aryl Substituted β-Lactam | - | Methanol | Room Temp. | 1-2 h | [7] |
Troubleshooting and Field-Proven Insights
Challenge 1: Incomplete Reaction
-
Observation: TLC analysis shows the persistence of the starting N-alkylphthalimide.
-
Potential Cause & Solution:
-
Insufficient Hydrazine: While a small excess of hydrazine is often sufficient, some substrates may require a larger excess.[8] Increase the equivalents of hydrazine hydrate and continue monitoring the reaction.
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated to a consistent reflux. For less reactive substrates, prolonged reaction times may be necessary.
-
Challenge 2: Difficulty in Removing Phthalhydrazide
-
Observation: The phthalhydrazide byproduct is difficult to filter or contaminates the final product.
-
Potential Cause & Solution:
-
Solubility of Phthalhydrazide: Phthalhydrazide is sparingly soluble in water and many common organic solvents, but it is soluble in acetone and acetic acid.[10][11] Ensure the precipitate is thoroughly washed with a suitable cold solvent (e.g., ethanol, water) to remove any trapped product.
-
Acidification Step is Crucial: The acidification with HCl is critical. It not only protonates the desired amine, keeping it in the solution, but also ensures the complete precipitation of the sparingly soluble phthalhydrazide.[12]
-
Challenge 3: Presence of Side Reactions
-
Observation: The formation of unexpected byproducts is observed by TLC or NMR.
-
Potential Cause & Solution:
-
Hydrazine-Sensitive Functional Groups: Hydrazine is a reducing agent and a strong nucleophile. It can react with other functional groups in the molecule, such as esters or amides, especially under harsh conditions or with a large excess of hydrazine.[13] If your substrate contains such sensitive groups, consider using a milder deprotection method or carefully controlling the stoichiometry of hydrazine and the reaction time.
-
Safety Precautions for Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[14][15] It is corrosive, toxic, and a suspected carcinogen.[16] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. A face shield is highly recommended.[17]
-
Ventilation: All manipulations of hydrazine hydrate must be performed in a certified chemical fume hood to avoid inhalation of its toxic vapors.[15]
-
Spill and Waste Disposal: Have a spill kit readily available. Hydrazine waste should be collected in a designated, properly labeled hazardous waste container and disposed of according to institutional guidelines.[18]
-
Quenching: Any residual hydrazine in the reaction vessel can be quenched by careful addition of an oxidizing agent like sodium hypochlorite (bleach) solution under controlled conditions.
Conclusion
The deprotection of phthalimides using hydrazine hydrate is a powerful and widely applicable method for the synthesis of primary amines. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and being aware of potential challenges and safety considerations, researchers can confidently and successfully employ this valuable transformation in their synthetic endeavors. The insights and detailed procedures provided in this application note are intended to serve as a reliable guide for achieving high yields and purity in the final amine product.
References
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. Retrieved from [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2004). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439–4445. [Link]
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Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Deprotection aaa aaa aaa aaa aaa. (2022). ResearchGate. Retrieved from [Link]
-
Can anyone help me with a Gabriel synthesis for making primary amine? (2014). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). National Institutes of Health. Retrieved from [Link]
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Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Ariffin, A., et al. (2004). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines. UM Research Repository. Retrieved from [Link]
-
Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Irvine. Retrieved from [Link]
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Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]
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2-methyl-2-phenyl-4-pentenal. (n.d.). Organic Syntheses. Retrieved from [Link]
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Cas 1445-69-8,Phthalhydrazide. (n.d.). Lookchem. Retrieved from [Link]
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Phthalhydrazide. (n.d.). LookChem. Retrieved from [Link]
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Hydrazine#Deprotection_of_phthalimides. (n.d.). chemeurope.com. Retrieved from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection conditions for pthalimide protected oxyamine? (2023). Reddit. Retrieved from [Link]
-
Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. Arkivoc, 2003(11), 180-196. [Link]
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Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). (n.d.). OrgoSolver. Retrieved from [Link]
-
Ing-Manske procedure. (n.d.). ResearchGate. Retrieved from [Link]
-
Khan, M. N. (1995). Kinetic Evidence for the Occurence of a Stepwise Mechanism in Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry, 60(14), 4536–4541. [Link]
-
Kinetic Evidence for the Occurrence of a Stepwise Mechanism in Hydrazinolysis of Phthalimide. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Application Note & Protocol: The Gabriel Synthesis for the Preparation of Primary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Gabriel synthesis, a cornerstone of amine chemistry since its discovery by Siegmund Gabriel in 1887, provides a robust and selective method for the preparation of primary amines from primary alkyl halides.[1][2] This application note delivers an in-depth guide to the principles, protocols, and applications of this venerable reaction. By employing phthalimide as a protected nitrogen source, the synthesis elegantly circumvents the common issue of over-alkylation that plagues direct alkylation of ammonia, ensuring the clean formation of primary amines.[3][4][5] We will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols including the widely adopted Ing-Manske procedure, discuss critical process variations, and highlight its utility in the complex landscape of pharmaceutical development.
Introduction: The Strategic Importance of Primary Amine Synthesis
Primary amines are fundamental building blocks in organic synthesis and are prevalent motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[6] Consequently, methods for their selective and high-yielding synthesis are of paramount importance. Direct alkylation of ammonia with alkyl halides often results in a difficult-to-separate mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than the starting ammonia.[3][4]
The Gabriel synthesis offers an elegant solution to this challenge. It utilizes the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻), which, after a single N-alkylation step, becomes non-nucleophilic, thereby preventing subsequent alkylation reactions.[7][8] The final amine is then liberated in a separate deprotection step. This two-stage process provides a reliable pathway to pure primary amines, making it an indispensable tool in the synthetic chemist's arsenal, particularly within the exacting context of drug discovery and development.[2][6]
The Chemical Rationale: Mechanism of the Gabriel Synthesis
The Gabriel synthesis proceeds through a well-defined, three-step sequence. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Deprotonation of Phthalimide
The synthesis begins with the deprotonation of phthalimide. The N-H proton of phthalimide is unusually acidic (pKa ≈ 8.3) for an amine derivative.[9][10] This enhanced acidity is due to the two adjacent electron-withdrawing carbonyl groups, which effectively stabilize the resulting conjugate base (the phthalimide anion) through resonance.[1][3] A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is sufficient to quantitatively generate the potassium salt of phthalimide, a potent nitrogen nucleophile.[1][8]
Step 2: Nucleophilic Substitution (N-Alkylation)
The generated phthalimide anion attacks a primary alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[3][11] This step forms a stable N-alkylphthalimide intermediate.
-
Causality: The choice of substrate is critical. The reaction works best with unhindered primary alkyl halides (methyl, primary, allylic, and benzylic) as the SN2 mechanism is sensitive to steric hindrance.[3][8] Secondary alkyl halides often give poor yields due to competing elimination (E2) reactions, while tertiary and aryl halides do not react via this pathway.[5][8] The N-alkylphthalimide product is no longer nucleophilic, effectively halting any further alkylation.[4][8]
Step 3: Deprotection to Liberate the Primary Amine
The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through several methods, most commonly via hydrazinolysis.
-
Hydrazinolysis (The Ing-Manske Procedure): This is the most widely used method for deprotection.[12][13] The N-alkylphthalimide is treated with hydrazine (N₂H₄) in a solvent like ethanol, often with heating.[7][12] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. A subsequent intramolecular cyclization releases the primary amine and forms the highly stable, often insoluble, phthalhydrazide byproduct, which can be easily removed by filtration.[3][7] This procedure, developed by Ing and Manske in 1926, is favored for its mild and neutral conditions, which preserve sensitive functional groups.[10][14]
Standard Laboratory Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: N-Alkylation of Potassium Phthalimide
This protocol describes the formation of the N-alkylphthalimide intermediate.
Materials:
-
Potassium phthalimide
-
Primary alkyl halide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (concentration typically 0.5-1.0 M).[12][15]
-
Add the primary alkyl halide (1.0-1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water. The N-alkylphthalimide product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization (e.g., from ethanol) if necessary.
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol details the cleavage of the N-alkylphthalimide to yield the primary amine.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (50-60% solution in water)
-
Ethanol (or Methanol)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl, e.g., 1 M solution)
-
Sodium hydroxide (NaOH, e.g., 1 M solution)
Procedure:
-
Dissolve the crude N-alkylphthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask.[12]
-
Add hydrazine hydrate (2.0-5.0 eq) to the solution.[12]
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Transfer the filtrate to a separatory funnel.
-
Make the aqueous solution basic with NaOH solution to deprotonate the amine salt (R-NH₃⁺ → R-NH₂).
-
Extract the free primary amine into an organic solvent such as diethyl ether or dichloromethane (3x extractions).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the amine as required, typically by distillation or column chromatography.
Key Reaction Parameters Summary
| Parameter | N-Alkylation | Deprotection (Hydrazinolysis) | Rationale & Notes |
| Solvent | DMF, DMSO, HMPA | Ethanol, Methanol | DMF is excellent for SN2 reactions.[12][15] Alcohols are suitable for hydrazinolysis. |
| Temperature | 60 - 100 °C | Reflux | Heating accelerates the typically slow SN2 step. Reflux is needed for cleavage. |
| Base | KOH, K₂CO₃ (for in situ salt) | N/A (Hydrazine is basic) | Generates the nucleophilic phthalimide anion. |
| Cleavage Reagent | N/A | Hydrazine Hydrate | Ing-Manske conditions are mild and efficient.[12] |
| Workup | Aqueous precipitation | Acid-base extraction | Precipitation simplifies isolation of the intermediate. Extraction separates the amine. |
Protocol Variations and Methodological Scope
While the Ing-Manske procedure is common, alternative deprotection methods exist, each with specific advantages and disadvantages.
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | N₂H₄·H₂O, EtOH | Reflux, 2-4 h | Mild, neutral conditions; high yields; easy byproduct removal.[7][12] | Hydrazine is toxic and carcinogenic.[10] |
| Acidic Hydrolysis | aq. H₂SO₄, HBr, or HCl | Prolonged reflux | Avoids the use of hydrazine. | Harsh conditions can destroy acid-sensitive functional groups; often gives low yields.[6][7] |
| Basic Hydrolysis | aq. NaOH or KOH | Prolonged reflux | Avoids hydrazine; simple reagents. | Harsh conditions can cleave base-sensitive groups (e.g., esters); low yields are common.[5][6] |
| Sodium Borohydride | NaBH₄, Isopropanol (IPA) | Reflux | Exceptionally mild conditions.[14] | Slower reaction times; may require additional steps. |
Scope and Limitations
-
Substrate: The synthesis is highly reliable for primary alkyl halides. It is not suitable for preparing secondary or tertiary amines due to steric hindrance and elimination side reactions.[5][11]
-
Aromatic Amines: Aniline and its derivatives cannot be prepared using this method because aryl halides do not undergo SN2 reactions with the phthalimide anion under standard conditions.[5][16]
-
Alternative Reagents: To overcome some limitations, alternative Gabriel reagents like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate have been developed. These can extend the reaction's utility, sometimes allowing for the synthesis of secondary amines or using secondary alkyl halides.[7]
Applications in Pharmaceutical Development
The Gabriel synthesis is a proven and valuable tool in medicinal chemistry for constructing complex molecules containing a primary amine group. Its reliability and predictability are crucial in multi-step syntheses where high yields and purity are essential.
-
Synthesis of Amino Acids: The reaction can be adapted to synthesize α-amino acids by using an α-halo ester as the alkylating agent.
-
Drug Scaffolding: Many pharmacologically active compounds contain a primary amine for receptor binding or to improve solubility. The Gabriel synthesis provides a dependable route to key intermediates. For instance, it has been applied in the synthesis of amphetamine, a psychostimulant drug.[16]
-
Complex Molecule Synthesis: In the total synthesis of natural products and complex APIs, the Gabriel synthesis serves as a key step to install a primary amine without compromising other functional groups, thanks to the mild deprotection conditions of the Ing-Manske procedure.[6][10]
Conclusion
The Gabriel synthesis remains a highly relevant and powerful method for the selective preparation of primary amines. Its chief advantage is the complete avoidance of over-alkylation, a common pitfall of other amination methods.[5] By understanding the mechanistic nuances and the scope of its various protocols, particularly the mild and efficient Ing-Manske procedure, researchers in organic synthesis and drug development can continue to leverage this classic reaction to build complex molecular architectures with precision and control.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
JoVE. Preparation of 1° Amines: Gabriel Synthesis. [Link]
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
Patsnap. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]
-
Cambridge University Press. Gabriel Synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
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Grokipedia. Gabriel synthesis. [Link]
-
Algor Cards. The Gabriel Synthesis: A Method for Producing Primary Amines. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. [Link]
-
Science Info. Gabriel Phthalimide Synthesis: Definition, Mechanism, Applications, Limitations. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
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Application Notes and Protocols for (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid in Agrochemical Research
Introduction
(S)-(+)-2-Hydroxy-4-phthalimidobutyric acid is a versatile chemical intermediate belonging to the phthalimide class of compounds.[][2] The phthalimide scaffold is a cornerstone in the development of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[3] In the agricultural sector, phthalimide derivatives have demonstrated significant potential as insecticides, fungicides, and herbicides.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the agrochemical applications of this compound, with a primary focus on its role as a plant growth regulator.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 48172-10-7 | [5] |
| Molecular Formula | C₁₂H₁₁NO₅ | [5] |
| Molecular Weight | 249.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 157-159 °C | [][6] |
| Solubility | Almost insoluble in cold water and ethanol; soluble in strong alkali and methanol. | [6] |
| Purity | ≥98% (typically analyzed by HPLC) | [] |
Proposed Mechanism of Action as a Plant Growth Regulator
While the precise molecular mechanism of this compound as a plant growth regulator is not definitively established in publicly available literature, recent studies on related phthalimide compounds offer a compelling hypothesis. It is proposed that certain phthalimide derivatives can function as agonists of the abscisic acid (ABA) receptor. ABA is a crucial plant hormone that regulates various aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress.
The proposed mechanism involves the binding of the phthalimide compound to the ABA receptor, which in turn modulates the expression of downstream genes involved in plant growth and stress responses. This interaction could lead to a range of physiological effects, such as altered root architecture, delayed or enhanced germination, and improved tolerance to abiotic stressors.
Below is a conceptual diagram illustrating this proposed signaling pathway.
Caption: Proposed mechanism of action for this compound as an ABA receptor agonist.
Experimental Protocols
The following protocols are designed to facilitate the investigation of this compound's agrochemical properties. These protocols are based on established methodologies for testing plant growth regulators, fungicides, and herbicides.[7][8][9]
Plant Growth Regulator Activity Bioassays
This series of bioassays will help determine the specific plant growth regulatory effects of the compound.
Caption: Experimental workflow for assessing plant growth regulator activity.
a. Seed Germination Assay
This assay assesses the effect of the compound on seed germination, a critical developmental stage regulated by hormones like ABA and gibberellins.[10]
-
Materials:
-
This compound
-
Sterile distilled water
-
Solvent for stock solution (e.g., DMSO, ethanol)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, cress)
-
Growth chamber or incubator with controlled temperature and light conditions
-
-
Protocol:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent.
-
Prepare Test Solutions: Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in sterile distilled water. Include a solvent control (water with the same concentration of solvent as the highest test concentration) and a negative control (sterile distilled water only).
-
Assay Setup: Place two layers of sterile filter paper in each Petri dish. Add 5 mL of the respective test solution, solvent control, or negative control to each dish.
-
Seed Plating: Place 50-100 seeds on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark photoperiod).
-
Data Collection: Record the number of germinated seeds (radicle emergence) daily for 7 days.
-
Data Analysis: Calculate the germination percentage for each treatment. Analyze the data for statistically significant differences between treatments using appropriate statistical methods (e.g., ANOVA).
-
b. Root Elongation Assay
This assay evaluates the impact of the compound on primary root growth, which is highly sensitive to hormones like auxins and ABA.[11][12]
-
Materials:
-
Same as Seed Germination Assay
-
Agar plates (0.8% agar with 1/2 strength Murashige and Skoog medium)
-
Vertical plate stand
-
-
Protocol:
-
Prepare Treatment Plates: Prepare agar plates containing the same range of concentrations of this compound as in the germination assay.
-
Germinate Seeds: Germinate seeds on a control agar plate for 2-3 days until the radicle has emerged.
-
Transfer Seedlings: Carefully transfer seedlings of uniform size to the treatment plates, placing them at the top of the plate.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions for 5-7 days.
-
Data Collection: Scan or photograph the plates daily to monitor root growth. At the end of the experiment, measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length for each treatment. Determine the concentration that causes 50% inhibition of root growth (IC50) if applicable.
-
c. Whole Plant Assay
This assay provides a broader understanding of the compound's effects on overall plant growth and development.
-
Materials:
-
Pots with sterile soil or a suitable growth medium
-
Seedlings of a test plant (e.g., tomato, soybean)
-
Spraying equipment
-
Greenhouse or controlled environment growth facility
-
-
Protocol:
-
Plant Growth: Grow seedlings until they have 2-4 true leaves.
-
Prepare Treatment Solutions: Prepare spray solutions of this compound at various concentrations (e.g., 1, 10, 100 ppm) in water, including a surfactant to ensure even coverage. Include a control group sprayed only with water and surfactant.
-
Application: Spray the foliage of the plants until runoff.
-
Observation: Observe the plants over a period of 2-4 weeks, noting any changes in plant height, leaf morphology, flowering time, and overall vigor.
-
Data Collection: At the end of the experiment, measure parameters such as plant height, shoot and root biomass (fresh and dry weight), and chlorophyll content.
-
Data Analysis: Compare the growth parameters of the treated plants with the control group to identify any significant effects.
-
Fungicidal Activity Screening
Given that many phthalimide derivatives exhibit fungicidal properties, it is prudent to screen this compound for such activity.[8][13]
a. In Vitro Mycelial Growth Inhibition Assay
-
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes
-
Cork borer
-
-
Protocol:
-
Prepare Amended Media: Prepare PDA and autoclave. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of a suitable solvent) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).
-
Herbicidal Activity Screening
This screening will determine if the compound has any phytotoxic effects that could be harnessed for weed control.[14][15]
a. Pre-emergence Herbicidal Assay
-
Materials:
-
Seeds of weed species (e.g., ryegrass, crabgrass) and a crop species (e.g., corn, soybean)
-
Pots filled with sandy loam soil
-
Spraying chamber
-
-
Protocol:
-
Sowing: Sow the seeds of the test species in pots.
-
Application: Prepare solutions of the test compound at various application rates (e.g., 100, 500, 1000 g/ha). Spray the soil surface evenly with the solutions.
-
Incubation: Place the pots in a greenhouse and water as needed.
-
Evaluation: After 2-3 weeks, assess the percentage of weed control by visual rating (0% = no effect, 100% = complete kill) and measure the fresh weight of the emerged seedlings.
-
b. Post-emergence Herbicidal Assay
-
Materials:
-
Same as pre-emergence assay
-
-
Protocol:
-
Plant Growth: Grow the test species until they reach the 2-4 leaf stage.
-
Application: Spray the foliage of the plants with the test solutions as in the pre-emergence assay.
-
Evaluation: After 2-3 weeks, assess the percentage of weed control and any phytotoxicity symptoms on the crop plants.
-
Data Interpretation and Further Steps
The results from these assays will provide a comprehensive profile of the agrochemical potential of this compound. Positive results in the plant growth regulator assays would warrant further investigation into its mode of action, including targeted studies on its interaction with plant hormone receptors. Significant fungicidal or herbicidal activity would open avenues for its development as a pesticide. It is crucial to conduct all experiments with appropriate controls and replicates to ensure the validity and reproducibility of the results.
References
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Plant Growth Regulation in Cell and Tissue Culture In Vitro. (n.d.). MDPI. Retrieved from [Link]
- Boehme, W. R., & Agusto, R. G. (n.d.). Process for the production of 4-aminobutyric acid or its derivatives. Google Patents.
- (n.d.). Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. Google Patents.
-
National Center for Biotechnology Information. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. PubChem. Retrieved from [Link]
-
(n.d.). Plant Growth Regulator Guide for Annuals 2025-26. GrowerTalks. Retrieved from [Link]
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(n.d.). Phytotoxicity assessment. EPPO database on PP1 Standards. Retrieved from [Link]
-
(n.d.). Screening for Natural Product Herbicides. IntechOpen. Retrieved from [Link]
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Arendrup, M. C., Meletiadis, J., Mouton, J. W., & Lagrou, K. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]
-
Zhang, Y., & Li, N. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol. Retrieved from [Link]
-
(n.d.). Application of the root elongation test as indicator to assess phytotoxicity of contaminated soils. ResearchGate. Retrieved from [Link]
-
de-Souza-Silva, C. M., et al. (n.d.). An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. JoVE. Retrieved from [Link]
-
(n.d.). Seed germination bioassay for toxicity evaluation of different composting biodegradable materials. ResearchGate. Retrieved from [Link]
-
(n.d.). TEST PROTOCOL FOR PHYTO-TOXICITY (CROP SAFETY) EVALUATION OF PESTICIDE FORMULATION ON CROP WHEN APPLIED THROUGH DRONE. Croplife India. Retrieved from [Link]
-
(n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI. Retrieved from [Link]
-
Wang, Y. (n.d.). Stable and Water-Soluble Plant Growth Regulator Liquid Compositions and Methods for Use of Same. Patsnap Eureka. Retrieved from [Link]
-
de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Retrieved from [Link]
-
(n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). ResearchGate. Retrieved from [Link]
-
(n.d.). Application of developmental regulators to improve in planta or in vitro transformation in plants. PMC. Retrieved from [Link]
-
(n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Retrieved from [Link]
-
(n.d.). Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications. ASTM Digital Library. Retrieved from [Link]
-
(n.d.). Seed germination: An alternative to animal model to teach bioassay principles. PMC. Retrieved from [Link]
-
(n.d.). PLANT GROWTH REGULATORS. PhytoTech Labs. Retrieved from [Link]
- (n.d.). Process for preparing 2-hydroxy-4-methylselenobutyric acid, alone or as a mixture with its sulphur-containing analogue, and uses thereof in nutrition, in particular in animal nutrition. Google Patents.
-
(n.d.). SEED GERMINATION BIOASSAY USING MAIZE SEEDS FOR PHYTOXICITY EVALUATION OF DIFFERENT COMPOSTED MATERIALS. Pakistan Journal of Botany. Retrieved from [Link]
-
Pierce, C. G., et al. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. Retrieved from [Link]
-
(n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. MicroBioTests. Retrieved from [Link]
-
(n.d.). How plants cope with fast primary root elongation inhibition. Frontiers. Retrieved from [Link]
-
(n.d.). New Approaches to Herbicide and Bioherbicide Discovery. MOA Technology. Retrieved from [Link]
-
Usifoh, C. O. (n.d.). Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. ResearchGate. Retrieved from [Link]
-
(n.d.). molecular framework balancing growth and defense in response to plant elicitor peptide-induced signals in Arabidopsis. The Plant Cell. Retrieved from [Link]
- (n.d.). Process for the production of phthalimides. Google Patents.
-
(n.d.). Optimization of Plant Growth Regulator (PGR) on invitro propagation of pineapple (Ananas comosus (L.) var. Smooth Cayenne). Paper Publications. Retrieved from [Link]
- (n.d.). Continuous preparation of phthalimide. Google Patents.
-
(n.d.). Phytotoxicity assay for seed production using Brassica rapa L.. Oxford Academic. Retrieved from [Link]
-
(n.d.). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp.. MDPI. Retrieved from [Link]
-
(n.d.). Research Progress on Responses and Regulatory Mechanisms of Plants Under High Temperature. MDPI. Retrieved from [Link]
-
(n.d.). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. Retrieved from [Link]
-
(n.d.). Regulation of root growth and elongation in wheat. PMC. Retrieved from [Link]
-
(n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Retrieved from [Link]
-
(n.d.). Gnotobiotic root elongation assay. (A) One-week-old canola seedlings.... ResearchGate. Retrieved from [Link]
-
(n.d.). This compound. ChemBK. Retrieved from [Link]
-
(n.d.). In vitro evaluation of plant growth regulators on tissue culture bioassay produced by Pseudomonas species. ResearchGate. Retrieved from [Link]
- (n.d.). Production of phthalimide. Google Patents.
- (n.d.). Plant growth regulator additive. Google Patents.
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- 4. US9701632B2 - Process for the production of phthalimides - Google Patents [patents.google.com]
- 5. 4-Phthalimido-2-hydroxy butyric acid | C12H11NO5 | CID 5003411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Step-by-step synthesis of amikacin using phthalimido precursors
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Amikacin Using Phthalimido Precursors For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Challenge of Regioselectivity in Amikacin Synthesis
Amikacin is a life-saving, semi-synthetic aminoglycoside antibiotic derived from Kanamycin A.[1][2] Its enhanced spectrum of activity, particularly against resistant Gram-negative bacteria, stems from the addition of an (S)-4-amino-2-hydroxybutyryl (L-HABA) side chain to the N-1 position of the central 2-deoxystreptamine ring of Kanamycin A.[3]
The primary challenge in synthesizing amikacin is one of regioselectivity. The Kanamycin A molecule possesses four primary amino groups (at positions N-1, N-3, N-6', and N-3") that are all susceptible to acylation.[2] Direct acylation is not feasible as the N-6' amino group is the most reactive, leading to the undesired 6'-acylated derivative as the major product.[2][4] Therefore, a robust strategy of protecting and deprotecting various functional groups is essential to direct the L-HABA side chain exclusively to the desired N-1 position. This guide details a synthetic pathway that leverages the phthalimido group, a cornerstone of amine protection chemistry, to achieve this goal.
Part 1: The Strategic Role of the Phthalimido Group
The phthalimido group serves as an excellent protecting group for primary amines for several key reasons. It is robust and stable to a wide range of reaction conditions, yet it can be removed reliably. The use of phthalimide to protect an amine is the foundation of the Gabriel Synthesis, a classic method for preparing primary amines.[5][6]
In the context of amikacin synthesis, the phthalimido group is most critically employed to protect the amino function of the L-HABA side chain. This prevents self-polymerization and ensures that the carboxylic acid end of the molecule is available for activation and subsequent coupling to the Kanamycin A core. This protected side-chain precursor is often γ-N-phthalimido-α-hydroxybutyric acid (PHBA).[7]
Mechanism of Phthalimido Protection
The protection is typically achieved by reacting the primary amine with phthalic anhydride at an elevated temperature. The reaction proceeds via a two-step dehydration condensation, forming the stable imide ring.[8]
Caption: Formation of a stable N-substituted phthalimide.
Part 2: A Step-by-Step Synthetic Protocol
This synthesis follows a common industrial route that involves the complete protection of all reactive sites on Kanamycin A using silylation, followed by selective acylation and deprotection. This approach elegantly bypasses the need for multiple protection/deprotection steps on the Kanamycin A core.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of Amikacin.
Protocol 1: Persilylation of Kanamycin A
Rationale: To prevent side reactions and ensure the N-1 acylation is highly selective, all 11 hydroxyl and amino groups on Kanamycin A are temporarily protected using a silylating agent like hexamethyldisilazane (HMDS).[7] This makes the molecule soluble in organic solvents and "masks" all nucleophilic sites.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Kanamycin A Sulfate | 582.58 | 58.3 g | 0.1 |
| Hexamethyldisilazane (HMDS) | 161.4 | 177.5 g (230 mL) | 1.1 |
| Acetonitrile | 41.05 | 500 mL | - |
Procedure:
-
To a dry 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, add Kanamycin A sulfate and acetonitrile.
-
Begin vigorous stirring to create a suspension.
-
Add the hexamethyldisilazane (HMDS) to the suspension.
-
Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours until the reaction mixture becomes a clear, homogeneous solution. This indicates the completion of the silylation.
-
Cool the resulting solution of silyl Kanamycin A to room temperature. It is used directly in the next step without isolation.[7]
Protocol 2: N-1 Acylation with Phthalimido-Protected L-HABA
Rationale: The key bond-forming step. The persilylated Kanamycin A is reacted with an activated form of γ-N-phthalimido-α-hydroxybutyric acid (PHBA). Using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst promotes the formation of an amide bond specifically at the N-1 position. The steric bulk of the silyl groups is thought to play a role in directing the acylation to the relatively accessible N-1 amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| γ-N-phthalimido-α-hydroxybutyric acid (PHBA) | 263.23 | 29.0 g | 0.11 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.7 g | 0.11 |
| 1-Hydroxybenzotriazole (HOBT) | 135.13 | 3.0 g | 0.022 |
| Acetone | 58.08 | 300 mL | - |
Procedure:
-
In a separate dry 500 mL flask, dissolve the PHBA and HOBT catalyst in acetone.[7]
-
Cool this solution to -15°C using an appropriate cooling bath (e.g., ice-salt or cryocooler).
-
Dissolve the DCC in a minimal amount of cold acetone and add it slowly to the PHBA solution, maintaining the temperature at -15 to -10°C. Stir for 30 minutes to form the active ester in situ.
-
Slowly add the cold active ester solution to the persilyl Kanamycin A solution from Protocol 1. The addition should be controlled to keep the reaction temperature below -10°C.[7]
-
Continue stirring the reaction mixture at -10°C for 1.5-2 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Protocol 3: Deprotection Sequence
Rationale: This two-part deprotection first removes the silyl groups, followed by the removal of the phthalimido group to liberate the final amikacin molecule.
A. Acidolysis (Desilylation)
-
Once the acylation is complete, slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 2.0-3.0.[9] This protonates the amines and hydrolyzes the silyl ethers and silylamines.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove the acetone and other volatile components.
-
The resulting aqueous solution contains the phthalimido-protected amikacin.
B. Hydrazinolysis (Dephthaloylation) Mechanism: Hydrazine attacks the carbonyl carbons of the imide ring, leading to ring-opening and the eventual release of the primary amine and a stable phthalhydrazide byproduct.[5]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Phthalimides [organic-chemistry.org]
- 9. CN105254687A - Synthetic method of environment-friendly amikacin - Google Patents [patents.google.com]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of 2-Hydroxybutyric Acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of the (R)- and (S)-enantiomers of 2-hydroxybutyric acid. 2-Hydroxybutyric acid (2-HBA) is a significant endogenous metabolite and an emerging biomarker for oxidative stress and insulin resistance.[1] As enantiomers of a chiral compound can exhibit distinct pharmacological and metabolic profiles, their accurate separation and quantification are critical in clinical research and pharmaceutical development.[2] This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution, providing a reliable protocol for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
2-Hydroxybutyric acid is a chiral carboxylic acid with a stereocenter at the second carbon, existing as (R)- and (S)-enantiomers.[3] It is produced in mammalian tissues, and its elevated levels are linked to the catabolism of L-threonine and the synthesis of glutathione, a key antioxidant.[1] This connection makes 2-HBA a potential early indicator of metabolic dysregulation, such as insulin resistance.[3]
The differential biological activity between enantiomers is a fundamental principle in pharmacology and metabolomics. Therefore, the ability to resolve and quantify individual enantiomers of 2-HBA is essential for understanding its specific roles in metabolic pathways and for the quality control of chiral drugs where it may be a starting material or metabolite.
Direct chiral separation by HPLC on a Chiral Stationary Phase (CSP) is the most effective and widely adopted technique for this purpose.[4][5] The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability and interaction energies of these complexes result in differential retention times, enabling their separation.[2] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are renowned for their broad enantiorecognition capabilities, making them an excellent choice for separating acidic compounds like 2-HBA.[6][7]
Experimental Workflow and Protocol
The overall workflow for the chiral separation of 2-hydroxybutyric acid is outlined below. It encompasses sample preparation, HPLC analysis, and data processing to ensure accurate and reproducible results.
Figure 1: General workflow for the chiral HPLC analysis of 2-hydroxybutyric acid.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Racemic 2-Hydroxybutyric Acid (≥98% purity)
-
Methanol (HPLC Grade, for cleaning)
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Recommended Setting |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Causality Behind Choices:
-
Mobile Phase: A normal-phase system (n-Hexane/IPA) is selected for its excellent compatibility with polysaccharide CSPs.[6] The alcohol modifier (IPA) is crucial for modulating retention and selectivity.[7]
-
Trifluoroacetic Acid (TFA): The addition of a small amount of a strong acid like TFA is critical.[7] It acts as a competing agent for active sites on the silica surface, preventing peak tailing and ensuring sharp, symmetrical peaks for the acidic analyte.[7]
Step-by-Step Protocol
1. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of racemic 2-hydroxybutyric acid and transfer it to a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1.0 mg/mL. c. Prepare a working standard solution by diluting the stock solution to a final concentration of 50 µg/mL using the mobile phase.
2. Sample Preparation: a. Accurately weigh the sample containing 2-hydroxybutyric acid. b. Dissolve the sample in a known volume of the mobile phase to achieve a target concentration of approximately 50 µg/mL. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
3. HPLC System Operation and Analysis: a. Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-45 minutes at the specified flow rate until a stable baseline is achieved.[6] b. System Suitability: Inject the working standard solution in replicate (n=5). The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5. c. Analysis: Inject the prepared sample solutions.
4. Data Analysis: a. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. b. Integrate the peak areas for each enantiomer. c. Calculate the percentage of each enantiomer using the area percent formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Peaks) x 100
Expected Results and Performance
The described method is expected to provide baseline separation of the (R)- and (S)-enantiomers of 2-hydroxybutyric acid. A representative chromatogram would show two distinct, well-resolved peaks.
| Parameter | Expected Value |
| Retention Time (Peak 1) | ~ 7.5 min |
| Retention Time (Peak 2) | ~ 8.5 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.3 |
| Theoretical Plates | > 2000 |
Note: Retention times may vary slightly based on the specific column batch, system dead volume, and exact mobile phase preparation.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it should be validated according to ICH Q2(R1) or equivalent guidelines.[8] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: Demonstrated over a range of concentrations (e.g., LOQ to 150% of the target concentration).
-
Accuracy & Precision: Assessed at multiple concentration levels to ensure the closeness of results to the true value and the degree of scatter between measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%).[9]
A properly validated method provides a self-validating system for routine analysis, ensuring trustworthy and reproducible results.[10]
Conclusion
This application note provides a robust and reliable chiral HPLC method for the enantioselective separation of 2-hydroxybutyric acid. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase delivers excellent resolution and peak shape. The detailed protocol and clear rationale for experimental choices offer a solid foundation for researchers in metabolomics, clinical diagnostics, and pharmaceutical quality control to accurately quantify these important chiral molecules.
References
-
Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2010). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethyl-2-hydroxybutyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Kim, K. R., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 874(1), 91-100. Retrieved from [Link]
-
ResearchGate. (2013). HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. Retrieved from [Link]
-
ChromTech. (n.d.). User's Guide - HPLC. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Solutions #66: Enantiomer Separations. Retrieved from [Link]
-
Samanidou, V. F., et al. (2008). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids. Talanta, 75(2), 356-61. Retrieved from [Link]
-
Busardò, F. P., et al. (2017). Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for determination of GHB, precursors and metabolites in different specimens: Application to clinical and forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131. Retrieved from [Link]
-
ResearchGate. (2020). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]
-
SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Pharmaceutical Technology. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
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- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Derivatization of 2-Hydroxy Acids for Enhanced Gas Chromatography Analysis
Introduction: The Challenge of Analyzing 2-Hydroxy Acids by GC
2-Hydroxy acids, a class of organic acids characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group, are pivotal intermediates in numerous biochemical pathways. The analysis of these compounds, such as lactic acid and 2-hydroxyglutaric acid, is crucial in clinical diagnostics, metabolic research, and industrial fermentation monitoring. However, their direct analysis by gas chromatography (GC) is fraught with challenges.[1][2] The presence of both a polar carboxyl and a hydroxyl group leads to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, causing issues like broad, tailing peaks, poor reproducibility, and even sample degradation in the high-temperature environment of the GC inlet and column.[1][2]
To overcome these limitations, derivatization is an essential sample preparation step.[2][3] This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][4] By replacing the active hydrogens on the carboxyl and hydroxyl groups, derivatization minimizes intermolecular interactions, leading to sharper, more symmetrical peaks and improved separation and detection.[4][5] This application note provides a comprehensive guide to the most effective derivatization strategies for 2-hydroxy acids, including detailed protocols for silylation and a two-step esterification/acylation, ensuring reliable and reproducible GC analysis.
The Rationale Behind Derivatization: Enhancing Analyte Properties
The primary goal of derivatization for GC analysis is to transform the analyte into a form that is more amenable to vaporization and separation in the gas phase.[3][6] For 2-hydroxy acids, this involves targeting the active hydrogens of both the carboxylic acid and hydroxyl functional groups. The ideal derivative should exhibit the following characteristics:
-
Increased Volatility: By masking the polar -COOH and -OH groups, the intermolecular forces are significantly reduced, lowering the boiling point of the analyte and allowing it to readily vaporize in the GC inlet.[3][6]
-
Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures required for GC analysis.[2]
-
Improved Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase of the GC column.[3]
-
Increased Detector Sensitivity: For certain detectors, such as the electron capture detector (ECD), derivatization with halogenated compounds can significantly enhance the detector response.[7]
Two of the most widely employed and effective derivatization techniques for 2-hydroxy acids are silylation and a combined esterification and acylation approach. The choice between these methods often depends on the specific analytes, the sample matrix, and the desired analytical outcome.
Silylation: A Versatile and Widely Used Approach
Silylation is a robust and common derivatization method that involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[2][4] This process effectively masks both the carboxyl and hydroxyl functionalities of 2-hydroxy acids, yielding volatile and thermally stable TMS esters and TMS ethers.[6]
The Silylation Reaction Mechanism
The silylation reaction is a nucleophilic substitution where the oxygen of the hydroxyl or carboxyl group attacks the silicon atom of the silylating reagent, displacing a leaving group.[3]
Caption: Silylation of a 2-hydroxy acid using MSTFA.
Common Silylating Reagents
A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most effective and widely used for its high silylating power and the volatility of its byproducts.[6][8][9]
| Reagent | Abbreviation | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like TMCS.[10] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, reducing chromatographic interference.[6][8][9] Excellent for trace analysis.[9] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are more resistant to hydrolysis.[11] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating reagents to increase their reactivity.[5] |
Protocol: Silylation of 2-Hydroxy Acids with MSTFA
This protocol details the derivatization of 2-hydroxy acids in a dried sample extract using MSTFA.
Materials:
-
Dried sample extract containing 2-hydroxy acids
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent and interfere with the derivatization.[3][6] Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to aid in dissolving the analytes.
-
Silylating Agent: Add 100 µL of MSTFA to the vial. For samples with potentially high concentrations of analytes, the volume of MSTFA may need to be increased.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 60°C for 30 minutes in a heating block or oven.[6]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Self-Validation and Causality:
-
Anhydrous Conditions: The strict requirement for anhydrous conditions is due to the high reactivity of silylating reagents with water.[3][6] Any residual moisture will be preferentially silylated, consuming the reagent and leading to incomplete derivatization of the target analytes.
-
Pyridine as a Solvent: Pyridine is an excellent solvent for many organic acids and also acts as a hydrogen chloride scavenger if reagents like TMCS are used as catalysts, driving the reaction to completion.
-
Heating: Heating the reaction mixture increases the reaction rate, ensuring complete derivatization within a reasonable timeframe.[6] The temperature and time should be optimized for the specific analytes of interest.
Esterification and Acylation: A Two-Step Approach for Robust Derivatization
An alternative to silylation is a two-step process involving esterification of the carboxylic acid group followed by acylation of the hydroxyl group. This method yields stable derivatives and can be particularly useful for complex matrices. Alkyl chloroformates, such as ethyl chloroformate and methyl chloroformate, are versatile reagents for this purpose.[12][13][14]
Reaction Mechanisms
Step 1: Esterification: The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester, to increase its volatility.
Step 2: Acylation: The hydroxyl group is then acylated to form an ester, further reducing polarity and improving chromatographic performance.[3]
Caption: Two-step derivatization of a 2-hydroxy acid.
Protocol: Esterification followed by Acylation
This protocol describes a general method for the two-step derivatization of 2-hydroxy acids.
Materials:
-
Dried sample extract
-
3N HCl in Methanol (for esterification)
-
Acetic Anhydride (for acylation)
-
Pyridine (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
Solvent for extraction (e.g., hexane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
Esterification:
-
Reagent Addition: To the dried sample in a reaction vial, add 200 µL of 3N HCl in methanol.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Evaporation: After cooling, evaporate the reagent under a gentle stream of nitrogen.
Acylation:
-
Reagent Addition: To the dried residue from the esterification step, add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling and Extraction: Cool the vial to room temperature. Add 500 µL of 5% sodium bicarbonate solution to neutralize excess reagents and 500 µL of hexane to extract the derivatives.
-
Phase Separation: Vortex the mixture and centrifuge to separate the layers.
-
Drying: Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The final extract is ready for GC-MS analysis.
Self-Validation and Causality:
-
Acid Catalyst in Esterification: The strong acid (HCl) acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol (methanol).[15]
-
Neutralization and Extraction: The addition of sodium bicarbonate neutralizes the acidic byproducts of the acylation reaction and any remaining acid catalyst.[15] The subsequent extraction into an organic solvent isolates the nonpolar derivatives from the aqueous phase.
-
Drying Step: The use of anhydrous sodium sulfate ensures that no water is injected into the GC system, which could damage the column and interfere with the analysis.
Chiral Derivatization for Enantiomeric Separation
For chiral 2-hydroxy acids, such as D- and L-lactic acid, it is often necessary to separate and quantify the individual enantiomers. This can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[16][17]
A common approach involves esterification with a chiral alcohol, such as (-)-menthol, followed by acylation of the hydroxyl group.[16][17] The resulting diastereomeric esters will have different physical properties and, therefore, different retention times on the GC column, allowing for their separation and individual quantification.[16]
Conclusion
The successful analysis of 2-hydroxy acids by gas chromatography is critically dependent on effective derivatization. Both silylation and the two-step esterification/acylation methods provide robust and reliable means of converting these polar, non-volatile compounds into derivatives suitable for GC analysis. The choice of method will depend on the specific analytical requirements, including the need for chiral separation. By understanding the chemical principles behind these derivatization strategies and adhering to the detailed protocols, researchers can achieve accurate and reproducible quantification of 2-hydroxy acids in a variety of sample matrices.
References
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Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]
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Derivatization Methods in GC and GC/MS. Available at: [Link]
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Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. PubMed. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism. PubMed. Available at: [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC - NIH. Available at: [Link]
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Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
-
Gas chromatographic determination of lactic acid enantiomers by using a chiral stationary column. ResearchGate. Available at: [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available at: [Link]
-
Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. PubMed. Available at: [Link]
-
Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism. ResearchGate. Available at: [Link]
-
A Guide to Derivatization Reagents for GC. Available at: [Link]
-
Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. ResearchGate. Available at: [Link]
-
Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. NIH. Available at: [Link]
-
Acids: Derivatization for GC Analysis. Available at: [Link]
-
GC Derivatization. Available at: [Link]
-
Derivatization reagents for GC, silylation, MSTFA. CSQ Analytics. Available at: [Link]
-
Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. PMC - NIH. Available at: [Link]
-
A Quick Guide to Derivatization. Chromatographic Specialties Inc. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Optimization of carbohydrate silylation for gas chromatography. PubMed. Available at: [Link]
-
On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes. PubMed. Available at: [Link]
-
Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. ResearchGate. Available at: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
-
Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]
-
How best to perform acylation of hydroxyls for GC/MS? ResearchGate. Available at: [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
One-Pot Synthesis of α-Amino Acids via Phthalimide Protection: A Detailed Guide for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of α-amino acids, including non-proteinogenic variants, is a cornerstone of molecular innovation. This guide provides a detailed exploration of the one-pot synthesis of α-amino acids utilizing the robust phthalimide protection strategy, a modern adaptation of the classic Gabriel synthesis. Herein, we delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into overcoming common synthetic challenges. This document is designed to be a self-validating resource, empowering you to confidently apply this powerful methodology in your laboratory.
The Strategic Advantage of Phthalimide Protection in Amino Acid Synthesis
The synthesis of α-amino acids presents a unique challenge: the presence of both a nucleophilic amino group and an acidic carboxylic acid group in the same molecule. Direct alkylation of ammonia to form primary amines is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, which are difficult to separate.[1][2] The Gabriel synthesis elegantly circumvents this issue by employing phthalimide as a surrogate for ammonia.[1]
The core principle of this strategy lies in the nature of the phthalimide anion. The two electron-withdrawing carbonyl groups flanking the nitrogen atom significantly increase the acidity of the N-H bond (pKa ≈ 8.3), facilitating its deprotonation to form a potent nitrogen nucleophile.[3] Crucially, once this nucleophile alkylates a suitable substrate, the resulting N-alkylphthalimide is no longer nucleophilic, effectively preventing any further alkylation.[4][5] This ensures the clean formation of a protected primary amine.
The subsequent steps of the synthesis involve the hydrolysis of the phthalimide group and any ester functionalities, followed by decarboxylation to yield the final α-amino acid. The "one-pot" approach, which is the focus of this guide, aims to streamline these steps, minimizing the need for isolation and purification of intermediates, thereby improving overall efficiency and yield.
Mechanistic Pathway of the One-Pot Gabriel-Malonic Ester Synthesis
The one-pot synthesis of α-amino acids using phthalimide protection, often in conjunction with a malonic ester, proceeds through a well-defined sequence of reactions. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
Figure 1. Workflow of the Gabriel-Malonic Ester Synthesis.
The key steps are as follows:
-
Formation of the Phthalimido-Malonic Ester: The synthesis begins with the nucleophilic substitution of a halogenated malonic ester (e.g., diethyl bromomalonate) with potassium phthalimide. This step introduces the protected nitrogen source.[6]
-
Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the phthalimido-malonic ester. This carbon is acidic due to the electron-withdrawing effects of the two adjacent ester groups, forming a resonance-stabilized enolate.[7][8]
-
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide (R-X) in an SN2 reaction. The choice of the alkyl halide is crucial as it determines the side chain (R-group) of the final amino acid.[8]
-
One-Pot Hydrolysis and Decarboxylation: In the final stage, the reaction mixture is subjected to acidic or basic hydrolysis. This single step cleaves the phthalimide protecting group, hydrolyzes the ester groups to carboxylic acids, and the resulting β-dicarboxylic acid readily undergoes decarboxylation upon heating to yield the desired α-amino acid.[7][8]
Detailed Experimental Protocols
The following protocols provide a framework for the one-pot synthesis of various α-amino acids. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
General One-Pot Protocol for α-Amino Acid Synthesis
This protocol can be adapted for the synthesis of various amino acids by selecting the appropriate alkyl halide.
Materials:
-
Potassium phthalimide
-
Diethyl bromomalonate
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
Alkyl halide (R-X)
-
Concentrated hydrochloric acid or hydrobromic acid
-
Hydrazine hydrate (for alternative deprotection)
-
Anhydrous diethyl ether
-
Anhydrous dimethylformamide (DMF) (optional solvent)
Procedure:
-
Preparation of the Phthalimido-Malonic Ester (in situ):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq) and diethyl bromomalonate (1.05 eq) to anhydrous DMF.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. This intermediate is typically used without isolation.
-
-
Alkylation:
-
In a separate flame-dried flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Slowly add the solution of the crude N-phthalimidomalonic ester from step 1 to the sodium ethoxide solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add the desired alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 2-6 hours, or until TLC analysis indicates the completion of the alkylation.
-
-
One-Pot Hydrolysis, Decarboxylation, and Deprotection:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid (excess) to the flask.
-
Heat the mixture to reflux and maintain for 12-24 hours. This will hydrolyze the esters and the phthalimide group, and promote decarboxylation. A white precipitate of phthalic acid will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalic acid precipitate.
-
Wash the precipitate with a small amount of cold water.
-
Evaporate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
-
Purification:
-
The crude amino acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water).
-
Alternatively, the amino acid can be isolated as the free amino acid by adjusting the pH of the aqueous solution to the isoelectric point of the amino acid, causing it to precipitate.
-
Example Protocol: One-Pot Synthesis of Phenylalanine
This protocol illustrates the application of the general method for the synthesis of a specific amino acid.
-
Alkyl Halide: Benzyl bromide (C₆H₅CH₂Br)
Procedure:
Follow the general protocol outlined in section 3.1, using benzyl bromide as the alkyl halide in the alkylation step. The final product will be phenylalanine hydrochloride.
Example Protocol: One-Pot Synthesis of Valine
-
Alkyl Halide: 2-Bromopropane ((CH₃)₂CHBr)
Procedure:
Follow the general protocol, using 2-bromopropane as the alkyl halide. Note that with secondary alkyl halides like 2-bromopropane, the competing E2 elimination reaction can be a significant side reaction.[9] To minimize this, it is advisable to use a less hindered base or lower reaction temperatures if possible.
Modern, Milder Deprotection Methods
The traditional use of strong acids or bases for the deprotection of the phthalimide group can be harsh and may not be suitable for sensitive substrates.[10] Modern variations of the Gabriel synthesis often employ milder deprotection conditions.
Hydrazinolysis (Ing-Manske Procedure)
The most common milder alternative is the use of hydrazine hydrate.[10]
Procedure:
-
After the alkylation step, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Redissolve the crude N-alkylphthalimidomalonic ester in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction to room temperature and filter off the phthalhydrazide.
-
The filtrate contains the diethyl ester of the amino acid. Proceed with acidic or basic hydrolysis and decarboxylation as described in the general protocol to obtain the final amino acid.
Sodium Borohydride Reduction
An exceptionally mild, two-stage, one-flask deprotection can be achieved using sodium borohydride followed by acetic acid. This method is particularly useful for substrates that are sensitive to racemization.
Procedure:
-
Following alkylation, evaporate the solvent.
-
Dissolve the crude product in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (NaBH₄) in portions and stir at room temperature for 24 hours.
-
Add aqueous acetic acid to adjust the pH to 5 and heat at 80°C for 2 hours to release the free amine.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no alkylation | 1. Inactive alkyl halide. 2. Poor quality base. 3. Steric hindrance of the alkyl halide. 4. Deactivated potassium phthalimide. | 1. Check the purity of the alkyl halide; consider using the corresponding iodide for higher reactivity. 2. Use freshly prepared sodium ethoxide or a new bottle of a commercial base. 3. This method works best for primary and some secondary alkyl halides. For hindered substrates, consider alternative synthetic routes. 4. Ensure the potassium phthalimide is dry and has been stored properly.[11] |
| Over-alkylation | This is generally not an issue with phthalimide protection. If observed, it may indicate a different reaction pathway is occurring. | Re-evaluate the reaction conditions and the purity of the starting materials. |
| Incomplete deprotection | 1. Insufficient reaction time or temperature. 2. In an acidic medium, the product amine may be protonated, reducing its nucleophilicity for further reaction. | 1. Increase the reflux time or temperature for the hydrolysis/hydrazinolysis step. 2. Ensure a sufficient excess of the deprotecting agent (acid, base, or hydrazine) is used. |
| Low yield of final amino acid | 1. Competing elimination reaction during alkylation, especially with secondary alkyl halides. 2. Incomplete hydrolysis or decarboxylation. 3. Product loss during purification. | 1. Use a less hindered base or lower the reaction temperature for alkylation. 2. Ensure adequate time and temperature for the final one-pot step. 3. Optimize the recrystallization or precipitation conditions. |
| Racemization | Harsh acidic or basic conditions during deprotection can lead to racemization of chiral amino acids. | Employ milder deprotection methods such as hydrazinolysis or the sodium borohydride procedure. |
Quantitative Data: Representative Yields
The one-pot Gabriel-malonic ester synthesis is a high-yielding method for a variety of amino acids. The table below provides a summary of typical yields for the synthesis of some common amino acids.
| Amino Acid | Alkyl Halide | Typical Yield (%) |
| Glycine | Chloroacetic acid[12] | 70-80 |
| Alanine | Ethyl bromide | 65-75 |
| Valine | 2-Bromopropane[13] | 50-60 |
| Leucine | 1-Bromo-2-methylpropane | 60-70 |
| Phenylalanine | Benzyl bromide | 75-85 |
| Methionine | 2-Chloroethyl methyl sulfide[14] | 65-75 |
Note: Yields can vary depending on the specific reaction conditions and the scale of the synthesis.
Conclusion
The one-pot synthesis of α-amino acids using phthalimide protection offers a robust, efficient, and versatile methodology for accessing a wide range of these crucial building blocks. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can reliably synthesize both natural and unnatural amino acids in good to excellent yields. The adoption of modern, milder deprotection techniques further enhances the utility of this method, making it compatible with a broader range of sensitive substrates. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful synthetic strategy in your research and development endeavors.
References
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Filo. (2025, August 12). How will you synthesis valine using Gabriel phthalimide synthesis? Retrieved from [Link]
-
Filo. (2024, November 4). Synthesis glycine with the help of Gabriel phthalimide reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
YouTube. (2023, June 9). To synthesise phenylalanine by Gabriel phthalimide reaction, one needs potassium... Retrieved from [Link]
-
AK Lectures. (2014, June 19). Gabriel Malonic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Quora. (2021, August 22). What is the Gabriel phthalimide synthesis of alpha amino acid? Retrieved from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple, green and one pot new strategy for synthesis of the phthalimide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 13. One-pot synthesis of phthalimide-containing scaffolds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]
-
YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]
-
YouTube. (2020, April 20). Amino Acid Synthesis by Leverage the Gabriel Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]
-
YouTube. (2020, October 27). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Quora. (2021, September 23). What is gabrial pathalimide synthesised for the preparation of amino acid? Retrieved from [Link]
-
YouTube. (2025, February 25). Gabriel Synthesis. Retrieved from [Link]
-
Enlighten Theses. (2023). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Retrieved from [Link]
-
Semantic Scholar. (2021, July 31). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. Retrieved from [Link]
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Biocatalytic synthesis of (S)-2-amino-4-hydroxybutanoic acid
Application Note & Protocol Guide
Topic: Advanced Biocatalytic Synthesis of (S)-2-amino-4-hydroxybutanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
(S)-2-amino-4-hydroxybutanoic acid, also known as L-homoserine, is a non-canonical amino acid of significant industrial interest. It serves as a crucial metabolic intermediate and a versatile chiral building block for the synthesis of various high-value chemicals and pharmaceutical agents.[1] Traditional chemical synthesis routes to such chiral molecules often involve harsh reaction conditions, expensive chiral catalysts, and the generation of significant waste streams. In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering exceptional stereoselectivity under mild, aqueous conditions.[2][3]
This document provides an in-depth guide to the state-of-the-art biocatalytic strategies for producing (S)-2-amino-4-hydroxybutanoic acid with high yield and optical purity. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind enzyme selection and process design. The protocols herein are designed to be self-validating, providing researchers with robust and reproducible methodologies.
Part 1: Strategic Overview of Biocatalytic Pathways
The enzymatic synthesis of (S)-2-amino-4-hydroxybutanoic acid can be effectively achieved through two primary strategic pathways. The choice between them depends on available starting materials, enzyme libraries, and desired process integration (e.g., isolated enzymes vs. whole-cell systems).
Strategy A: One-Pot Cyclic Cascade with Aldolase and Transaminase
This elegant "systems biocatalysis" approach constructs the target molecule from simple, achiral precursors in a single reaction vessel.[4] The process involves two key enzymatic steps working in tandem:
-
C-C Bond Formation: A Class II pyruvate aldolase, such as MBP-YfaU(Mg²⁺) from Escherichia coli, catalyzes the aldol addition of formaldehyde to pyruvate. This reaction forms the key intermediate, 4-hydroxy-2-ketobutanoic acid.[1][4] A remarkable feature of this specific aldolase is its high tolerance to formaldehyde, an aldehyde that typically denatures many enzymes even at low concentrations.[4]
-
Stereoselective Amination: An (S)-selective, pyridoxal phosphate (PLP)-dependent transaminase (TA) then transfers an amino group to the keto-acid intermediate. L-alanine is commonly used as the amine donor. The transaminase stereoselectively produces (S)-2-amino-4-hydroxybutanoic acid while converting L-alanine to pyruvate.[4]
The brilliance of this system lies in its cyclic nature. The pyruvate generated as a by-product of the transamination step is recycled as a substrate for the initial aldol addition, driving the reaction equilibrium towards the final product. This minimizes the required input of pyruvate and maximizes atom economy.[4]
Caption: Cyclic cascade for (S)-2-amino-4-hydroxybutanoic acid synthesis.
Strategy B: Reductive Amination via Engineered Dehydrogenases
This pathway utilizes the powerful ability of amino acid dehydrogenases (AADHs) to catalyze the direct reductive amination of a keto acid using ammonia as the amine source.[5][6][7]
-
Precursor Synthesis: The required precursor, 2-oxo-4-hydroxybutyrate (OHB), can be generated from L-homoserine via deamination.[8][9]
-
Reductive Amination: An engineered AADH, often termed an amine dehydrogenase (AmDH), catalyzes the conversion of OHB and ammonia into the desired (S)-amino acid. This reaction is dependent on a nicotinamide cofactor (NADH or NADPH).[10]
The primary challenge and opportunity in this strategy lie in enzyme engineering. Wild-type AADHs often exhibit strict substrate specificity.[5] However, modern protein engineering techniques allow for the modification of the enzyme's active site to accept non-natural substrates like OHB and enhance catalytic activity.[6][10]
A critical consideration for the economic viability of this process is the regeneration of the expensive NAD(P)H cofactor. This is typically achieved by coupling the main reaction with a secondary dehydrogenase, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (formate or glucose) to regenerate the reduced cofactor.[11][12] This entire system can be efficiently housed within a single recombinant microorganism, creating a "designer" whole-cell biocatalyst where cofactor regeneration is handled by the cell's native metabolism.[12][13]
Caption: Dehydrogenase pathway with integrated cofactor regeneration.
Part 2: Performance Data
The following table summarizes the performance metrics achieved for the biocatalytic synthesis of (S)-2-amino-4-hydroxybutanoic acid using the highly efficient aldolase/transaminase cascade system.
| Biocatalytic Strategy | Key Enzymes | Primary Substrates | Product Conc. | Yield | Enantiomeric Excess (ee) | Productivity | Reference |
| One-Pot Cyclic Cascade | Pyruvate Aldolase (MBP-YfaU), (S)-selective Transaminase (TA) | Formaldehyde, L-Alanine, Pyruvate | ≥ 0.4 M | 86% | >99% | >80 g L⁻¹ d⁻¹ | [4] |
Part 3: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using Isolated Aldolase and Transaminase
This protocol details the batch synthesis of (S)-2-amino-4-hydroxybutanoic acid based on the cyclic cascade system.[4]
A. Materials & Reagents
-
Sodium Phosphate Buffer (50 mM, pH 7.0)
-
Pyruvic acid, sodium salt
-
L-Alanine
-
Formaldehyde solution (e.g., 37% w/v)
-
Pyridoxal 5'-phosphate (PLP)
-
Class II Pyruvate Aldolase (e.g., MBP-YfaU(Mg²⁺) fusion protein)
-
(S)-selective Transaminase (e.g., Prozomix TA39)
-
Syringe pump
-
Temperature-controlled reaction vessel with stirring
B. Experimental Workflow
Caption: Workflow for the one-pot aldolase/transaminase synthesis.
C. Step-by-Step Methodology
-
Reaction Setup: In a 50 mL reaction vessel, prepare the reaction buffer by dissolving sodium pyruvate (e.g., 2.1 mmol) and L-alanine (e.g., 4.2 mmol, 2 equivalents) in 50 mM sodium phosphate buffer (pH 7.0). Add PLP to a final concentration of 1 mM.
-
Enzyme Addition: Add the pyruvate aldolase (e.g., 105 U) and the (S)-selective transaminase (e.g., 74 U) to the reaction mixture. Ensure gentle mixing.
-
Substrate Feeding: The critical step is the controlled addition of formaldehyde to prevent enzyme deactivation. Use a syringe pump to continuously feed a formaldehyde solution at a slow rate (e.g., 0.57 mmol h⁻¹) over a prolonged period (e.g., 15 hours).[4] This maintains a low steady-state concentration of the reactive aldehyde.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring for the duration of the formaldehyde feed and for several hours afterward (total time ~24h).
-
Monitoring and Analysis: Periodically withdraw small aliquots from the reaction. Quench the enzymatic activity immediately (e.g., by adding an equal volume of 1 M HCl). Analyze the samples by a suitable HPLC method to quantify the concentrations of substrates and the product, (S)-2-amino-4-hydroxybutanoic acid.
Protocol 2: Whole-Cell Biocatalysis with Engineered Dehydrogenase
This protocol provides a general framework for using a recombinant E. coli whole-cell biocatalyst.
A. Materials & Reagents
-
Recombinant E. coli strain (e.g., BL21(DE3)) harboring plasmids for the engineered amine dehydrogenase (AmDH) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Phosphate Buffer (e.g., 100 mM, pH 7.5).
-
2-oxo-4-hydroxybutyrate (OHB) substrate.
-
Ammonium chloride (NH₄Cl) as the amine source.
-
D-Glucose as the co-substrate for regeneration.
B. Experimental Workflow
Caption: Workflow for whole-cell biocatalyst preparation and use.
C. Step-by-Step Methodology
-
Biocatalyst Cultivation: Inoculate 5 mL of LB medium (with antibiotics) with the recombinant E. coli strain and grow overnight at 37°C. Use this starter culture to inoculate a larger volume (e.g., 1 L) of fresh medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[14]
-
Induction: Cool the culture to ~20°C and induce the expression of the dehydrogenase enzymes by adding IPTG to a final concentration of 0.2-1.0 mM. Continue incubation with shaking for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). Discard the supernatant.
-
Cell Washing: To remove residual medium components, wash the cell pellet by resuspending it in an equal volume of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) and centrifuging again. Repeat this wash step once more to obtain the final "resting cell" biocatalyst.
-
Bioconversion Reaction: In a reaction vessel, resuspend the washed cell pellet in fresh reaction buffer to a desired final concentration (e.g., 50 g/L wet cell weight). Add the substrates: 2-oxo-4-hydroxybutyrate (e.g., 100 mM), ammonium chloride (e.g., 1.5 equivalents), and D-glucose (e.g., 1.2 equivalents).
-
Incubation and Analysis: Incubate the reaction slurry at 30°C with vigorous agitation to ensure proper mixing and aeration. Monitor the reaction by taking samples over time. Clarify the samples by centrifugation and analyze the supernatant for substrate depletion and product formation using HPLC or GC.
Conclusion
The biocatalytic production of (S)-2-amino-4-hydroxybutanoic acid represents a significant advancement over traditional chemical methods. The one-pot, multi-enzyme cascade employing an aldolase and a transaminase is a particularly sophisticated example of systems biocatalysis, achieving high titers and excellent enantiopurity from inexpensive starting materials.[4] Concurrently, the continued development of engineered amino acid dehydrogenases, especially within whole-cell systems that intrinsically manage cofactor regeneration, provides a robust and scalable platform for the synthesis of this and other valuable non-proteinogenic amino acids.[12][13] These enzymatic strategies underscore the maturation of biocatalysis into a key enabling technology for green and efficient chemical manufacturing in the pharmaceutical and fine chemical industries.
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Gargiulo, S., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid. ACS Catalysis. Available at: [Link]
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Chen, K., et al. (2022). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. MDPI. Available at: [Link]
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Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Chen, K., et al. (2022). Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. R Discovery. Available at: [Link]
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Kula, M. R., & Liese, A. (n.d.). New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed. Available at: [Link]
-
Chen, K., et al. (2022). (PDF) Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. ResearchGate. Available at: [Link]
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Mori, T., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. ResearchGate. Available at: [Link]
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Mori, T., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. ACS Publications. Available at: [Link]
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Mori, T., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. PubMed. Available at: [Link]
-
Gargiulo, S., et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid. ResearchGate. Available at: [Link]
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Harris, K. (n.d.). Keith HARRIS | Project Head | Sanofi, Paris | SHANTHA | Division of Immuno-inflammation | Research profile. ResearchGate. Available at: [Link]
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Nguyen, A., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
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Ihle, T., et al. (2025). Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway. NIH. Available at: [Link]
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Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]
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Gröger, H., & Hummel, W. (2014). Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology. Available at: [Link]
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Chen, R. R., & Li, S. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories. Available at: [Link]
-
Ihle, T., et al. (2025). Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway. Frontiers. Available at: [Link]
-
Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Available at: [Link]
-
Matosiuk, D., & Fidecka, S. (2002). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Taylor & Francis Online. Available at: [Link]
-
Ríos-Lombardía, N., & González-Sabín, J. (2018). Whole Cells as Biocatalysts in Organic Transformations. PMC - PubMed Central - NIH. Available at: [Link]
-
Moreno, C. J., et al. (2023). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Publications. Available at: [Link]
-
Giger, S., & Buller, R. (2023). Advances in Noncanonical Amino Acid Incorporation for Enzyme Engineering Applications. CHIMIA. Available at: [Link]
-
Hammer, S. C., et al. (2024). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Biocatalysis and Whole-Cell Biotransformation in Biomanufacturing. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway [frontiersin.org]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid in the Development of Anti-inflammatory Agents
Introduction: A New Generation of Immunomodulators
The landscape of anti-inflammatory drug discovery is continually evolving, with a significant focus on targeted therapies that can offer enhanced efficacy and reduced side effects. (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid emerges as a promising candidate in this arena. Structurally related to the well-known immunomodulatory drug thalidomide, this compound holds the potential for potent anti-inflammatory activity. Phthalimide derivatives have a rich history in medicinal chemistry, with several approved drugs demonstrating their therapeutic value in treating inflammatory diseases and cancers.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a potential anti-inflammatory agent. We will delve into its proposed mechanism of action, provide detailed protocols for its evaluation, and offer insights into the causality behind experimental choices.
Proposed Mechanism of Action: Targeting the Cellular Degradation Machinery
The anti-inflammatory effects of thalidomide and its analogs are primarily mediated through their interaction with the protein Cereblon (CRBN).[4][5] CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a key component of the cell's protein degradation machinery.[4][6] By binding to CRBN, these "molecular glue" compounds allosterically modulate the E3 ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates.[5][6]
Given the structural similarities, it is hypothesized that this compound also functions as a CRBN ligand. The phthalimide moiety is crucial for this interaction, fitting into a specific hydrophobic pocket of CRBN.[5] The binding of the compound is predicted to recruit proteins that are key regulators of inflammation, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4^CRBN^ complex for degradation. The degradation of these transcription factors, in turn, can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs), thereby attenuating the inflammatory response.[1][6] A primary downstream effect of this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1]
Caption: Proposed Mechanism of Action.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro testing is recommended to systematically evaluate the anti-inflammatory potential of this compound.
Cereblon Binding Affinity
The foundational step is to confirm the direct interaction of the compound with its putative target, Cereblon.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Protein Preparation: Express and purify recombinant human Cereblon (CRBN) protein. Ensure high purity and proper folding.
-
Compound Preparation: Prepare a stock solution of this compound in a buffer compatible with the ITC experiment (e.g., PBS with a small percentage of DMSO).
-
Experiment Setup:
-
Fill the ITC sample cell with the CRBN protein solution (typically in the low µM range).
-
Load the injection syringe with the compound solution (typically 10-20 fold higher concentration than the protein).
-
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD).
| Parameter | Description | Significance |
| KD (Dissociation Constant) | The concentration of ligand at which half of the protein is bound. | A lower KD value indicates a higher binding affinity. |
| ΔH (Enthalpy Change) | The heat change upon binding. | Indicates the contribution of hydrogen bonding and van der Waals interactions. |
| ΔS (Entropy Change) | The change in randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
Cellular Assays for Anti-inflammatory Efficacy
Cell-based assays are crucial for assessing the compound's activity in a biological context. Lipopolysaccharide (LPS)-stimulated macrophages are a widely used and relevant model for studying inflammation.
Protocol: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol quantifies the compound's ability to suppress the production of key inflammatory mediators.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture media (a typical concentration is 100 ng/mL to 1 µg/mL).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound for TNF-α and IL-6 production.
| Cytokine | Function in Inflammation | Expected Outcome with Compound Treatment |
| TNF-α | A key initiator of the inflammatory cascade. | Dose-dependent decrease in production. |
| IL-6 | A pleiotropic cytokine with pro-inflammatory roles. | Dose-dependent decrease in production. |
Mechanistic Cellular Assays
To further elucidate the mechanism of action, it is important to assess the compound's effect on the upstream signaling pathways.
Protocol: NF-κB Activation Assay
This assay determines if the compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.
-
Cell Culture and Treatment: Use a cell line with an NF-κB reporter system (e.g., expressing luciferase under the control of an NF-κB response element) or use immunofluorescence to visualize NF-κB localization.
-
Compound Incubation and LPS Stimulation: Follow the same treatment and stimulation protocol as described for the cytokine production assay.
-
Measurement:
-
Reporter Assay: Lyse the cells and measure luciferase activity.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
-
Data Analysis:
-
Reporter Assay: Quantify the reduction in luciferase signal in compound-treated cells compared to the LPS-only control.
-
Immunofluorescence: Quantify the percentage of cells showing nuclear translocation of p65.
-
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
Welcome to the technical support guide for the synthesis of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve both yield and enantiomeric purity. This compound is a valuable building block in pharmaceutical and biochemical research, and achieving its synthesis efficiently is critical for advancing these fields[1].
This guide is structured to provide practical, experience-driven advice, moving from a high-level overview to specific, actionable protocols.
Section 1: Synthesis Overview & Critical Control Points
The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture followed by a chiral resolution. While asymmetric synthesis routes exist, classical resolution remains a robust and widely accessible method. The primary challenges in this process are preventing side reactions that consume starting material and ensuring the efficiency of the chiral separation, which is often the main bottleneck for yield.
The general workflow involves two major stages: the synthesis of the racemic acid and its subsequent resolution.
Caption: General workflow for the synthesis and resolution of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The underlying cause of most yield-related problems is often a combination of incomplete reactions, side-product formation, or inefficient purification.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield of Racemic Acid | Incomplete α-bromination: Insufficient brominating agent (e.g., NBS) or inadequate reaction time/temperature. | Optimize Stoichiometry & Conditions: Increase the equivalents of NBS slightly (1.1-1.2 eq.) and monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. The reaction is often light-sensitive; perform it in a flask protected from light. |
| Hydrolysis of Phthalimide Group: Harsh basic or acidic conditions during workup can lead to the opening of the phthalimide ring, forming undesired byproducts[2]. | Maintain Controlled pH: Use a buffered system or mild bases (e.g., NaHCO₃) for neutralization steps. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. | |
| Low Enantiomeric Excess (e.e.) after Resolution | Inefficient Diastereomer Separation: The solubilities of the two diastereomeric salts are too similar for effective fractional crystallization. | Screen Resolving Agents & Solvents: The choice of the chiral resolving agent is critical. If one agent (e.g., (S)-α-phenylethylamine) gives poor separation, try others (e.g., ephedrine, brucine). Systematically screen crystallization solvents or solvent mixtures (e.g., Methanol/Water, Ethanol, Acetone) to maximize the solubility difference. |
| Premature Crystallization: The unwanted diastereomer crystallizes along with the desired one, contaminating the product. | Slow Cooling & Seeding: Ensure the salt solution is fully dissolved at an elevated temperature and then cooled slowly and without agitation to promote the formation of large, pure crystals. Seeding the solution with a small crystal of the pure, desired diastereomer can be highly effective. | |
| Product Fails to Crystallize or Oils Out | Presence of Impurities: Impurities from the racemic synthesis step can inhibit crystallization. Oligomerization (self-esterification) of the hydroxy acid can also occur[3]. | Purify the Racemate: Before attempting resolution, ensure the racemic acid is of high purity. Recrystallize it or perform column chromatography if necessary. To prevent oligomerization, avoid high temperatures during solvent removal. |
| Incorrect Solvent System: The solvent may be too good, preventing the product from reaching saturation, or too poor, causing it to crash out as an oil. | Systematic Solvent Screening: Test solubility in a range of solvents. For final purification, an anti-solvent precipitation might be effective. Dissolve the product in a good solvent (e.g., methanol) and slowly add a poor solvent in which it is insoluble (e.g., cold water or hexane) until turbidity is observed, then allow it to crystallize. | |
| Inconsistent Optical Rotation Values | Residual Chiral Resolving Agent: The chiral amine used for resolution has not been fully removed after acidification. | Thorough Washing: After liberating the free acid with HCl, ensure the product is thoroughly washed with water to remove the water-soluble amine hydrochloride salt. Check for the absence of the amine by NMR or LC-MS. |
| Measurement Error: Incorrect concentration, wavelength, or temperature during polarimetry. | Standardize Measurement: Accurately prepare a solution of known concentration (e.g., c=1 in Methanol) and perform the measurement at the standard sodium D-line (589 nm) at a controlled temperature (20°C)[1]. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the final yield of the (S)-enantiomer?
A: The efficiency of the diastereomeric salt crystallization is, by far, the most critical factor. While the initial synthesis of the racemate is important, losses in that stage are often recoverable. However, an inefficient resolution can lead to a significant loss of the desired (S)-enantiomer into the mother liquor or require multiple, yield-reducing recrystallization steps. The key is to find the optimal combination of a chiral resolving agent and a solvent system that provides a large difference in solubility between the (S,S) and (R,S) diastereomeric salts.
Q2: How can I definitively confirm the enantiomeric purity of my final product?
A: While polarimetry gives a good indication of chiral purity, it is not definitive on its own. The gold standard is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to physically separate the (S) and (R) enantiomers, allowing for their direct quantification and the calculation of an accurate enantiomeric excess (e.e.). Methods for separating chiral 2-hydroxy acids have been well-established and often involve derivatization followed by gas or liquid chromatography[4].
Q3: My product's melting point is lower than the literature value (157-159°C) and has a broad range. What does this indicate? []
A: A low and broad melting point is a classic sign of impurity. In this specific synthesis, the impurity could be:
-
The (R)-enantiomer: The most common impurity. Even a small amount of the other enantiomer will depress the melting point.
-
Residual Solvents: Solvents trapped in the crystal lattice.
-
Inorganic Salts: Salts from the workup (e.g., NaCl) if not washed away properly.
-
Starting Materials or Byproducts: Unreacted racemic acid or side products from the initial synthesis.
The solution is further purification, typically by recrystallization from an appropriate solvent system until a sharp melting point in the correct range is achieved.
Q4: Are there viable alternatives to classical chiral resolution for this synthesis?
A: Yes, several alternative strategies can be employed, particularly in an industrial or advanced research setting:
-
Enzymatic Resolution: This method uses an enzyme, such as a lipase or dehydrogenase, that selectively reacts with one enantiomer of the racemic mixture[6]. For example, an enzyme could selectively esterify the (R)-hydroxy acid, allowing the unreacted (S)-hydroxy acid to be easily separated.
-
Asymmetric Synthesis: This approach builds the chiral center directly, avoiding a racemic intermediate. This could involve using a chiral catalyst or a chiral auxiliary to guide the stereochemistry of the α-hydroxylation step[7].
-
Microbial Resolution: Certain microorganisms can selectively metabolize one enantiomer, leaving the other behind in the culture medium[8].
These methods can offer higher efficiency and selectivity but may require significant development and optimization.
Section 4: Protocol - Diastereomeric Resolution of (±)-2-Hydroxy-4-phthalimidobutyric Acid
This protocol provides a representative method for the chiral resolution stage. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
(±)-2-Hydroxy-4-phthalimidobutyric acid (10.0 g, 40.1 mmol)
-
(S)-(-)-α-Phenylethylamine (4.86 g, 40.1 mmol, 1.0 eq.)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve the racemic acid (10.0 g) in warm methanol (approx. 150 mL).
-
In a separate beaker, dissolve (S)-(-)-α-phenylethylamine (4.86 g) in methanol (20 mL).
-
Slowly add the amine solution to the stirring acid solution. A white precipitate may begin to form.
-
Gently warm the mixture until all solids redissolve to form a clear solution.
-
-
Fractional Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature overnight without disturbance. The less soluble diastereomeric salt ((S)-acid with (S)-amine) will preferentially crystallize.
-
After standing overnight, cool the flask further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.
-
Rationale: The slow cooling is crucial for selective crystallization. The ether wash removes any soluble impurities or mother liquor clinging to the crystals. The mother liquor now contains the more soluble diastereomer, enriched in the (R)-acid.
-
-
Assessment and Recrystallization (Optional but Recommended):
-
Dry a small sample of the crystals and measure its optical rotation. Compare it to the target value for the pure diastereomeric salt.
-
If the desired purity has not been reached, perform a recrystallization of the solid from a minimal amount of hot methanol. This step significantly enhances enantiomeric purity but will result in some loss of material.
-
-
Liberation of the (S)-(+)-Acid:
-
Suspend the purified diastereomeric salt crystals in a mixture of ethyl acetate (100 mL) and deionized water (100 mL).
-
Transfer the mixture to a separatory funnel. Add 2M HCl dropwise with vigorous shaking until the aqueous layer is acidic (pH ~1-2, check with pH paper).
-
Causality: The acid protonates the amine, forming the water-soluble hydrochloride salt, which partitions into the aqueous layer. The desired, neutral carboxylic acid partitions into the ethyl acetate layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
-
Isolation and Characterization:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid should be the enantiomerically enriched this compound.
-
Recrystallize the final product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain a pure, white crystalline solid.
-
Characterization:
-
Melting Point: Determine the melting point. A sharp range of 157-159°C indicates high purity.
-
Optical Rotation: Prepare a solution of known concentration (c=1 in methanol) and measure the specific rotation. The literature value is typically around +5° to +7°[1].
-
Purity Analysis: Confirm chemical purity by ¹H NMR and HPLC. Confirm enantiomeric excess (e.e.) by chiral HPLC.
-
-
References
-
ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]
-
Lee, K. J., & Kim, K. R. (2001). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. Journal of Chromatography A, 922(1-2), 287-296. Available at: [Link]
-
Chem-Impex International. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phthalimido-2-hydroxy butyric acid. PubChem Compound Database. Available at: [Link]
- Google Patents. (2001). WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
-
Usifoh, C. O., & Okunrobo, L. O. (2006). Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. African Journal of Biotechnology, 5(8), 643-647. Available at: [Link]
-
Birman, V. B., et al. (2014). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 10, 1245-1251. Available at: [Link]
-
Takahashi, E., et al. (2004). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Flavour and Fragrance Journal, 19(5), 429-434. Available at: [Link]
-
Kromm, D., et al. (1994). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 35(2-3), 255-266. Available at: [Link]
-
Ooi, T., et al. (2005). Highly enantioselective synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid by the catalytic Michael addition of 2-naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester. Organic Letters, 7(15), 3207-3209. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]
- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid by the catalytic Michael addition of 2-naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Phthalimide Deprotection
Welcome to the Technical Support Center for phthalimide deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the phthalimide protecting group, a crucial step in the synthesis of primary amines via the Gabriel synthesis and related methodologies. Here, we address common challenges and frequently encountered side products, providing expert insights and validated protocols to ensure the integrity and purity of your target amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phthalimide deprotection, and what are their primary byproducts?
The choice of deprotection method is critical and depends on the substrate's stability and the desired reaction conditions. Each method generates a characteristic side product that necessitates a specific purification strategy.
| Deprotection Reagent | Primary Byproduct | Key Considerations |
| Hydrazine (Ing & Manske procedure) | Phthalhydrazide | Efficient but harsh; byproduct can be difficult to remove. |
| Sodium Borohydride (NaBH₄) | Phthalide | Mild, two-step, one-flask procedure; suitable for sensitive substrates.[1][2] |
| Ethylenediamine | N,N'-Ethylenebis(phthalamide) | An alternative to hydrazine, considered less harsh. |
| Acidic or Basic Hydrolysis | Phthalic Acid | Harsh conditions, often leading to low yields and side reactions.[3] |
| Hydroxylamine | Phthalohydroxamic acid | A milder alternative, but requires careful pH control.[4] |
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.
Issue 1: Persistent Phthalhydrazide Contamination after Hydrazine Deprotection
Q: I've performed a phthalimide deprotection using hydrazine hydrate, but my final product is contaminated with a white, sparingly soluble solid that I suspect is phthalhydrazide. How can I effectively remove it?
A: Phthalhydrazide is the most common and often troublesome side product of the Ing & Manske procedure. Its poor solubility in many organic solvents can make purification challenging.[5][6] Here’s a systematic approach to its removal:
Root Cause Analysis:
The formation of phthalhydrazide is the expected outcome of the reaction between hydrazine and the phthalimide group.[7] The challenge lies in its physical properties, which often lead to co-precipitation with the desired amine.
Solutions and Protocols:
-
Acidification and Filtration: This is the most common and effective method.
-
Protocol: After the reaction is complete, cool the reaction mixture and add a dilute acid (e.g., 2M HCl) until the pH is acidic. This protonates the desired amine, increasing its solubility in the aqueous or alcoholic solvent, while the neutral phthalhydrazide precipitates out.[8] The phthalhydrazide can then be removed by filtration. The free amine is subsequently recovered by basifying the filtrate and extracting with an organic solvent.
-
-
Solvent Selection for Precipitation:
-
Insight: The choice of solvent during the reaction and workup can significantly influence the ease of phthalhydrazide removal. In many cases, using a solvent in which the phthalhydrazide is particularly insoluble (like ethanol or methanol) can facilitate its precipitation.[9]
-
-
Chromatographic Purification:
-
When to Use: If your amine is not amenable to acidic/basic workups or if trace amounts of phthalhydrazide remain, column chromatography is a viable option.
-
Considerations: Phthalhydrazide can be retained on a silica gel column, but care must be taken to choose an appropriate eluent system that allows for the clean separation of your product.
-
Workflow for Phthalhydrazide Removal:
Caption: Workflow for Phthalhydrazide Removal
Issue 2: Unwanted Side Reactions with Other Functional Groups
Q: My substrate contains an ester and an amide in addition to the phthalimide. I'm concerned about the chemoselectivity of the deprotection. Which reagents should I use to avoid side reactions?
A: This is a critical consideration, as the nucleophilic and basic nature of many deprotection reagents can lead to undesired reactions with other functional groups.
Expert Analysis:
-
Hydrazine: Hydrazine is a strong nucleophile and can react with esters and amides, leading to the formation of hydrazides.[10] This is particularly problematic with excess hydrazine or elevated temperatures.
-
Sodium Borohydride (NaBH₄): This reductive method is significantly milder and more chemoselective.[1][2] It is generally compatible with esters and amides, making it an excellent choice for complex substrates.[11] The reaction proceeds via the reduction of the phthalimide to an o-hydroxymethyl benzamide intermediate, which then lactonizes to release the amine.[2]
-
Ethylenediamine: While a useful alternative to hydrazine, its basicity can be an issue for base-sensitive functional groups.
Recommended Approach for Multi-functionalized Substrates:
The Sodium Borohydride (NaBH₄) method is highly recommended for substrates containing sensitive functional groups.[11]
Protocol for NaBH₄ Deprotection:
-
Reduction: Dissolve the N-substituted phthalimide in a mixture of 2-propanol and water. Add sodium borohydride in portions and stir at room temperature. The reaction progress can be monitored by TLC.
-
Lactonization and Amine Release: After the reduction is complete, carefully add glacial acetic acid. Heat the mixture to promote the cyclization of the intermediate and the release of the primary amine.
-
Workup: The neutral byproduct, phthalide , can be easily removed by extraction with an organic solvent.[1] The amine can then be isolated from the aqueous layer after basification.
Chemoselectivity Comparison:
Caption: Chemoselectivity of Deprotection Reagents
Issue 3: Incomplete Deprotection and Formation of Intermediates
Q: My deprotection reaction seems to have stalled, and I'm observing a new spot on my TLC that isn't my starting material or the desired amine. What could this be?
A: Incomplete deprotection can lead to the formation of stable intermediates, which can complicate purification.
Causality and Identification:
-
With Hydrazine: Incomplete reaction can result in the formation of a ring-opened intermediate, an N-substituted phthalamic acid hydrazide.
-
With Basic Hydrolysis: The reaction can sometimes stop at the phthalamic acid stage, especially if the reaction conditions are not vigorous enough.
-
With NaBH₄: Insufficient reaction time or temperature during the second step can lead to the isolation of the o-hydroxymethyl benzamide intermediate.[2]
Troubleshooting Strategies:
-
Reaction Monitoring: Diligent monitoring by TLC is crucial to ensure the complete consumption of the starting material and any intermediates.
-
Driving the Reaction to Completion:
-
Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time or cautiously increasing the temperature can promote completion.
-
Optimize Reagent Stoichiometry: Ensure a sufficient excess of the deprotection reagent is used.
-
-
For NaBH₄ Deprotection: Ensure the second step (acid-catalyzed lactonization) is carried out at the recommended temperature (typically around 80°C) for a sufficient duration to ensure the release of the amine.[1]
References
-
Glen Research. "Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs." Glen Research. Available at: [Link]
-
Osby, J. O.; Martin, M. G.; Ganem, B. "An exceptionally mild deprotection of phthalimides." Tetrahedron Letters, vol. 25, no. 20, 1984, pp. 2093-2096. Available at: [Link]
-
BYJU'S. "What is Gabriel Phthalimide Synthesis Reaction?." BYJU'S. Available at: [Link]
-
Rhodium.ws. "NaBH4 Phthalimide Deprotection of Amines." Rhodium.ws. Available at: [Link]
-
Kar, G. K. "Deprotection aaa aaa aaa aaa aaa." ResearchGate, 2022. Available at: [Link]
-
Varghese, B., et al. "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry." Molecules, vol. 27, no. 1, 2022, p. 136. Available at: [Link]
-
Chemeurope.com. "Hydrazine." Chemeurope.com. Available at: [Link]
-
Organic Chemistry Portal. "Phthalimides." Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. "Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Sodium borohydride, Sodium tetrahydroborate." Organic Chemistry Portal. Available at: [Link]
-
Horii, Z.-I., et al. "Reduction of Phthalimides with Sodium Borohydride." The Journal of Organic Chemistry, vol. 26, no. 8, 1961, pp. 2273-2276. Available at: [Link]
-
Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. "Can anyone help me with a Gabriel synthesis for making primary amine?." ResearchGate. Available at: [Link]
-
L.S.College, Muzaffarpur. "Gabriel synthesis." L.S.College, Muzaffarpur, 2020. Available at: [Link]
-
Master Organic Chemistry. "The Gabriel Synthesis." Master Organic Chemistry, 2025. Available at: [Link]
-
Wikipedia. "Gabriel synthesis." Wikipedia. Available at: [Link]
-
Leiden University. "Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Prote." Scholarly Publications Leiden University. Available at: [Link]
-
SCI. "Removal of Azide Protection in the Identification and Development of a Manufacturing Process to Amlodipine." SCI. Available at: [Link]
-
Khan, M. N. "Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines." Synthetic Communications, vol. 41, no. 18, 2011, pp. 2654-2663. Available at: [Link]
-
Khan, M. N. "Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide." The Journal of Organic Chemistry, vol. 60, no. 14, 1995, pp. 4536-4541. Available at: [Link]
-
National Center for Biotechnology Information. "Synthesis of [15N]-Cholamine Bromide Hydrobromide." National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. "Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide." National Center for Biotechnology Information, 2025. Available at: [Link]
-
National Center for Biotechnology Information. "Phthalimides: developments in synthesis and functionalization." National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
How to remove phthalhydrazide byproduct from reaction mixture
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of phthalhydrazide, a common and often troublesome byproduct in organic synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to tackle even the most challenging purification scenarios.
Understanding the Challenge: The Properties of Phthalhydrazide
Phthalhydrazide is a crystalline solid with a very high melting point (>300 °C), which contributes to its tendency to precipitate from many organic solvents.[1][2][3] Its solubility profile is a key factor in both its problematic nature and the strategies for its removal. It is generally soluble in polar aprotic solvents like acetone, acetic acid, and dimethylformamide (DMF), but has limited solubility in many other common organic solvents and is practically insoluble in water under neutral conditions.[1][2][3][4]
A crucial characteristic of phthalhydrazide is the acidic nature of its N-H protons, with a predicted pKa of approximately 10.70.[1][2][3][4] This acidity is the cornerstone of one of the most effective removal strategies: acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of phthalhydrazide from reaction mixtures.
Q1: My primary purification attempt by filtration left a significant amount of phthalhydrazide in my filtrate. What should I do next?
A1: This is a common scenario, especially if the reaction solvent has some solubilizing effect on phthalhydrazide or if the product itself is a solid that co-precipitates. The recommended next step is an acid-base extraction. The acidic protons of phthalhydrazide allow it to be deprotonated by a suitable base, forming a water-soluble salt that can be extracted into an aqueous layer.
Q2: Which base should I use for the acid-base extraction, and at what concentration?
A2: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically effective. Given phthalhydrazide's pKa of ~10.70, a strong base is required to ensure complete deprotonation and transfer into the aqueous phase. Weaker bases like sodium bicarbonate (NaHCO₃) are generally not sufficient.
Q3: I performed an acid-base wash, but I suspect some phthalhydrazide remains. How can I improve the extraction efficiency?
A3: To enhance the efficiency of the extraction, consider the following:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. Three successive extractions are generally recommended.
-
Solvent Choice: Ensure your organic layer is in a solvent in which the deprotonated phthalhydrazide salt is poorly soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Phase Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the phthalhydrazide salt into the aqueous phase.
Q4: Can I use recrystallization to remove phthalhydrazide?
A4: Yes, recrystallization can be a powerful technique if your desired product has a significantly different solubility profile from phthalhydrazide in a particular solvent system. The ideal scenario is to find a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature, while phthalhydrazide remains either highly soluble or largely insoluble. This often requires some empirical screening of different solvents.
Q5: What are the best practices for removing phthalhydrazide when it is generated in a Gabriel Synthesis?
A5: In the context of the Gabriel Synthesis, phthalhydrazide is formed during the hydrazinolysis of an N-alkylphthalimide.[5] A common and effective workup involves:
-
Cooling the reaction mixture to induce precipitation of the bulk of the phthalhydrazide.
-
Filtering the cold mixture to remove the precipitated solid.
-
Performing an acid-base extraction on the filtrate to remove any dissolved phthalhydrazide.
Q6: Phthalhydrazide was generated as a byproduct in my Mitsunobu reaction using phthalimide as a nucleophile. Are there any special considerations for its removal in this context?
A6: The workup for a Mitsunobu reaction that generates phthalhydrazide is complicated by the presence of other byproducts like triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[6][7][8][9][10] A multi-step purification is often necessary, which may include:
-
An initial filtration to remove any precipitated byproducts.
-
Acid-base extraction to remove phthalhydrazide.
-
Column chromatography to separate your product from the remaining neutral byproducts like TPPO.
Detailed Experimental Protocols
Protocol 1: Removal of Phthalhydrazide by Acid-Base Extraction
This protocol is designed for the removal of dissolved phthalhydrazide from an organic solution containing your desired product.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the organic solution containing your product and phthalhydrazide to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The deprotonated phthalhydrazide will be in the upper aqueous layer.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution two more times.
-
Wash the organic layer with deionized water, followed by a wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to isolate your purified product.
Protocol 2: Purification by Recrystallization
This is a general guideline for removing phthalhydrazide from a solid product by recrystallization. Solvent selection is critical and must be determined experimentally.
Materials:
-
Crude solid product contaminated with phthalhydrazide
-
A suitable recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the desired product is completely dissolved. If phthalhydrazide is insoluble in the hot solvent, it can be removed at this stage by hot filtration.
-
If phthalhydrazide is soluble in the hot solvent along with your product, slowly cool the solution to room temperature to allow your product to crystallize selectively.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals of your product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Column Chromatography for Phthalhydrazide Removal
This protocol is suitable for separating polar products from the highly polar phthalhydrazide byproduct.
Materials:
-
Silica gel (for normal-phase chromatography)
-
A suitable solvent system (eluent), determined by Thin Layer Chromatography (TLC) analysis
-
Chromatography column
-
Crude product mixture
Procedure:
-
Prepare a chromatography column with silica gel, slurried in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Begin eluting with the solvent system. It is often beneficial to start with a less polar solvent system and gradually increase the polarity (gradient elution).
-
Since phthalhydrazide is highly polar, it will adhere strongly to the silica gel. Your less polar product should elute from the column first.
-
Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Property[1][2][3][4] | Value | Implication for Purification |
| Melting Point | >300 °C | Tends to precipitate from solutions upon cooling; can be removed by filtration. |
| pKa | ~10.70 | The N-H protons are acidic, allowing for deprotonation with a strong base and subsequent removal by aqueous extraction. |
| Solubility | Soluble in acetone, acetic acid, DMF. Sparingly soluble in water, ethanol. | Choice of reaction and workup solvents is critical. Its poor solubility in many common organic solvents facilitates its removal by precipitation. |
Visualizing the Workflow
Caption: Workflow for Phthalhydrazide Removal
Caption: Purification Method Decision Tree
References
- 1. chembk.com [chembk.com]
- 2. 1445-69-8 CAS MSDS (Phthalhydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Phthalhydrazide CAS#: 1445-69-8 [m.chemicalbook.com]
- 4. Phthalhydrazide | 1445-69-8 [chemicalbook.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Gabriel Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for the Gabriel Synthesis of primary amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this classical yet powerful transformation. Here, we move beyond simple procedural outlines to delve into the "why" behind the "how," providing you with the expert insights needed to achieve clean, high-yield syntheses.
Core Principles of the Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen with direct alkylation of ammonia.[1][2][3] The process involves two main stages: the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[4][5]
The success of this synthesis hinges on the unique properties of phthalimide. The two electron-withdrawing carbonyl groups flanking the nitrogen atom make the N-H proton significantly acidic (pKa ≈ 8.3), facilitating its deprotonation to form a potent nucleophile.[6][7] This nucleophile then participates in an SN2 reaction with a suitable alkyl halide.[2][8] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic, which elegantly prevents the formation of secondary and tertiary amine byproducts.[3][9]
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the Gabriel Synthesis.
Caption: Workflow of the Gabriel Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the Gabriel synthesis, providing detailed explanations and actionable solutions.
Alkylation Step (N-Alkylation of Phthalimide)
Q1: My alkylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Several factors can contribute to a slow alkylation step. Let's break them down:
-
Choice of Solvent: The SN2 reaction is highly dependent on the solvent. Polar aprotic solvents are ideal as they solvate the cation (K+) while leaving the phthalimide anion relatively free and highly nucleophilic.
-
Recommendation: Dimethylformamide (DMF) is generally the best choice for this reaction.[4][10] Other effective solvents include dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile.[4][10] Using protic solvents like ethanol or water will significantly slow down the reaction due to solvation of the nucleophile.[9]
-
-
Leaving Group Ability: The nature of the halide in your alkyl halide is critical.
-
Recommendation: Reactivity follows the order I > Br > Cl > F. Alkyl iodides are the most reactive.[4] If you are starting with an alkyl chloride, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with more sterically hindered substrates.
-
Recommendation: A typical starting point is around 90°C.[1] However, this should be optimized for your specific substrate. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.
-
-
Phase-Transfer Catalysis: For reactions that are still slow, the addition of a phase-transfer catalyst can be beneficial.
Q2: I am observing significant amounts of elimination byproducts. How can I minimize this?
A2: Elimination (E2) is a competing pathway with SN2, particularly with secondary alkyl halides or when using a strongly basic nucleophile.[9]
-
Substrate Choice: The Gabriel synthesis is most effective for primary alkyl halides.[8][13] Secondary alkyl halides often give poor yields due to steric hindrance and increased elimination.[3][13] Tertiary alkyl halides are unsuitable for this reaction.[9]
-
Recommendation: If your target amine is secondary, consider alternative synthetic routes. For primary amines, ensure your starting alkyl halide is unhindered.
-
-
Base Strength of the Nucleophile: While the phthalimide anion is a good nucleophile, it is also a weak base, which helps to minimize elimination.[9]
-
Recommendation: Ensure that your reaction conditions do not introduce stronger, non-nucleophilic bases that could promote elimination.
-
| Alkyl Halide Type | Suitability for Gabriel Synthesis | Common Issues |
| Methyl & Primary | Excellent | Generally proceeds well. |
| Secondary | Poor to Moderate | Slow reaction rates, E2 elimination.[13] |
| Tertiary | Unsuitable | Exclusively E2 elimination.[9] |
| Allylic & Benzylic | Excellent | Generally proceed well due to stabilized transition state. |
Q3: Can I use aryl halides in the Gabriel synthesis?
A3: Generally, aryl halides do not undergo nucleophilic aromatic substitution with potassium phthalimide under standard Gabriel conditions.[5] This is due to the strong C-X bond and electronic repulsion from the pi-system of the aromatic ring. However, with modifications, this transformation is possible.
-
Recommendation: The use of a copper(I) catalyst (e.g., Cu₂O or CuI) in a high-boiling solvent like dimethylacetamide can facilitate the reaction with aryl bromides and iodides.[14]
Deprotection Step (Liberation of the Primary Amine)
Q4: What is the best method for cleaving the N-alkylphthalimide to obtain the primary amine?
A4: The choice of cleavage method depends on the sensitivity of your product to acidic or basic conditions.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally preferred method.[4][13] It involves reacting the N-alkylphthalimide with hydrazine hydrate, typically in refluxing ethanol.[4][11] This method is advantageous because it occurs under mild and neutral conditions, making it compatible with a wide range of functional groups.[4][11] The phthalhydrazide byproduct is often insoluble and can be easily removed by filtration.[13]
-
Acidic Hydrolysis: This involves heating the N-alkylphthalimide with a strong acid like sulfuric or hydrobromic acid.[10]
-
Basic Hydrolysis: This involves heating with a strong base like sodium hydroxide.
-
Milder Alternatives: For particularly sensitive substrates, other methods have been developed.
| Cleavage Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in Ethanol | Reflux | Mild, neutral conditions; easy byproduct removal.[4][11][13] | Hydrazine is toxic. |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HBr) | Heat | --- | Harsh conditions; not for acid-sensitive molecules.[6][10] |
| Basic Hydrolysis | Strong base (e.g., NaOH) | Heat | --- | Harsh conditions; not for base-sensitive molecules.[4][10] |
| Sodium Borohydride | NaBH₄ in i-PrOH, then Acetic Acid | Mild | Exceptionally mild.[11][15] | Two-stage process. |
Q5: My hydrazinolysis is incomplete, or I am getting unexpected byproducts. What could be the issue?
A5: Incomplete hydrazinolysis can be due to insufficient reaction time or temperature. However, side reactions can also occur, especially with complex substrates.
-
Competitive Reactions: In molecules with other electrophilic centers, such as β-lactams, hydrazine can act as a nucleophile at those sites, leading to undesired ring-opening.[16]
-
Recommendation: Carefully monitor the reaction by TLC. If side reactions are a concern, exploring the milder sodium borohydride cleavage method may be beneficial.[11]
Experimental Protocols
General Procedure for N-Alkylation of Potassium Phthalimide
-
To a solution of potassium phthalimide (1.0 eq) in dry DMF (approximately 5-10 mL per gram of potassium phthalimide), add the primary alkyl halide (1.0-1.2 eq).
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-alkylphthalimide by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography if necessary.
General Procedure for Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol (approximately 10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Acidify the mixture with dilute HCl to protonate the product amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.
References
-
Gabriel Synthesis - Cambridge University Press. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]
-
Gabriel synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]
-
The Gabriel Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses - Patsnap Eureka. (2025, March 28). Patsnap. Retrieved January 5, 2026, from [Link]
-
Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis - American Chemical Society. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. (n.d.). OrgoSolver. Retrieved January 5, 2026, from [Link]
-
Phthalimides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]
-
Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 5, 2026, from [Link]
-
Gabriel Synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. (n.d.). Chemistry Notes. Retrieved January 5, 2026, from [Link]
-
Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. Retrieved January 5, 2026, from [Link]
-
Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
Sources
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Racemization During Deprotection of α-Amino Acids
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a critical challenge in peptide synthesis and drug development: preventing the racemization of α-amino acids during the removal of N-protecting groups. Maintaining chiral integrity is paramount, as the biological activity of a peptide is directly tied to its precise three-dimensional structure.[1] The formation of diastereomeric impurities can drastically reduce efficacy and complicate purification efforts.[1]
This resource is structured to provide both quick answers through our FAQ section and detailed, mechanistically-grounded solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem?
A: Racemization is the conversion of a pure enantiomer (e.g., the biologically relevant L-amino acid) into an equal mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity occurs at the α-carbon. The primary issue is that this process creates diastereomeric peptides, which often have different biological activities and are difficult to separate from the desired product.[1]
Q2: What is the primary chemical mechanism causing racemization during peptide synthesis?
A: The most prevalent mechanism is the formation of a planar oxazolone (also known as an azlactone) intermediate.[1][2][3] When the carboxylic acid of an N-protected amino acid is activated for coupling, it can cyclize. The resulting planar oxazolone has an acidic proton at the α-carbon (Cα-H) which can be easily removed by a base.[4] Reprotonation can then occur from either face of the planar intermediate, scrambling the stereochemistry.[3][5] A secondary, less common pathway is the direct abstraction of the Cα-H by a strong base, forming a planar enolate.[2][6]
Q3: Are certain amino acids more susceptible to racemization?
A: Yes. While any chiral amino acid can racemize, some are notoriously prone to it. Histidine (His) and Cysteine (Cys) are highly susceptible.[1][2][7][8] The imidazole side chain of histidine can facilitate the process, while the thiol group in cysteine also promotes racemization.[1][9] Other amino acids like Phenylalanine (Phe) and Serine (Ser) can also be problematic under suboptimal conditions.[1][8][10]
Q4: How does the choice of N-protecting group influence racemization?
A: The protecting group is critical. N-alkoxycarbonyl protected amino acids, such as those with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) groups, are known to form racemizable intermediates upon activation.[8] The conditions used for their removal (base for Fmoc, strong acid for Boc) also create opportunities for racemization, particularly for the newly exposed C-terminal residue in the subsequent coupling step.
Troubleshooting Guide 1: Fmoc Deprotection in SPPS
The base-labile Fmoc group is central to modern Solid-Phase Peptide Synthesis (SPPS). However, the repeated basic treatments required for its removal are a major source of racemization, especially for sensitive residues.
Issue 1: Racemization of C-Terminal Cysteine
A C-terminal cysteine residue is highly prone to racemization during the repetitive Fmoc deprotection cycles with piperidine.[11]
-
Causality: The Cα-H of a C-terminal amino acid esterified to a resin is acidic. The basic piperidine solution used for Fmoc removal can abstract this proton, leading to epimerization. This is particularly severe for cysteine.
-
Preventative Protocol:
-
Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this linker provides significant protection against base-catalyzed racemization of the C-terminal residue.[12]
-
Optimized Deprotection Cocktail: Instead of standard 20% piperidine in DMF, switch to a buffered, milder base solution. A recommended cocktail is 30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure .[13] The 4-methylpiperidine is less basic than piperidine, and the Oxyma additive acts as a buffer to quench reactive intermediates.
-
Thiol Protection: The choice of S-protecting group on cysteine matters. While the trityl (Trt) group is common, it can still allow for significant racemization.[14] Consider using more advanced protecting groups like tetrahydropyranyl (Thp) or p-methoxybenzyl (MBom), which have been shown to reduce racemization levels.[11][13][14]
-
Issue 2: Racemization During Coupling of a Sensitive Amino Acid (e.g., His, Cys)
Racemization often occurs not during deprotection itself, but in the subsequent coupling step when the newly deprotected N-terminus is coupled with the next activated amino acid. The activated amino acid is the species that forms the oxazolone.[3]
-
Causality: Uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) coupling reagents, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA), activate the carboxylic acid.[15] This activated state is primed for oxazolone formation and subsequent racemization if the coupling is slow or conditions are not optimal.[3][7]
Caption: Oxazolone mechanism leading to racemization.
-
Troubleshooting & Optimization:
| Problem Area | Suboptimal Condition | Recommended Solution & Rationale |
| Coupling Reagent | Using carbodiimides (DCC, DIC) without additives. | Use carbodiimides only with racemization-suppressing additives like HOBt or OxymaPure.[10][16] These additives form less reactive, more stable active esters that are less prone to cyclizing into an oxazolone. |
| Additives | No additive used. | Always include an additive. For difficult couplings, HOAt or OxymaPure are generally superior to HOBt in suppressing racemization.[10][17] |
| Base Selection | N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA). | Switch to a more sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are strongly preferred as they are less efficient at abstracting the Cα-H.[9][10][18] |
| Activation Time | Prolonged pre-activation of the amino acid before adding it to the resin. | Avoid pre-activation. Use in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. This minimizes the lifetime of the highly reactive activated species.[18] |
| Temperature | Elevated temperatures, especially in microwave-assisted synthesis. | Perform couplings at room temperature or 0°C. For microwave SPPS, reduce the maximum temperature for Cys and His coupling steps.[10][19] |
Troubleshooting Guide 2: Acid-Mediated Deprotection (Boc, Cbz)
While less common in modern SPPS, acid-labile groups are prevalent in solution-phase synthesis and for protecting specific side chains.
Issue: Racemization during Boc-Deprotection with Strong Acid
-
Causality: While less common than base-catalyzed racemization, strong acids like neat Trifluoroacetic Acid (TFA) or HBr in acetic acid can cause racemization, particularly with prolonged exposure or elevated temperatures.[20] The mechanism involves protonation and formation of intermediates that can lose chirality.
-
Preventative Protocol:
-
Minimize Exposure: Use the shortest possible reaction time for complete deprotection. Monitor the reaction by TLC or LC-MS.
-
Control Temperature: Perform the deprotection at 0°C or room temperature. Avoid heating unless absolutely necessary.
-
Use Scavengers: While primarily for preventing side-chain alkylation, scavengers can create a milder reaction environment. A standard "cleavage cocktail" for Boc deprotection is TFA/TIPS/H₂O (95:2.5:2.5).
-
Alternative Reagents: For sensitive substrates, consider using milder acidic conditions, such as 4M HCl in dioxane.
-
Issue: Racemization during Cbz-Deprotection via Hydrogenolysis
The Carbobenzyloxy (Cbz) group is typically removed by catalytic hydrogenation. While generally mild, improper conditions can lead to issues.
-
Causality: Racemization is not common with standard hydrogenolysis (H₂ gas, Pd/C) but can occur if basic or acidic impurities are present in the reaction mixture or on the catalyst.
-
Preventative Protocol:
-
Use Catalytic Transfer Hydrogenation: This is often a milder and safer alternative to using flammable hydrogen gas.[21][22] It provides a more controlled reaction environment.
-
Detailed Protocol (Transfer Hydrogenation):
-
Dissolve the Cbz-protected amino acid or peptide in a suitable solvent (e.g., Methanol, Ethanol).[21]
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C).[21]
-
Add 3-5 equivalents of a hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene.[21][23][24]
-
Stir the mixture at room temperature, monitoring by TLC for completion.
-
Filter the reaction through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
-
Analytical Verification: How to Detect Racemization
Confirming the chiral purity of your final product is a critical quality control step.
-
Chiral HPLC: This is the gold standard. Using a chiral stationary phase (CSP), you can separate the desired peptide from its diastereomeric impurities.[25][26] Columns based on macrocyclic glycopeptides (e.g., Teicoplanin-based) or crown ethers are particularly effective for amino acids and their derivatives.[25][27][28]
-
LC-MS: While standard LC-MS cannot separate enantiomers, it can be used in conjunction with chiral chromatography to identify and quantify diastereomeric products.
-
NMR with Chiral Resolving Agents: This technique can be used but is often less sensitive and more complex to interpret than chiral HPLC.
By understanding the mechanisms that drive racemization and implementing these targeted troubleshooting strategies, researchers can significantly improve the chiral purity and overall quality of their synthetic peptides.
References
-
Nishiyama, Y., & Ishizuka, S. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-726. Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved from [Link]
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Tsvetkov, Y. E., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1734-1735. Retrieved from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737. Retrieved from [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Retrieved from [Link]
-
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Journal of Peptide Science, 18(7), 442-448. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved from [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]
-
Hibino, H., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(2), 89-95. Retrieved from [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018). ResearchGate. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2011). Journal of Peptide Science, 17(8), 589-595. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2024). DilunBio. Retrieved from [Link]
-
Teixidó, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 27(1), 136-145. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). R Discovery. Retrieved from [Link]
-
Linder, M. R., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(6), 2441-2452. Retrieved from [Link]
-
Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Geochemical Transactions, 24(1), 7. Retrieved from [Link]
-
Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. (n.d.). ResearchGate. Retrieved from [Link]
-
Davie, C. P., et al. (2022). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 61(1), e202111162. Retrieved from [Link]
-
da Silva, J. F., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. The Journal of Organic Chemistry, 82(14), 7533-7540. Retrieved from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2006). ResearchGate. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. creation.com [creation.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 23. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. tandfonline.com [tandfonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mild Phthalimide Deprotection
Welcome to the technical support center for phthalimide deprotection. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of removing the phthalimide protecting group under mild conditions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to select and execute the optimal deprotection strategy for your specific substrate, ensuring high yields and preserving sensitive functional groups.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns encountered during phthalimide deprotection experiments.
Q1: My substrate is sensitive to hydrazine. What are the best alternatives?
For substrates incompatible with hydrazine, several milder alternatives are available. The choice of reagent depends on the specific sensitivities of your molecule.
-
Sodium Borohydride (NaBH₄): This is an exceptionally mild and effective method, particularly for substrates sensitive to harsh basic or acidic conditions.[1][2] The reaction proceeds in a two-stage, one-flask operation.[2][3] First, the phthalimide is reduced with NaBH₄ in a mixed solvent system like 2-propanol and water.[1][2] This is followed by the addition of a weak acid, such as acetic acid, to induce lactonization and release the free amine.[1][2] A key advantage is that the byproduct, phthalide, is neutral and easily removed by extraction.[2]
-
Ethylenediamine: This reagent offers a less harsh and safer alternative to hydrazine.[4] It is particularly effective for solid-phase synthesis and can be used at room temperature, which is beneficial for thermally sensitive compounds.[4] The reaction is typically carried out in a protic solvent like isopropanol or ethanol.[4][5]
-
Methylamine: Ethanolic methylamine is another alternative to hydrazine.[6] However, on a larger scale, issues with yield and product quality have been reported, sometimes leading to the reformation of the starting material.[6] Careful optimization of reaction conditions and workup is crucial.
Q2: I'm observing incomplete deprotection or low yields. What are the likely causes and how can I fix them?
Incomplete reactions or low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry: Ensure your deprotecting agent is of high purity and used in the correct stoichiometric ratio. For instance, with hydrazine hydrate, 1.5 to 2 equivalents are typically sufficient.[1] For NaBH₄ reductions, a larger excess (around 5 equivalents) is often required.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. For NaBH₄ reductions, a mixture of 2-propanol and water (e.g., 6:1 v/v) has been shown to be effective.[1][2] For aminolysis with reagents like ethylenediamine, alcoholic solvents are preferred.[4]
-
Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Some mild deprotections may require longer reaction times at room temperature, while others might benefit from gentle heating.[1] For example, the lactonization step in the NaBH₄ method is typically performed at 80°C.[1][2]
-
Workup Procedure: Improper workup can lead to product loss. For hydrazinolysis, ensuring the complete precipitation and removal of the phthalhydrazide byproduct is critical.[1] Acidification of the reaction mixture can aid in this process.[1] For the NaBH₄ method, an ion-exchange chromatography step using a resin like Dowex 50 (H⁺) can be highly effective for purifying the amine.[1][2]
Q3: My compound contains base-sensitive functional groups. Which deprotection method should I choose?
For base-sensitive substrates, avoiding harsh basic hydrolysis is essential.[1] The following methods are recommended:
-
Reductive Deprotection with Sodium Borohydride: This is the method of choice for base-sensitive compounds.[1] The reaction conditions are near-neutral, proceeding through a reduction followed by a mildly acidic lactonization step.[2][3]
-
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method that proceeds under generally mild and neutral conditions.[1][7] However, it's important to note that hydrazine itself is a base, so careful control of the reaction conditions is necessary.
Q4: How can I avoid racemization of chiral centers adjacent to the amine?
Racemization is a significant concern, especially in peptide synthesis.[2][8]
-
Sodium Borohydride Method: This method has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity, making it a superior choice for preserving chirality.[3][9][10][11]
-
Hydrazinolysis: While generally mild, the potential for racemization exists, particularly if harsh conditions or prolonged reaction times are employed. Careful optimization is key.
Q5: The byproduct of the deprotection is difficult to remove. What are some effective purification strategies?
Byproduct removal is a common challenge. The strategy will depend on the deprotection method used.
-
Phthalhydrazide (from Hydrazinolysis): This byproduct is often a precipitate that can be removed by filtration.[1] Its solubility is low in many organic solvents, which aids in its separation.
-
Phthalide (from NaBH₄ reduction): This neutral byproduct is generally soluble in organic solvents and can be removed by an aqueous extraction during workup.[2]
-
Ion-Exchange Chromatography: For polar amine products, using a cation exchange resin like Dowex 50 (H⁺) is a very effective purification technique.[1][2] The amine binds to the resin, allowing neutral byproducts and impurities to be washed away. The desired amine is then eluted with a basic solution like ammonium hydroxide.[1][2]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Slow Conversion | 1. Inactive reagent. 2. Inappropriate solvent. 3. Insufficient temperature. | 1. Use a fresh bottle of the deprotecting agent. 2. Ensure the chosen solvent is appropriate for the reagent and substrate. For NaBH₄, a protic co-solvent like water is necessary.[2] 3. For reactions that are sluggish at room temperature, consider gentle heating, monitoring for any potential side reactions. |
| Formation of Multiple Unidentified Byproducts | 1. Substrate degradation under reaction conditions. 2. Over-reduction (in the case of NaBH₄). 3. Side reactions with other functional groups. | 1. Switch to a milder deprotection method. 2. Carefully control the stoichiometry of NaBH₄ and the reaction temperature. 3. Re-evaluate the compatibility of all functional groups on your substrate with the chosen deprotection conditions. |
| Difficulty Isolating the Product Amine | 1. Amine is water-soluble. 2. Incomplete removal of the byproduct. 3. Formation of a salt with acidic byproducts. | 1. For water-soluble amines, consider extraction with a more polar organic solvent or use a continuous liquid-liquid extractor. Lyophilization of the aqueous layer can also be an option. 2. Optimize the workup to ensure complete removal of byproducts (e.g., acidification to precipitate phthalhydrazide).[1] 3. Ensure the final workup step involves basification to liberate the free amine before extraction.[1] |
| Product is Contaminated with Hydrazine | 1. Inefficient removal during workup. | 1. After the initial workup, co-evaporation with a high-boiling point solvent like toluene can help azeotropically remove residual hydrazine.[12] 2. A thorough aqueous wash with a slightly acidic solution can also help remove the basic hydrazine. |
Comparison of Mild Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrazine Hydrate | 1.5-2 equiv., EtOH or MeOH, RT to reflux[1] | Generally mild, neutral conditions, widely used.[1][7] | Incompatible with certain functional groups, potential for racemization, hydrazine is toxic. |
| Sodium Borohydride | 5 equiv. NaBH₄, 2-propanol/H₂O, RT; then HOAc, 80°C[1][2] | Exceptionally mild, avoids racemization, neutral byproduct.[2][3] | Two-stage process, may require longer reaction times. |
| Ethylenediamine | Excess, iPrOH or EtOH, RT to reflux[4][5] | Less harsh and safer than hydrazine, effective at room temperature.[4] | Requires excess reagent, byproduct removal can be challenging. |
| Methylamine | 33% in EtOH[6] | Alternative to hydrazine. | Can lead to reduced yields and quality on a larger scale.[6] |
Experimental Protocols
Protocol 1: Reductive Deprotection with Sodium Borohydride[1][2]
This protocol describes a mild, two-stage, one-flask deprotection of N-substituted phthalimides.
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin
-
1 M Ammonium hydroxide (NH₄OH) solution
Procedure:
-
To a stirred solution of the N-substituted phthalimide (1 equivalent) in a mixture of 2-propanol and water (6:1 v/v), add sodium borohydride (5 equivalents) in portions at room temperature.
-
Stir the reaction mixture for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add glacial acetic acid to quench the excess sodium borohydride and adjust the pH to approximately 5.
-
Heat the reaction mixture to 80°C for 2 hours to promote lactonization and release the primary amine.
-
Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct and other neutral impurities.
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.
-
Collect the fractions containing the amine and concentrate under reduced pressure to obtain the purified primary amine.
Protocol 2: Deprotection with Ethylenediamine[4]
This protocol is suitable for substrates where a milder aminolysis is preferred.
Materials:
-
N-substituted phthalimide
-
Ethylenediamine
-
Isopropanol (iPrOH) or Ethanol (EtOH)
-
Aqueous HCl solution
-
Aqueous NaOH solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the N-substituted phthalimide in isopropanol or ethanol.
-
Add an excess of ethylenediamine (typically 10 equivalents for solid-phase synthesis, may be adjusted for solution-phase).[4]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess ethylenediamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine.
-
Wash with an organic solvent to remove the N,N'-diacetylethylenediamine byproduct.
-
Make the aqueous filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the product.
Reaction Mechanisms
Caption: Mechanisms for Phthalimide Deprotection.
Workflow for Method Selection
Caption: Decision tree for selecting a mild deprotection method.
References
-
NaBH4 Phthalimide Deprotection of Amines - [www.rhodium.ws]. [Link]
-
An exceptionally mild deprotection of phthalimides - Organic Chemistry Portal. [Link]
-
Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - ACS Publications. [Link]
-
Phthalimides - Organic Chemistry Portal. [Link]
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]
-
Deprotection aaa aaa aaa aaa aaa - ResearchGate. [Link]
-
Deprotection conditions for pthalimide protected oxyamine? : r/Chempros - Reddit. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. [Link]
-
Removal of Azide Protection in the Identification and Development of a Manufacturing Process to Amlodipine - SCI. [Link]
-
Design and Synthesis of Quenched Activity‐based Probes for Diacylglycerol Lipase and α,β‐Hydrolase Domain Containing Prote - Scholarly Publications Leiden University. [Link]
Sources
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- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. soci.org [soci.org]
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- 8. Phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing in Acidic Chiral Compound Analysis
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with acidic chiral compounds. Here, we delve into the root causes of this common chromatographic problem and provide a structured, in-depth approach to troubleshooting, complete with step-by-step protocols and expert insights.
Understanding the "Why": The Root Causes of Peak Tailing with Acidic Chiral Compounds
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent challenge in HPLC.[1] For acidic chiral compounds, this issue is often magnified due to a combination of factors. The primary culprit is often secondary interactions between the analyte and the stationary phase.[1][2]
Acidic analytes can exist in both ionized (deprotonated) and unionized (protonated) forms, depending on the mobile phase pH relative to their pKa.[3] When the pH is close to the pKa, a mixture of these two forms can exist simultaneously, leading to peak distortion.[2][3] Furthermore, residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become ionized (Si-O⁻) at higher pH levels.[4][5] These negatively charged sites can interact with any positively charged species or create repulsive forces with ionized acidic analytes, leading to peak tailing.[6][7]
In chiral separations, the complexity increases. Chiral Stationary Phases (CSPs) are designed to have specific interactions to differentiate between enantiomers.[8][9] However, these delicate interactions can be disrupted by the same secondary mechanisms that cause tailing in achiral chromatography, compromising both peak shape and enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: Why are my acidic chiral compound peaks tailing even when using a high-purity, end-capped column?
A: While end-capping reduces the number of accessible silanol groups, it doesn't eliminate them completely.[6] Due to steric hindrance, a small percentage of residual silanols always remains.[6] For sensitive acidic compounds, especially when operating at a mobile phase pH where both the analyte and the residual silanols can be ionized, these secondary interactions can still be significant enough to cause tailing.[6][10] Furthermore, older columns can experience stationary phase degradation, exposing more silanol groups over time.[11]
Q2: I've adjusted the mobile phase pH, but the peak tailing persists. What should I try next?
A: If pH adjustment alone isn't solving the issue, consider the following:
-
Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, leading to mixed ionization states of your analyte.[11] Increasing the buffer concentration (typically in the 10-50 mM range) can often improve peak shape.[11][12]
-
Mobile Phase Additives: For acidic compounds, ensuring the mobile phase pH is low enough to keep the analyte in its protonated (neutral) form is key. Adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[1][12][13]
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape. Methanol, being a protic solvent, can sometimes better mask residual silanol groups through hydrogen bonding compared to aprotic acetonitrile.[5]
Q3: Could my sample be the source of the peak tailing?
A: Absolutely. Several sample-related factors can contribute to peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[10][11][14] This can be either mass overload (sample concentration is too high) or volume overload (injection volume is too large).[14]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (higher elution strength) than your mobile phase, it can cause peak distortion.[11][15][16] The analyte band can spread prematurely at the head of the column. Ideally, the sample solvent should be weaker than or the same strength as the mobile phase.[11][15]
-
Sample pH: If the pH of your sample solvent is drastically different from the mobile phase, it can cause a temporary, localized pH shift on the column, affecting the ionization of your analyte and leading to poor peak shape.[17]
Troubleshooting Guides: A Systematic Approach
When faced with peak tailing, a systematic, one-variable-at-a-time approach is crucial for effective troubleshooting.
Guide 1: Optimizing Mobile Phase Conditions
The mobile phase is often the first and most effective area to address peak tailing for ionizable compounds.
Objective: To ensure the acidic analyte remains in a single, un-ionized state and to minimize secondary interactions with the stationary phase.
Step-by-Step Protocol:
-
Determine the Analyte's pKa: If the pKa of your acidic chiral compound is known, this is your most valuable piece of information.
-
Adjust Mobile Phase pH: The general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic analyte.[18] This ensures the compound is fully protonated and less likely to interact with residual silanols.[18]
-
Optimize Buffer Concentration: If using a buffer (e.g., phosphate or acetate), ensure its concentration is adequate, typically between 10-50 mM.[11]
-
Evaluate Organic Modifier:
-
Action: If you are using acetonitrile, prepare an equivalent mobile phase with methanol and compare the chromatography. The change in solvent can alter selectivity and may improve peak shape by interacting differently with the stationary phase.[5]
-
Visualizing the Troubleshooting Workflow:
Caption: Workflow for Mobile Phase Optimization.
Guide 2: Investigating Column and Hardware Effects
If mobile phase optimization doesn't resolve the issue, the problem may lie with the column itself or the HPLC system's configuration.
Objective: To rule out column degradation, contamination, and extra-column band broadening as causes of peak tailing.
Step-by-Step Protocol:
-
Assess Column Health:
-
Action: If you have a new, identical column, install it and run your standard. If the peak shape improves dramatically, your original column is likely compromised (e.g., contaminated, void formation, or degraded).[1][10]
-
Action: Before replacing, try a column wash. Consult the manufacturer's guidelines for appropriate strong solvents.[1] For many polysaccharide-based CSPs, flushing with isopropanol or ethanol can be effective.[1]
-
-
Consider a Different Stationary Phase:
-
Action: If peak tailing is persistent with a particular column chemistry, it may be due to an unavoidable secondary interaction. Modern columns built on high-purity, "Type B" silica or hybrid particles often exhibit reduced silanol activity and can provide better peak shapes for challenging compounds.[20][21] Consider screening other chiral stationary phases. Polysaccharide-based CSPs are versatile and widely used.[8]
-
-
Minimize Extra-Column Volume: Dead volume in the system (e.g., excessive tubing length or wide-bore tubing between the injector, column, and detector) can cause band broadening and lead to tailing peaks.[2][11]
-
Action: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[2] Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
Data Summary: Impact of Column Choice and pH on Peak Shape
| Condition | Tailing Factor (Tf) | Observations |
| Column A (Standard Silica C18), pH 4.5 | 2.1 | Significant tailing, poor peak symmetry. |
| Column A (Standard Silica C18), pH 2.5 (0.1% TFA) | 1.3 | Tailing significantly reduced, improved symmetry.[6] |
| Column B (Hybrid Particle C18), pH 4.5 | 1.4 | Moderate tailing, better than standard silica. |
| Column B (Hybrid Particle C18), pH 2.5 (0.1% TFA) | 1.1 | Excellent peak shape, minimal tailing. |
Note: Tailing Factor (Tf) > 1.2 is generally considered significant tailing.[11]
Guide 3: Evaluating Sample and Method Parameters
Finally, the way the sample is prepared and introduced to the system can have a profound impact on peak shape.
Objective: To ensure the sample itself is not the cause of peak tailing.
Step-by-Step Protocol:
-
Test for Column Overload:
-
Match the Sample Solvent:
-
Check for Co-eluting Impurities:
-
Action: A small, unresolved impurity eluting just after your main peak can mimic peak tailing.[14]
-
Solution: Try altering the separation selectivity by changing the mobile phase composition or gradient slope.[14] Using a column with higher efficiency (e.g., smaller particles or a longer column) may also resolve the hidden peak.[6]
-
Visualizing the Interaction of Factors:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. uhplcs.com [uhplcs.com]
- 12. labcompare.com [labcompare.com]
- 13. support.waters.com [support.waters.com]
- 14. restek.com [restek.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Chiral Separation of Hydroxy Acids
Welcome to the Technical Support Center for Chiral Separation of Hydroxy Acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the enantiomeric separation of this important class of compounds. This guide provides in-depth technical advice in a question-and-answer format, focusing on the "why" behind experimental choices to empower you to solve even the most complex separation failures.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific, common problems encountered during the chiral separation of hydroxy acids. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Q1: Why am I seeing poor or no resolution of my hydroxy acid enantiomers?
This is one of the most frequent challenges in chiral chromatography. When enantiomers co-elute or show minimal separation, it points to a suboptimal interaction between the analytes and the chiral stationary phase (CSP).
Possible Causes and Solutions:
-
Incorrect Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction of enantiomers with a chiral selector.[1] Hydroxy acids, with their polar nature, often require specific types of CSPs for effective resolution.
-
Expert Insight: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1][2] However, for certain hydroxy acids, macrocyclic glycopeptide antibiotics (e.g., teicoplanin, vancomycin) or Pirkle-type columns can offer superior selectivity.[1][3]
-
Actionable Step: If you are not achieving separation, consider screening a column from a different class of CSPs. A systematic screening approach across different stationary phases is often necessary for novel compounds.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.[4]
-
Expert Insight: For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial.[1][5] In reversed-phase mode, the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer are key parameters.[1]
-
Actionable Step: Systematically vary the mobile phase composition. For instance, in normal phase, adjust the percentage of the alcohol modifier in small increments (e.g., 2-5%). In reversed-phase, alter the organic modifier concentration.
-
-
Mobile Phase pH and Ionic Strength: The ionization state of both the hydroxy acid analyte and potentially the CSP can dramatically affect retention and selectivity.[3][6]
-
Expert Insight: The pKa of your hydroxy acid is a critical piece of information. Operating the mobile phase at a pH around the pKa can lead to poor peak shape and inconsistent retention. For acidic analytes like hydroxy acids, a mobile phase pH of 2.5 to 4.5 is often effective.[7]
-
Actionable Step: Adjust the pH of your mobile phase using an appropriate buffer. Small changes in pH, even 0.1 units, can significantly impact separation.[8] Also, consider the ionic strength of the buffer, as this can influence enantioselectivity.[6]
-
Q2: My peaks are broad and tailing. What's causing this and how can I fix it?
Poor peak shape can obscure resolution and lead to inaccurate quantification. Tailing peaks, in particular, are a common issue with polar, ionizable compounds like hydroxy acids.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the column can lead to peak tailing.
-
Expert Insight: The free silanol groups on the silica surface can interact with the polar functional groups of the hydroxy acid. This is especially problematic with older or lower-quality columns.
-
Actionable Step: Add a mobile phase additive to mask these secondary interaction sites. For acidic analytes, adding a small amount of a competing acid like trifluoroacetic acid (TFA) or acetic acid (0.1% is a good starting point) can significantly improve peak shape.[9] For basic analytes, a basic additive like diethylamine (DEA) is often used.[5]
-
-
Incorrect Mobile Phase pH: As mentioned previously, operating near the pKa of your analyte can cause peak broadening and tailing due to the co-existence of ionized and non-ionized forms.
-
Actionable Step: Ensure your mobile phase pH is at least 1.5-2 pH units away from the pKa of your hydroxy acid.
-
-
Column Contamination or Degradation: Over time, strongly retained sample components can accumulate at the head of the column, leading to poor peak shape.[8][10]
-
Expert Insight: A gradual decline in peak performance often points to column contamination.
-
Actionable Step: Implement a robust column flushing protocol after each batch of samples. If performance is not restored, consider reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. Using a guard column is a cost-effective way to protect your analytical column.[8][10]
-
Q3: I'm observing a reversal in the elution order of my enantiomers. Is this normal?
While less common, a change in the elution order of enantiomers can occur and is often indicative of a change in the chiral recognition mechanism.
Possible Causes and Solutions:
-
Temperature Effects: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[11]
-
Expert Insight: In some cases, increasing the temperature can improve resolution, while in others, it can have the opposite effect or even cause the elution order to reverse.[11] This is due to temperature-induced conformational changes in the chiral stationary phase.
-
Actionable Step: If you observe a change in elution order, verify the column temperature and ensure it is stable. Temperature can be a powerful tool for optimizing chiral separations, so it's worth investigating its effect systematically.
-
-
Change in Mobile Phase Composition: A significant change in the mobile phase, such as switching the type of alcohol modifier in normal phase, can alter the interactions responsible for chiral recognition.
-
Actionable Step: Document your mobile phase preparation carefully and ensure consistency. If you intentionally change the mobile phase and observe a reversal, this indicates a shift in the dominant intermolecular forces driving the separation.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for a Novel Hydroxy Acid
This protocol outlines a structured approach to developing a chiral separation method for a new hydroxy acid on a polysaccharide-based CSP in normal phase.
-
Initial Mobile Phase: Start with a 90:10 (v/v) mixture of hexane and isopropanol.
-
Gradient Screening (Optional but Recommended): Run a shallow gradient from 98:2 to 80:20 hexane/isopropanol over 20-30 minutes to determine the approximate elution composition.
-
Isocratic Refinement: Based on the gradient run, select a starting isocratic mobile phase composition.
-
Systematic Variation: Adjust the isopropanol content in 2% increments (e.g., 90:10, 88:12, 86:14).
-
Additive Introduction: If peak shape is poor, add 0.1% TFA or acetic acid to the mobile phase and repeat the most promising isocratic conditions.[9]
-
Temperature Evaluation: Once a reasonable separation is achieved, investigate the effect of temperature by analyzing the sample at 15°C, 25°C (ambient), and 40°C.[9]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on the Resolution of Mandelic Acid Enantiomers
| Mobile Phase (Hexane:Isopropanol:TFA) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| 90:10:0.1 | 8.2 | 9.1 | 1.8 |
| 88:12:0.1 | 7.5 | 8.2 | 1.5 |
| 85:15:0.1 | 6.4 | 6.9 | 1.1 |
Data is illustrative and based on typical observations for polysaccharide CSPs.
Visualizations
Caption: A workflow for troubleshooting poor resolution in chiral separations.
Frequently Asked Questions (FAQs)
Q: Do I need to derivatize my hydroxy acid for chiral separation?
A: Not always. Direct separation of hydroxy acids is often achievable on modern CSPs.[6] However, if you are struggling with a particularly challenging separation or need to improve detection sensitivity, derivatization can be a powerful tool.[7] Derivatizing the carboxylic acid group to an ester, for example, can reduce tailing and improve chromatographic performance.
Q: What is the impact of flow rate on chiral separation?
A: While mobile phase composition and temperature are the primary drivers of selectivity, flow rate can be adjusted to improve resolution. Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times. It is often one of the final parameters to optimize once selectivity has been achieved.
Q: How do I choose between normal-phase and reversed-phase chromatography for hydroxy acids?
A: The choice depends on the overall polarity of your analyte and the available CSPs. Polysaccharide-based CSPs can often be used in both modes.[1] Normal-phase (e.g., hexane/alcohol) is often a good starting point for many hydroxy acids. Reversed-phase (e.g., acetonitrile/water with a buffer) can be advantageous for more polar hydroxy acids and is often more compatible with mass spectrometry detection.
Q: My column performance has degraded over time. Can I regenerate it?
A: Many modern, covalently bonded CSPs can be regenerated.[10] Always consult the manufacturer's instructions for your specific column. A typical regeneration procedure might involve flushing with a series of solvents of increasing polarity, sometimes including a strong solvent like tetrahydrofuran (THF) for immobilized columns.[10] However, for older, coated CSPs, certain solvents can cause irreversible damage.[10]
Q: What are "additive memory effects" and should I be concerned?
A: Additive memory effects occur when mobile phase additives, especially acidic or basic ones, are retained by the stationary phase and influence subsequent analyses, even after the additive has been removed from the mobile phase.[12] This can lead to issues with reproducibility. It is good practice to dedicate a column to a specific method (e.g., acidic or basic additives) or to have a rigorous flushing procedure when switching between methods with different additives.[12]
References
- Benchchem. Technical Support Center: Chiral Separation of Hydroxy Acyl-CoAs.
- PubMed. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
- ResearchGate. Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
- ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
- ResearchGate. Dependence of separation selectivity (α) of hydroxy acid enantiomers....
- Semantic Scholar. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Phenomenex. Chiral HPLC Separations.
- Chromatography Today. Trouble with chiral separations.
- Benchchem. A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation.
- LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- National Institutes of Health. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- The Pharma Review. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer.
- ElectronicsAndBooks. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S).
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- Agilent. Chiral Chromatograph Training Guide.
- YMC. HPLC Troubleshooting Guide.
- Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing Resolution of Enantiomers on Polysaccharide CSPs
Welcome to the Technical Support Center dedicated to chiral separations on polysaccharide-based Chiral Stationary Phases (CSPs). This guide is structured to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges. The content is designed to move beyond simple procedural steps, offering explanations grounded in the principles of chromatography to empower you to make informed decisions during method development and optimization.
Part 1: Frequently Asked Questions (FAQs) — Foundational Knowledge
This section addresses the core concepts essential for understanding and working with polysaccharide CSPs.
Q1: What is the fundamental mechanism of separation on a polysaccharide CSP?
A1: Polysaccharide-based CSPs, which are typically derivatives of cellulose or amylose, separate enantiomers through a process of forming transient diastereomeric complexes.[1] The polysaccharide polymer is derivatized with functional groups (e.g., phenylcarbamates, benzoates) that create a specific three-dimensional structure containing chiral grooves or pockets.[2] Enantiomers of an analyte interact with these chiral cavities through a combination of intermolecular forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3] The enantiomer that forms a more stable complex with the CSP is retained longer on the column, leading to its separation from the other enantiomer.[1]
Q2: How do I select the appropriate polysaccharide CSP for my compound?
A2: There is no universal chiral column; therefore, a systematic screening approach is the most effective strategy.[1][4]
-
Initial Screening: It is highly recommended to screen your analyte on a small, diverse set of columns. A good starting point includes columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizing groups. For example, a screen might include Daicel's CHIRALPAK® IA (amylose-based), IB (cellulose-based), and IC (cellulose-based), as they often show complementary selectivity.[5][6]
-
Analyte Structure: Consider the functional groups on your analyte. Aromatic rings suggest potential for π-π interactions, while hydroxyl, amine, or carboxyl groups indicate that hydrogen bonding will play a key role.
-
Consult Resources: Manufacturer's guides and application libraries are invaluable resources for finding starting methods for compounds with similar structures.[7][8][9]
Q3: What are the primary mobile phase modes used with these columns?
A3: Polysaccharide CSPs are versatile and can be used in several modes:
-
Normal Phase: The most common starting point, typically using a mixture of an alkane (e.g., n-hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).[10]
-
Reversed-Phase: Uses aqueous buffers mixed with organic solvents like acetonitrile or methanol. This mode is often preferred for polar compounds or for methods requiring LC-MS compatibility.[11]
-
Polar Organic Mode: Employs 100% polar organic solvents, such as acetonitrile or methanol, often with additives.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase component with an alcohol co-solvent. SFC often provides faster separations.[12]
Q4: What is the specific role of the alcohol modifier in normal phase chromatography?
A4: The alcohol modifier is a critical parameter for controlling retention and selectivity. It competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.
-
Concentration: Decreasing the alcohol percentage generally increases retention time and often improves resolution by enhancing the specific chiral interactions between the analyte and the CSP.[13]
-
Type of Alcohol: The choice of alcohol (e.g., ethanol, isopropanol) can have a profound impact on selectivity.[14][15] Due to differences in size, polarity, and hydrogen bonding capability, switching from isopropanol to ethanol can sometimes dramatically improve a separation or even reverse the elution order of the enantiomers.[16][17]
Part 2: Troubleshooting Guide — From Problem to Resolution
This section provides a systematic framework for diagnosing and solving common experimental issues.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
When enantiomers co-elute or are only partially separated, a logical, step-wise approach is necessary to identify the key parameters influencing the separation.
Diagram: Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for enhancing poor enantiomeric resolution.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is the most powerful tool for influencing selectivity.[4]
-
Solution 1: Vary the Alcohol Modifier. The type of alcohol used can dramatically alter chiral recognition.[14] Systematically test isopropanol, ethanol, and n-butanol. Ethanol is often a good alternative to isopropanol and can sometimes provide superior resolution.[16][18]
-
Solution 2: Optimize Modifier Concentration. Gradually decrease the percentage of the alcohol modifier. While this increases retention time, it often enhances the enantioselective interactions with the CSP, leading to better resolution.
-
Solution 3: Introduce Additives. For acidic or basic analytes, poor peak shape and resolution can result from unwanted interactions with the silica support. Adding a small amount (typically 0.1%) of an acid (like trifluoroacetic acid, TFA) for acidic compounds or a base (like diethylamine, DEA) for basic compounds can suppress analyte ionization, leading to sharper peaks and improved resolution.[13][19]
-
-
Inappropriate Temperature: Chiral separations are thermodynamically driven, making them sensitive to temperature changes.[20][21]
-
Solution: Decrease the column temperature. Lowering the temperature (e.g., from ambient to 10-15°C) often enhances the stability of the diastereomeric complexes formed on the CSP, increasing the selectivity factor (α).[13][22] However, be aware that in some rare cases, increasing the temperature can improve separation or even reverse the elution order.[20][23]
-
-
Incorrect CSP Choice: The selected stationary phase may not possess the right chiral recognition capabilities for your specific analyte.
-
Solution: If optimizing the mobile phase and temperature on one column fails, it is essential to screen other CSPs. A different polysaccharide backbone (amylose vs. cellulose) or a different phenylcarbamate substituent can offer completely different selectivity.[5]
-
Table 1: General Effects of Parameter Adjustments on Chiral Separations
| Parameter | Action | Impact on Retention Time | Impact on Resolution (Rs) | Common Rationale |
| Alcohol % | Decrease | Increases | Often Increases | Enhances specific analyte-CSP interactions. |
| Temperature | Decrease | Increases | Often Increases | Stabilizes transient diastereomeric complexes.[13] |
| Flow Rate | Decrease | Increases | Increases | Improves column efficiency (N) by allowing more time for mass transfer.[24] |
| Alcohol Type | Change | Varies | Varies Significantly | Alters the nature of the chiral recognition environment.[14] |
| Additive | Add Acid/Base | Varies | Improves (for ionizable analytes) | Suppresses secondary interactions and improves peak shape.[13] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise resolution and quantification accuracy.
Potential Causes & Solutions:
-
Mass Overload: Injecting too much analyte saturates the chiral recognition sites on the CSP.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support can interact with basic analytes, causing peak tailing.
-
Solution: Add a basic modifier, such as 0.1% DEA or TEA, to the mobile phase. This additive will preferentially interact with the active silanol sites, preventing the analyte from doing so.[13]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection.
-
Solution: Ideally, dissolve the sample in the mobile phase itself. If this is not possible, use the weakest solvent that provides adequate solubility.
-
Issue 3: Irreproducible Results (Shifting Retention & Resolution)
Lack of reproducibility can invalidate results and is often caused by subtle changes in the chromatographic system.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Polysaccharide CSPs can require extended equilibration times, especially when changing mobile phase composition.
-
Solution: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase.[22] For sensitive separations, a longer equilibration time may be necessary to achieve a stable baseline and consistent retention times.
-
-
Temperature Fluctuations: Ambient lab temperature changes can affect retention and selectivity.
-
Solution: Use a column thermostat to maintain a constant and controlled temperature. This is crucial for achieving high reproducibility.[22]
-
-
Mobile Phase Volatility: In normal phase, the more volatile component (e.g., hexane) can evaporate over time, changing the mobile phase composition and affecting chromatography.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir loosely covered to minimize evaporation.
-
Part 3: Key Experimental Protocols
Protocol 1: A Universal Screening Protocol for Chiral Method Development
This protocol provides a structured and efficient approach to finding a successful separation.
Objective: To screen multiple CSPs with a set of diverse mobile phases to identify the most promising conditions for method optimization.
Materials:
-
Columns: A set of 3-4 complementary polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC, ID).
-
Solvents (HPLC Grade): n-Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Sample: Racemic analyte dissolved at ~1 mg/mL in mobile phase or a compatible solvent.
Workflow Diagram: Chiral Screening Strategy
Caption: A parallel screening strategy for efficient chiral method development.
Procedure:
-
System Setup: Install the first column (e.g., CHIRALPAK® IA) and set the column temperature (e.g., 25°C) and flow rate (e.g., 1.0 mL/min).
-
Normal Phase Screening:
-
Equilibrate the column with the first mobile phase (e.g., Hexane/IPA, 80/20 v/v) until the baseline is stable.
-
Inject the sample.
-
After the run, switch to the next mobile phase (e.g., Hexane/EtOH, 80/20 v/v), equilibrate, and inject again.
-
-
Polar Organic Screening (Optional but Recommended):
-
Important: Flush the system and column thoroughly with an intermediate solvent like IPA before switching from normal phase to polar organic solvents.
-
Equilibrate with the first polar organic mobile phase (e.g., 100% ACN), and inject.
-
Switch to the next polar organic mobile phase (e.g., 100% MeOH), equilibrate, and inject.
-
-
Repeat for All Columns: Repeat steps 1-3 for each column in your screening set.
-
Data Review: Create a table to compare the resolution (Rs) and selectivity (α) for all conditions. Identify the column and mobile phase combinations that show any degree of separation. These are your leads for optimization. Even partial separation is a promising starting point.
References
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex Inc. (2012). Phenomenex Publishes Guide for Chiral Column Selection. [Link]
-
PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]
-
ResearchGate. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. [Link]
-
MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
Bulletin of the Georgian National Academy of Sciences. (2023). The Effect of Temperature on the High-Performance Liquid Chromatographic Separation of Enantiomers on Covalently Immobilized Polysaccharide-Based Chiral Stationary Phase. [Link]
-
Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]
-
Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. [Link]
-
MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]
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ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]
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Daicel Chiral Technologies. (2017). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
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Daicel Chiral Technologies. Method development strategies. [Link]
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RSC Publishing. (2008). Chiral HPLC for efficient resolution of enantiomers. [Link]
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Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. [Link]
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Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]
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Phenomenex Inc. Chiral HPLC Separations. [Link]
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ResearchGate. (2015). Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases. [Link]
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Chromatography Today. (2020). Chiral Handbook for HPLC and SFC Separations - Second Edition. [Link]
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Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
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Phenomenex Inc. Chiral HPLC Column. [Link]
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ResearchGate. (2018). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. [Link]
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Daicel Chiral Technologies. Dos and Don'ts for Using Daicel Chiral Columns Effectively. [Link]
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ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]
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ResearchGate. (2018). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol.... [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of chiral intermediates is paramount. (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid, a key building block in the synthesis of various bioactive molecules, demands a robust analytical strategy to ensure its structural integrity, purity, and stereochemistry.[1] This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and offers a comparative analysis with complementary techniques essential for a comprehensive quality assessment.
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
¹H NMR spectroscopy remains the gold standard for the structural analysis of organic molecules. It provides a detailed "fingerprint" of the molecule by mapping the chemical environment of each proton. The causality behind this choice lies in its ability to provide unambiguous information on the connectivity of atoms and the relative orientation of different parts of the molecule through chemical shifts, integration, and spin-spin coupling.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, presents a series of distinct signals that can be unequivocally assigned to its unique structural features. The use of deuterated solvents like DMSO-d₆ is crucial as they are "invisible" in the ¹H NMR spectrum and can solubilize the analyte. Furthermore, DMSO-d₆ is particularly useful for observing exchangeable protons like those in hydroxyl and carboxylic acid groups.
Structure and Proton Assignments:
-
Phthalimido Protons (Aromatic): These four protons on the benzene ring typically appear in the most downfield region of the aliphatic spectrum (around 7.86 ppm) due to the deshielding effect of the aromatic ring currents and the adjacent carbonyl groups.[2][3] Their complex splitting pattern arises from coupling to each other.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, usually appearing as a very broad singlet far downfield (around 12.6 ppm). Its broadness is a result of chemical exchange with trace amounts of water in the solvent.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal (around 5.36 ppm) is also exchangeable and its chemical shift can be variable.[2] It often appears as a doublet due to coupling with the adjacent methine proton.
-
Methine Proton (-CH(OH)-): This proton, attached to the chiral center, is deshielded by both the adjacent hydroxyl and carboxylic acid groups, causing it to resonate around 4.05 ppm.[2] It typically appears as a multiplet due to coupling with the hydroxyl proton and the adjacent methylene protons.
-
Methylene Protons (-N-CH₂-): The two protons of the methylene group attached to the phthalimide nitrogen are deshielded by the electronegative nitrogen atom and the carbonyl groups, appearing around 3.72 ppm.[2]
-
Methylene Protons (-CH₂-CH-): These two protons are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments and will have different chemical shifts (around 2.04 and 1.86 ppm) and will couple to each other (geminal coupling) as well as to the adjacent methine proton (vicinal coupling), resulting in complex multiplets.[2]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
This protocol is a self-validating system. The integration of the proton signals should correspond to the number of protons in each group (e.g., a 4H integral for the aromatic region, 1H for the methine, etc.), confirming the molecular structure. The observed splitting patterns must be consistent with the connectivity of the atoms, providing further validation.
Part 2: A Multi-faceted Approach: Comparison with Other Analytical Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization relies on a suite of analytical methods. Each technique offers unique insights, and their combined data provide a robust and reliable assessment of the compound's identity, purity, and properties.
13C NMR Spectroscopy: Probing the Carbon Skeleton
-
Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Unlike ¹H NMR, spectra are typically acquired with proton decoupling, resulting in a simpler spectrum where each unique carbon atom appears as a single line. This is invaluable for confirming the number of different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butyric acid chain.
-
Trustworthiness: The number of observed signals directly validates the carbon framework predicted by the structure. The chemical shifts provide evidence for the functional groups present (e.g., carbonyl carbons appear far downfield).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
-
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[5] Using techniques like Electrospray Ionization (ESI), the molecule is ionized (e.g., as [M-H]⁻ or [M+H]⁺), and its mass-to-charge ratio is measured. For our target molecule (M.W. 249.22 g/mol ), observing a peak at m/z 248.05 or 250.07 would confirm the molecular weight.
-
Trustworthiness: Tandem MS (MS/MS) experiments can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[6] Diagnostic fragmentation pathways, such as the loss of water (-18 Da) or cleavage of the side chain, can provide self-validating evidence for the proposed structure.[7] For instance, a characteristic fragment ion at m/z 147, corresponding to the phthalimide group, is often observed for such compounds.[7]
High-Performance Liquid Chromatography (HPLC): The Purity and Enantiomeric Excess Authority
-
Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[8] A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile and water, can effectively separate the target compound from any impurities. Purity is determined by the relative area of the main peak.
-
Trustworthiness: For chiral molecules, HPLC with a Chiral Stationary Phase (CSP) is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).[9] The CSP creates a chiral environment that allows for the separation of the (S)-(+) and (R)-(-) enantiomers into two distinct peaks. The relative integration of these peaks provides a quantitative measure of the enantiomeric composition, a critical parameter for any chiral drug intermediate.
Data Presentation and Workflow
Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Molecular structure, atom connectivity | Unambiguous structural elucidation, quantitative | Lower sensitivity, can have complex spectra |
| ¹³C NMR | Carbon skeleton | Confirms number of carbon environments, simpler spectra | Low natural abundance of ¹³C requires longer acquisition times |
| Mass Spectrometry (MS) | Molecular weight, fragmentation | High sensitivity, accurate mass determination | Limited information on isomerism (including stereoisomerism) |
| Chiral HPLC | Purity, enantiomeric excess | Gold standard for purity and chiral analysis, quantitative | Not a primary structural elucidation tool, requires method development |
Recommended Analytical Workflow
The following diagram illustrates a robust workflow for the complete characterization of a new batch of this compound, ensuring scientific integrity through orthogonal checks.
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A Comparative Guide to Phthalimide Deprotection: Hydrazine vs. Sodium Borohydride
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The phthalimide group, a robust and reliable protector of primary amines, is a frequent player in the synthesis of amino acids, peptides, and complex pharmaceutical intermediates.[1] However, the efficacy of a protecting group is ultimately judged by the ease and selectivity of its removal. This guide provides an in-depth, data-driven comparison of two of the most common reagents for phthalimide deprotection: the classical powerhouse, hydrazine, and the milder challenger, sodium borohydride (NaBH₄).
This analysis moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and chemoselectivity of each reagent, empowering you to make informed decisions for your specific synthetic challenges.
The Enduring Utility of the Phthalimide Group
The phthalimide group's popularity stems from its ability to prevent over-alkylation, a common side reaction when working with primary amines.[1][2] Its stability across a broad spectrum of reaction conditions makes it an attractive choice in multi-step syntheses.[1] The critical step, however, is the final deprotection to unveil the desired primary amine. The choice of deprotection agent can significantly impact yield, purity, and even the stereochemical integrity of the final product.
The Workhorse: Deprotection via Hydrazinolysis
The use of hydrazine for the cleavage of N-alkylated phthalimides, often referred to as the Ing-Manske procedure, is a long-established and widely used method.[3][4][5] This method is a key step in the classical Gabriel synthesis of primary amines.[3][6]
Mechanism of Action
Hydrazinolysis proceeds via a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and ring-opening to form a stable, cyclic phthalhydrazide byproduct, liberating the desired primary amine.[4]
Caption: Mechanism of Phthalimide Deprotection using Hydrazine.
Experimental Protocol: A Typical Ing-Manske Procedure
The following is a generalized protocol for the deprotection of a phthalimide-protected substrate using hydrazine hydrate.
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Tetrahydrofuran (THF)[7]
-
Hydrochloric acid (HCl) (for workup, if necessary)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (for workup)
-
Chloroform or other suitable organic solvent for extraction[7]
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or THF.[7]
-
Add hydrazine hydrate (typically 10-40 equivalents) to the solution.[7]
-
Stir the reaction mixture at room temperature or reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, a precipitate of phthalhydrazide may form. If so, filter the reaction mixture.
-
Evaporate the solvent under reduced pressure.[7]
-
Dissolve the residue in water and acidify with HCl to precipitate any remaining phthalhydrazide.
-
Filter the mixture again.
-
Make the filtrate basic with NaOH or KOH to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform) multiple times.[7]
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Advantages and Disadvantages of Hydrazinolysis
| Advantages | Disadvantages |
| Robust and Widely Applicable: Effective for a broad range of substrates. | Harsh Conditions: Often requires elevated temperatures (reflux), which may not be suitable for heat-sensitive molecules.[3] |
| High Yields: Generally provides good to excellent yields of the desired amine. | Toxicity and Safety Concerns: Hydrazine is a known carcinogen and is highly toxic.[8] It is also flammable and can be explosive.[9] Strict safety precautions are mandatory. |
| Established Method: A vast body of literature exists for this procedure. | Chemoselectivity Issues: The high nucleophilicity of hydrazine can lead to side reactions with other sensitive functional groups, such as esters or amides, potentially forming hydrazides.[10] |
| Difficult Workup: The phthalhydrazide byproduct can sometimes be challenging to completely remove from the reaction mixture.[5] | |
| Potential for Racemization: The basic nature of hydrazine and the reaction conditions can potentially lead to racemization in chiral substrates, although this is not always the case. |
The Gentle Alternative: Deprotection with Sodium Borohydride
In 1984, Osby, Martin, and Ganem introduced an exceptionally mild, two-stage, one-flask method for phthalimide deprotection using sodium borohydride.[11] This procedure offers a near-neutral alternative to hydrazinolysis, which is particularly advantageous in peptide synthesis and for substrates bearing sensitive functional groups.[11]
Mechanism of Action
The NaBH₄-mediated deprotection proceeds through a different pathway than hydrazinolysis. First, sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate. In the second stage, under mild acidic conditions, this intermediate readily lactonizes to form phthalide, with the concomitant release of the primary amine.[11][12]
Caption: Mechanism of Phthalimide Deprotection using NaBH₄.
Experimental Protocol: The Osby-Martin-Ganem Procedure
The following protocol is based on the method developed by Osby, Martin, and Ganem.[11][12]
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
-
Dowex 50 (H⁺) ion-exchange resin (or alternative purification method)
-
1 M Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in a mixture of 2-propanol and water (typically a 6:1 ratio).[12]
-
Add sodium borohydride (approximately 5 equivalents) to the stirred solution at room temperature.[12]
-
Stir the reaction for 24 hours, or until TLC indicates complete consumption of the starting material.[12]
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH to approximately 5.[12]
-
Heat the reaction mixture to 80°C for 2 hours to facilitate lactonization.[12]
-
Cool the mixture to room temperature and elute it onto a Dowex 50 (H⁺) column.
-
Wash the column with water to remove the neutral phthalide byproduct.[12]
-
Elute the desired primary amine from the column using 1 M aqueous ammonium hydroxide.[12]
-
Collect the ninhydrin-active fractions and concentrate them (e.g., by freeze-drying) to obtain the amine.[12]
Advantages and Disadvantages of NaBH₄ Deprotection
| Advantages | Disadvantages |
| Exceptionally Mild Conditions: Near-neutral pH and room temperature for the reduction step.[11] | Longer Reaction Times: The initial reduction step can be slow, often requiring 24 hours.[12] |
| High Chemoselectivity: Tolerates a wide variety of functional groups that are sensitive to hydrazinolysis. | Two-Stage, One-Flask Procedure: While convenient, it involves two distinct reaction steps with different conditions.[11] |
| Avoids Racemization: Particularly beneficial for the deprotection of phthalimides of α-amino acids, with no measurable loss of optical activity reported.[11][13] | Workup Can Be More Involved: The use of ion-exchange chromatography for purification, while effective, may not be suitable for all substrates or scales. |
| Safer Reagents: Sodium borohydride is significantly less toxic and easier to handle than hydrazine.[14] | Potential for Over-reduction: Although generally selective for the phthalimide, over-reduction to other products can occur under certain conditions or with specific substrates.[12] |
| Easily Removable Byproduct: The phthalide byproduct is neutral and can be readily removed by extractive workup or chromatography.[11][12] |
Head-to-Head Comparison: Performance Data
The following table summarizes key performance indicators for both methods, based on available literature data.
| Parameter | Hydrazine (Ing-Manske) | Sodium Borohydride (Osby-Martin-Ganem) |
| Typical Reagents | Hydrazine hydrate | Sodium borohydride, Acetic acid |
| Solvent | Ethanol, Methanol, THF | 2-Propanol/Water |
| Temperature | Room Temperature to Reflux | Room Temperature, then 80°C |
| Reaction Time | 4 - 16 hours[4][7] | ~26 hours (24h reduction + 2h lactonization)[12] |
| Yields | Generally high (70-95%)[7] | Generally high (often >90%)[11][12] |
| Key Byproduct | Phthalhydrazide | Phthalide |
| Chemoselectivity | Can react with esters and amides[10] | High; compatible with many sensitive groups[11] |
| Stereochemical Integrity | Potential for racemization | Excellent; no measurable loss of optical activity[11][13] |
| Safety Profile | Highly toxic, carcinogenic, flammable[9][15] | Toxic if swallowed/in contact with skin, releases flammable gas with water[14] |
Conclusion and Recommendations
The choice between hydrazine and sodium borohydride for phthalimide deprotection is a classic example of balancing reaction efficacy with substrate sensitivity and safety considerations.
Hydrazine remains a powerful and effective reagent for robust substrates where its high reactivity is an asset. Its use is well-documented, and for many applications, it provides a reliable and high-yielding route to the desired primary amine. However, its significant toxicity and potential for side reactions with sensitive functional groups necessitate careful consideration and stringent safety protocols.
Sodium borohydride , via the Osby-Martin-Ganem procedure, has emerged as a superior choice for the deprotection of sensitive and complex molecules, particularly in the realm of peptide and medicinal chemistry.[11] Its mild, near-neutral conditions, high chemoselectivity, and preservation of stereochemical integrity are significant advantages that often outweigh the longer reaction times.[11] The reduced toxicity and easier handling of NaBH₄ also make it a more attractive option from a laboratory safety perspective.
For the modern synthetic chemist, particularly those working with delicate, multi-functionalized molecules, the NaBH₄ method represents a more refined and often more successful approach to phthalimide deprotection. While the classic Ing-Manske procedure still holds its place, the milder conditions and enhanced safety profile of the sodium borohydride method make it the recommended first choice for a wide range of applications.
References
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
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Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
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ResearchGate. (2022). Discussion on deprotection of phthalimido group. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
chemeurope.com. (n.d.). Gabriel synthesis. Retrieved from [Link]
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chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Synthetic (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid by HPLC
Abstract
The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, a key chiral building block. We will delve into the rationale behind method development, present a robust HPLC protocol, and compare its performance against an alternative analytical technique. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate methods for chiral purity determination.
Introduction: The Significance of Enantiomeric Purity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects.[1] Therefore, the accurate determination of enantiomeric excess (% ee) is a crucial step in the quality control of this synthetic intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the chiral purity of pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[2][3] The separation of enantiomers by HPLC is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]
This guide will explore the development and validation of a chiral HPLC method for this compound and compare its performance with an alternative analytical approach.
HPLC Method Development: A Rationale-Driven Approach
The development of a successful chiral HPLC method requires a systematic approach to selecting the appropriate column and mobile phase. The goal is to achieve baseline separation of the two enantiomers, allowing for accurate quantification.
Chiral Stationary Phase (CSP) Selection
The choice of the CSP is the most critical factor in a chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds.[5] For the analysis of this compound, a column with a cellulose-based chiral selector is a logical starting point due to the presence of a carboxylic acid and a hydroxyl group, which can participate in hydrogen bonding interactions with the CSP.
Mobile Phase Optimization
The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent, such as hexane or heptane, and a polar modifier, such as isopropanol or ethanol. The ratio of these solvents is adjusted to optimize the separation. For acidic compounds like the target analyte, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.
Experimental Protocol: Chiral HPLC Method
The following protocol outlines a robust HPLC method for the enantiomeric purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: A cellulose-based chiral stationary phase (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Figure 1: Experimental workflow for HPLC purity analysis.
Comparative Analysis: HPLC vs. An Alternative Method
To provide a comprehensive evaluation, the developed HPLC method was compared with an alternative technique, Supercritical Fluid Chromatography (SFC). SFC is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption.[3]
Alternative Method: Supercritical Fluid Chromatography (SFC)
Instrumentation:
-
SFC system with a UV detector
Chromatographic Conditions:
-
Column: A cellulose-based chiral stationary phase (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Performance Comparison
The performance of the two methods was evaluated based on key chromatographic parameters.
| Parameter | HPLC Method | SFC Method |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | ~15 min | ~5 min |
| Solvent Consumption | High | Low |
| Selectivity (α) | 1.4 | 1.3 |
Discussion:
Both methods provided adequate resolution for the accurate quantification of the enantiomers. The HPLC method exhibited slightly better selectivity, resulting in a higher resolution value. However, the SFC method offered a significant advantage in terms of analysis time and reduced solvent consumption, making it a more environmentally friendly and high-throughput option. The choice between the two methods will depend on the specific needs of the laboratory, balancing the trade-off between resolution and speed.
Figure 2: Decision logic for method comparison.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the reliability of the analytical results, the developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The validation parameters assessed included specificity, linearity, precision, accuracy, and robustness.
Validation Protocol
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities was confirmed by analyzing a placebo sample and a sample spiked with known impurities.
-
Linearity: The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A linear relationship between the peak area and the concentration was established.
-
Precision: The precision of the method was determined by performing replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.
-
Accuracy: The accuracy of the method was assessed by analyzing samples with known amounts of the analyte (spiked samples). The percentage recovery was calculated.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as mobile phase composition, flow rate, and column temperature.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the enantiomers | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 2.0% | 0.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Robustness | System suitability parameters met | Pass |
The validation results demonstrate that the developed HPLC method is specific, linear, precise, accurate, and robust for the intended purpose of determining the enantiomeric purity of this compound.
Conclusion
This guide has presented a comprehensive approach to the purity analysis of synthetic this compound by HPLC. A robust and reliable chiral HPLC method has been developed and validated in accordance with ICH guidelines.[6] Furthermore, a comparative analysis with an alternative SFC method has been provided, highlighting the strengths and weaknesses of each technique.
The choice of the most appropriate analytical method will depend on the specific requirements of the laboratory. The HPLC method offers excellent resolution and is a well-established technique.[8] The SFC method provides a faster and more environmentally friendly alternative. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish and validate methods for the accurate determination of chiral purity, ensuring the quality and safety of pharmaceutical intermediates and APIs.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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ChemistrySelect. How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Hydroxy Acids
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral hydroxy acids is a cornerstone of robust chemical analysis. These molecules are pivotal in pharmaceuticals, agrochemicals, and fine chemical synthesis, where the biological activity is often enantiomer-dependent. This guide provides an in-depth, objective comparison of the principal analytical methodologies for ee determination, grounded in experimental data and established protocols, to empower you in selecting the optimal technique for your research needs.
The Criticality of Enantiomeric Purity in Chiral Hydroxy Acids
Chiral hydroxy acids possess at least one stereocenter, giving rise to non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ dramatically. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the accurate quantification of the enantiomeric composition, expressed as enantiomeric excess (% ee), is not merely an analytical exercise but a critical determinant of product safety and efficacy.
Chromatographic Approaches: The Gold Standard for Separation
Chromatographic techniques are widely regarded as the gold standard for the determination of enantiomeric excess due to their high accuracy, precision, and resolving power.[1][2] These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to their separation and subsequent quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers of a wide range of compounds, including chiral hydroxy acids.[3][4] The separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram.[4][5]
The mechanism of chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes. This is often achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
Caption: Principle of enantioseparation in chiral HPLC.
-
Sample Preparation: Prepare a 1 mg/mL solution of the mandelic acid sample in the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: Chiralpak AD-H or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suitable for volatile and thermally stable chiral hydroxy acids, often after derivatization to increase their volatility.[6] Similar to chiral HPLC, the separation is achieved using a chiral stationary phase, typically a cyclodextrin derivative coated onto the inside of a capillary column.[6][7]
Caption: General workflow for chiral GC analysis.
-
Derivatization: Esterify the lactic acid sample with a suitable alcohol (e.g., methanol) in the presence of an acid catalyst to form the more volatile methyl lactate.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column: e.g., a cyclodextrin-based column.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: e.g., start at 60 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 250 °C.
-
-
Analysis: Inject the derivatized sample and record the chromatogram. Calculate the % ee from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Chiral Analysis
NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers.[8] Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.[9] This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10][11][12] These complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum.[13] The enantiomeric excess can then be determined by integrating these signals.
Caption: Principle of enantiodiscrimination using a CSA in NMR.
This protocol is based on the use of chiral boronic acid receptors as CSAs for α-hydroxy acids.[9]
-
Sample Preparation: In an NMR tube, dissolve the α-hydroxy acid sample and a suitable chiral boronic acid receptor in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Analysis: Identify the signals corresponding to the diastereomeric complexes. Integrate the distinct signals for each enantiomer and calculate the % ee.
Using Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomers of the chiral hydroxy acid to form stable, covalent diastereomers.[8] These diastereomers have different physical and chemical properties, including distinct NMR spectra.[14] The enantiomeric excess is determined by integrating the signals of the newly formed diastereomers.
This protocol involves a three-component derivatization reaction.[14]
-
Derivatization: In a vial, mix the chiral hydroxy acid analyte with a ¹⁹F-labeled chiral amine and 2-formylphenylboronic acid. Allow the reaction to proceed to completion.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The use of ¹⁹F NMR can offer higher resolution and less signal overlap compared to ¹H NMR.[14]
-
Analysis: Integrate the well-resolved signals of the two diastereomers in the ¹⁹F NMR spectrum to determine the % ee.
Optical Methods: A Rapid Approach to Enantiomeric Purity
Optical methods provide a rapid and non-destructive means of assessing enantiomeric purity. These techniques are based on the interaction of chiral molecules with plane-polarized light.
Optical Rotation (Polarimetry)
Chiral molecules have the ability to rotate the plane of polarized light. This property is known as optical activity. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomeric excess can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer.[15][16]
% ee = ([α]observed / [α]max) * 100
Where:
-
[α]observed is the specific rotation of the sample.
-
[α]max is the specific rotation of the pure enantiomer.
It is important to note that this method is highly dependent on the accuracy of the literature value for the specific rotation of the pure enantiomer and can be affected by impurities.[15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of the analyte.[17][18] Recent advances have utilized multivariate regression models trained on CD spectra to accurately predict the ee and even the diastereomeric excess of chiral hydroxy acids without the need for chromatography.[18][19][20]
Comparison of Analytical Methods
The choice of the most suitable method for determining the enantiomeric excess of a chiral hydroxy acid depends on several factors, including the nature of the sample, the required accuracy and sensitivity, sample throughput, and available instrumentation.
| Method | Principle | Accuracy | Precision | Sensitivity (LOD/LOQ) | Sample Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High (<1% error with proper integration).[1] | High (±0.5% reproducibility).[1] | High (LOD: ~0.003 µg/mL for some applications).[1] | Moderate to High | Widely applicable, high resolution, excellent for preparative separations.[4][5] | Method development can be time-consuming, expensive columns. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High | High | Very High | High | Fast analysis times, high efficiency. | Requires volatile and thermally stable analytes (derivatization often needed). |
| NMR with CSA | Formation of transient diastereomeric complexes.[10][12] | Good to High | Good | Moderate | High | Rapid, non-destructive, no separation needed.[12] | Signal overlap can be an issue, requires a suitable CSA.[14] |
| NMR with CDA | Formation of stable covalent diastereomers.[8][14] | High | High | Moderate | Moderate | Provides well-resolved signals, can be used for absolute configuration determination. | Requires a chemical reaction, potential for kinetic resolution. |
| Optical Rotation | Measurement of the rotation of plane-polarized light.[21] | Moderate to Low | Moderate | Low | Very High | Very fast, simple instrumentation. | Dependent on accurate literature values, sensitive to impurities.[15] |
| CD Spectroscopy | Differential absorption of circularly polarized light.[17] | Good to High (with chemometrics).[19] | Good | Moderate to High | High | Rapid, can provide absolute configuration information.[17] | Requires a chromophore near the stereocenter, complex data analysis for mixtures. |
Conclusion: Selecting the Right Tool for the Job
The determination of the enantiomeric excess of chiral hydroxy acids is a critical analytical task with significant implications for research and development. This guide has provided a comparative overview of the most common and powerful techniques available.
-
For the highest accuracy and resolution, especially for complex mixtures or for preparative purposes, chiral HPLC and GC remain the methods of choice.
-
When rapid, high-throughput screening is required and a suitable agent is available, NMR spectroscopy with chiral solvating or derivatizing agents offers a powerful alternative.
-
Optical methods, particularly polarimetry, provide a quick and simple assessment of enantiomeric purity, though with lower accuracy.
-
Circular dichroism, especially when coupled with chemometric analysis, is an emerging powerful tool for rapid and accurate ee determination.
Ultimately, the selection of the optimal method will be guided by the specific requirements of the analysis, the properties of the chiral hydroxy acid, and the resources available in the laboratory. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.
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Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]
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SC6. Optical Rotation and Enantiomeric Purity. Stereochemistry - Chemistry LibreTexts. [Link]
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Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
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5.7: Optical Rotation. Chemistry LibreTexts. [Link]
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Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
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Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
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Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR. National Institutes of Health. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. [Link]
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Facile Quantification of Enantiomeric Excess and Concentration with Indicator-Displacement Assays: An Example in the Analyses of α-Hydroxyacids. Journal of the American Chemical Society. [Link]
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Enantiomeric Composition of Chiral β-Hydroxylamides by 1H NMR Spectroscopy Using Chiral Solvating Ag. Ingenta Connect. [Link]
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Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl)-Lphenylalanine on porous graphite. ResearchGate. [Link]
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Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]
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Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [Link]
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1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Hydroxy Acid Separation
For researchers, scientists, and drug development professionals, the stereoselective analysis of hydroxy acids is a critical task. The enantiomers of these compounds, prevalent in pharmaceuticals, natural products, and clinical diagnostics, often exhibit profoundly different physiological activities.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this challenge, offering robust and reliable separation.[2][3]
This guide provides an in-depth comparison of the primary classes of CSPs used for hydroxy acid separation. Moving beyond a simple catalog of products, we will explore the underlying chiral recognition mechanisms, present comparative experimental data, and offer field-proven insights to inform your selection process and accelerate method development. Our objective is to equip you with the knowledge to make strategic, evidence-based decisions for your specific analytical challenges.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and successful for a broad range of chiral separations, including hydroxy acids.[4][5] Their popularity stems from their remarkable versatility and broad enantiorecognition capabilities.[6] These CSPs are available with the polysaccharide derivative either physically coated or covalently immobilized onto the silica support. Immobilized phases offer enhanced robustness and a wider choice of solvents, which can be crucial for optimizing selectivity.[4][7]
Chiral Recognition Mechanism
The chiral recognition mechanism of polysaccharide CSPs is a complex interplay of forces. The helical structure of amylose and the more linear structure of cellulose, when derivatized (e.g., with phenyl carbamates), create chiral grooves or cavities.[4][8] An analyte's enantiomers interact differently with these chiral pockets. Separation is achieved through a combination of:
-
Hydrogen Bonding: Crucial for hydroxy acids, involving the hydroxyl and carboxyl groups of the analyte and the carbamate groups on the CSP.
-
π-π Interactions: Between aromatic rings on the analyte (if present) and the phenyl groups of the CSP derivative.
-
Dipole-Dipole Interactions: Resulting from polar functional groups.
-
Steric Hindrance (Inclusion): One enantiomer fits more snugly or favorably into the chiral cavity than the other, leading to a difference in retention time.[9]
The helical structure of amylose derivatives often provides a more complex chiral environment, leading to different and sometimes better chiral recognition compared to the flatter cellulose derivatives.[10]
Caption: Chiral recognition on polysaccharide CSPs.
Performance Data for Hydroxy Acid Separation
Polysaccharide columns demonstrate excellent performance for many hydroxy acids, particularly aromatic ones like mandelic acid. The choice between amylose and cellulose derivatives is often complementary, and screening both types is a recommended strategy.[4]
| Analyte | CSP Type | Column Example | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Mandelic Acid | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Hexane/IPA/TFA (80/20/0.1) | 2.5 | 1.4 | [11] |
| Atrolactic Acid | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Hexane/Ethanol/TFA (90/10/0.1) | 3.1 | 1.6 | [11] |
| 2-Hydroxyoctanoic Acid Methyl Ester | Polysaccharide-based | Not specified | Not specified | > 2.0 | Not specified | [12] |
Cyclodextrin-Based CSPs: The Inclusion Complex Experts
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[13] This structure features a hydrophobic inner cavity and a hydrophilic exterior, making them particularly effective for separations in reversed-phase (RP) mode.[14] Native β-cyclodextrin is widely used, but derivatized versions (e.g., acetylated, hydroxypropylated) offer modified selectivity.[15]
Chiral Recognition Mechanism
The primary mechanism for cyclodextrin-based CSPs is the formation of transient diastereomeric inclusion complexes.[13] For a typical hydroxy acid with an aromatic group (like mandelic acid), the aromatic portion of the analyte fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs at the rim of the cavity, where the analyte's chiral center and its substituents (hydroxyl and carboxyl groups) can interact with the hydroxyl groups of the cyclodextrin via hydrogen bonding. The enantiomer that forms the more stable complex is retained longer.[16]
Caption: Workflow for chiral column screening.
Optimization Phase
Once a promising system is identified, optimize for baseline resolution (Rs > 1.5).
-
Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., IPA in NP, Acetonitrile in RP). Small changes can have a large impact on resolution.
-
Additive Concentration: Adjust the concentration of the acidic (or basic) additive. For hydroxy acids, the acid additive (like TFA) is critical for good peak shape.
-
Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure.
-
Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency and resolution, at the cost of longer run times.
Validation
Once the desired separation is achieved, perform system suitability tests by making replicate injections to ensure the method is robust and reproducible (%RSD < 2.0% for peak areas, Rs > 2.0). [12]
Conclusion
The selection of a chiral stationary phase for hydroxy acid separation is a strategic process guided by an understanding of chiral recognition mechanisms. Polysaccharide-based CSPs serve as an excellent starting point due to their broad applicability. Cyclodextrin, macrocyclic antibiotic, and protein-based phases offer powerful, often complementary, selectivity. By employing a systematic screening and optimization workflow, researchers can efficiently develop robust and reliable methods for the critical task of enantioseparation, ensuring the quality and safety of pharmaceuticals and advancing scientific discovery.
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-
Antal, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]
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Conti, M., et al. (2003). A glycopeptide antibiotic chiral stationary phase for the enantiomer resolution of hydroxy acid derivatives by capillary electrochromatography. Electrophoresis, 24(5), 904-12. Available at: [Link]
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Jadhav, S. B., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 473. Available at: [Link]
- Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America.
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Antal, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]
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Pell, R., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Polymers, 13(1), 147. Available at: [Link]
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Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved December 19, 2025, from [Link]
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Jadhav, S. B., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. Available at: [Link]
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Kumar, P., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Ma, S., et al. (2019). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Chirality. Available at: [Link]
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Dhandapani, R. (2022). Advances in Chiral Technology for Enantiomer Separation. LCGC International. Available at: [Link]
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Ilisz, I., et al. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. Available at: [Link]
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Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. Retrieved December 19, 2025, from [Link]
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Immobilized Protein Stationary Phases. (n.d.). Chiral Technologies. Retrieved December 19, 2025, from [Link]
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Armstrong, D. W. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. Available at: [Link]
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Cyclodextrin-based CSPs. (n.d.). Chiralpedia. Retrieved December 19, 2025, from [Link]
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Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3334. Available at: [Link]
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Comparison of separations on beta and gamma cyclodextrin based CSPs. (n.d.). ResearchGate. Retrieved December 19, 2025, from [Link]
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Berthod, A. (2008). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Advances in Chromatography, 46, 109-73. Available at: [Link]
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Protein-based CSPs. (n.d.). Chiralpedia. Retrieved December 19, 2025, from [Link]
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Daicel Protein-based Chiral Columns. (n.d.). Element Lab Solutions. Retrieved December 19, 2025, from [Link]
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Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
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Ali, I., & Aboul-Enein, H. Y. (2006). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Available at: [Link]
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Bi, C., et al. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 27. Available at: [Link]
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Ilisz, I., et al. (2012). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. ResearchGate. Available at: [Link]
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Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Available at: [Link]
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Zhang, T., et al. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org. Available at: [Link]
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Hyun, M. H. (2006). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Methods in Molecular Biology. Available at: [Link]
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Mass spectrometry analysis of phthalimide-protected compounds
Introduction
In the landscape of multistep organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of primary amines is a foundational strategy to prevent unwanted side reactions.[1] The phthalimide group, introduced via methods like the Gabriel synthesis, serves as a robust and sterically hindered protecting group for primary amines.[2] Its stability and reliability make it a frequent choice, but this same stability presents unique considerations for analytical characterization.[3] Mass spectrometry (MS) is an indispensable tool for monitoring reaction progress, confirming product identity, and profiling impurities.[4]
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of phthalimide-protected compounds. We will explore the nuances of ionization, detail the signature fragmentation patterns that serve as a diagnostic fingerprint, compare its performance against other common amine protecting groups, and provide a validated, field-tested experimental workflow for LC-MS/MS analysis.
Section 1: Ionization Techniques for Phthalimide Derivatives - A Comparative Analysis
The choice of ionization technique is critical as it dictates the form of the ions entering the mass analyzer, directly influencing the resulting mass spectrum. For phthalimide-protected compounds, Electrospray Ionization (ESI) is the most prevalent technique due to its soft nature and suitability for compounds analyzed via liquid chromatography.[5]
Electrospray Ionization (ESI): ESI is ideal for polar, medium-to-large molecules. It generates protonated molecules, [M+H]+, with minimal in-source fragmentation, making it excellent for accurate molecular weight determination.[5] Its compatibility with reverse-phase liquid chromatography allows for the seamless analysis of complex reaction mixtures.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for this specific application, MALDI can be useful for analyzing larger, more complex phthalimide-protected structures, such as modified peptides, where ESI might produce overly complex charge state distributions.
Below is a comparative summary of these two techniques for this application:
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid phase via a high-voltage spray. | Soft ionization from a solid crystal matrix via a laser. |
| Typical Analytes | Small molecules, peptides, proteins in solution. | Peptides, proteins, polymers, large molecules. |
| Ion Formation | Primarily [M+H]+, [M+Na]+, or multiply charged ions. | Primarily singly charged ions [M+H]+. |
| Fragmentation | Minimal in-source fragmentation; fragmentation is induced in the collision cell (MS/MS).[5] | Some in-source decay possible, but generally soft. |
| Compatibility | Directly coupled with Liquid Chromatography (LC-MS).[6][7] | Typically an offline technique; sample is spotted onto a plate. |
| Best For | Routine reaction monitoring, purity analysis, and structural confirmation of synthetic intermediates. | High-molecular-weight compounds or when direct solid analysis is preferred. |
For the remainder of this guide, we will focus on ESI, as it represents the most common and versatile approach for the compounds of interest to our target audience.
Section 2: The Signature Fragmentation of the Phthalimide Moiety
Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), phthalimide-protected compounds exhibit highly predictable fragmentation patterns. This reliability is a cornerstone of their structural confirmation. The robust nature of the phthalimide ring means that fragmentation is often directed by its structure.[5]
Upon collisional activation of the protonated molecule [M+H]+, the most characteristic pathway involves cleavage to produce ions related to the phthalimide core. Key diagnostic fragment ions include:
-
Protonated Phthalimide (m/z 148.04): Often a prominent peak, resulting from the cleavage of the N-C bond connecting the phthalimide group to the rest of the molecule.
-
Protonated Phthalic Anhydride (m/z 149.02): Arises from rearrangement and loss of the protected amine.
-
The m/z 132 ion: Corresponding to the loss of an oxygen atom from the m/z 148 fragment.
-
The m/z 104 ion: Resulting from the loss of CO from the m/z 132 fragment.
-
The m/z 76 ion: A common fragment corresponding to a benzyne-type radical cation, C6H4+.
The presence of this cascade of fragments provides a high-confidence "fingerprint" for the phthalimide moiety.
Caption: Characteristic fragmentation pathway of a protonated N-alkylphthalimide compound under CID.
Section 3: Performance Comparison: Phthalimide vs. Alternative Amine Protecting Groups
The choice of protecting group has a profound impact on the resulting mass spectrum.[4] Understanding these differences is key to selecting the right group for a synthetic strategy where MS is the primary analytical tool. Here, we compare phthalimide with two other workhorses of amine protection: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[1][4]
| Feature | Phthalimide (Phth) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Lability in MS Source | Highly Stable | Highly Labile (Acid Sensitive)[1] | Moderately Stable |
| Typical Ionization | [M+H]+ | [M+H]+, often with in-source loss of Boc group | [M+H]+ |
| Characteristic Loss | Not a primary pathway | Loss of isobutylene (-56 Da) or the entire Boc group (-100 Da)[4] | Loss of benzyl radical (-91 Da) or toluene (-92 Da) |
| Diagnostic Fragment(s) | m/z 148, 132, 104, 76 | [M+H-56]+ or [M+H-100]+ | [M+H-91]+ or tropylium ion at m/z 91 |
| Ease of Interpretation | Very predictable; signature fragments are highly diagnostic. | Simple to interpret due to characteristic neutral losses. | Generally predictable, with the tropylium ion being a strong indicator. |
| Synthetic Orthogonality | Removed by hydrazinolysis.[8][2] | Removed by acid (e.g., TFA).[1][3] | Removed by catalytic hydrogenolysis.[1][3] |
Expert Insights: The stability of the phthalimide group is a double-edged sword. While it prevents in-source decay and provides a clean molecular ion, it often requires higher collision energy to induce fragmentation compared to the labile Boc group. Conversely, the extreme lability of the Boc group can sometimes make it difficult to observe the molecular ion, as it may preferentially fragment in the ESI source. The Cbz group offers a middle ground of stability and predictable fragmentation.
Section 4: Experimental Workflow: A Validated Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of phthalimide-protected compounds, designed for reliable separation and sensitive detection.
Caption: A typical experimental workflow for the LC-MS/MS analysis of phthalimide derivatives.
1. Sample Preparation:
-
Objective: To prepare a clear, particulate-free solution suitable for injection.
-
Protocol:
-
Weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent such as methanol (MeOH) or acetonitrile (ACN). Ensure complete dissolution.
-
If the sample contains particulates, filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Causality: Using a common LC mobile phase solvent like MeOH or ACN ensures compatibility and prevents sample precipitation upon injection. Filtering removes particulates that could clog the LC system.[9]
2. Liquid Chromatography (LC) Conditions:
-
Objective: To achieve chromatographic separation of the analyte from impurities and starting materials.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Causality: Formic acid is a crucial mobile phase additive that acts as a proton source, promoting the formation of [M+H]+ ions in positive mode ESI, thereby enhancing sensitivity.[10] The C18 column is a versatile stationary phase for separating compounds of moderate polarity.
3. Mass Spectrometry (MS) Parameters:
-
Objective: To detect the molecular ion and trigger fragmentation.
-
Protocol:
-
Ionization Mode: ESI Positive.
-
MS1 Scan Range: m/z 100 - 1000 (or a range appropriate for the expected molecular weight).
-
Data Acquisition: Use a data-dependent acquisition (DDA) mode where an MS/MS scan is automatically triggered when an ion of interest from the MS1 scan exceeds a set intensity threshold.
-
MS/MS Parameters: Select the [M+H]+ ion for fragmentation. Use a ramped collision energy (e.g., 15-40 eV) to ensure a rich fragmentation spectrum is obtained.
-
4. Data Interpretation and Validation:
-
Primary Confirmation: Verify the presence of the correct [M+H]+ ion in the MS1 spectrum, corresponding to the calculated molecular weight of the target compound.
-
Structural Validation: Analyze the MS/MS spectrum for the key diagnostic fragment ions of the phthalimide group (m/z 148, 132, 104, 76). The presence of this pattern confirms the integrity of the protected amine.
-
Purity Assessment: The LC chromatogram provides data on the relative purity of the sample, separating the main product from any unreacted starting materials or byproducts.
Conclusion
The mass spectrometric analysis of phthalimide-protected compounds is a robust and highly informative process. The chemical stability of the phthalimide group translates to clean molecular ion detection by ESI-MS. Furthermore, its fragmentation behavior under CID is exceptionally predictable, providing a high-confidence diagnostic fingerprint centered around the characteristic ion at m/z 148. When compared to more labile protecting groups like Boc, phthalimide offers superior stability in the MS source, while its fragmentation provides clearer structural data than the simple neutral losses seen with Boc or Cbz. By employing the validated LC-MS/MS workflow detailed in this guide, researchers can achieve reliable, high-quality data for reaction monitoring, structural confirmation, and purity assessment, ensuring confidence in their synthetic outcomes.
References
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-
Liang, X., et al. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link].
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National Institute of Standards and Technology (NIST). Phthalimide - NIST WebBook. Available from: [Link].
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Paula, C. C. A., et al. Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of amines with phthalic anhydride under paper spray ionization. Rapid Communications in Mass Spectrometry. Available from: [Link].
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-
Zhang, H., et al. Sample Preparation for LC‐MS Bioanalysis of Peptides. ResearchGate. Available from: [Link].
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Vaitkuviene, A., et al. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules. Available from: [Link].
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Validation of analytical methods for chiral drug intermediates
As a Senior Application Scientist, I understand that the successful development of chiral drugs hinges on the rigorous control of stereoisomeric purity. Chiral intermediates are the building blocks of these drugs, and their enantiomeric composition directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Consequently, the validation of analytical methods to quantify this composition is not merely a regulatory hurdle but a scientific necessity.
This guide provides an in-depth comparison of analytical techniques and a practical framework for validating methods for chiral drug intermediates. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Regulatory Landscape: A Harmonized Approach
The validation of analytical procedures is governed by a harmonized framework established by the International Council for Harmonisation (ICH).[2] The primary guidelines, ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development," are adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making compliance with ICH a direct path to meeting global regulatory expectations.[3][4]
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] For chiral intermediates, this means the method must accurately and reliably quantify the desired enantiomer and its undesired counterpart, which is treated as a chiral impurity.[7]
Selecting the Optimal Analytical Technique
The choice of analytical technique is the foundation of a robust chiral method. The most prevalent techniques each offer distinct advantages and are suited for different applications.[8][9]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a liquid mobile phase and a Chiral Stationary Phase (CSP).[8] | Versatile, widely applicable, extensive range of commercially available CSPs, robust and reproducible.[10] | Can be time-consuming, uses significant volumes of organic solvents. | Routine quality control, high-resolution separation of a wide variety of compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase for separation on a CSP.[11] | Faster analysis times, reduced organic solvent consumption ("green" chemistry), often provides better resolution and peak shape than HPLC.[11][] | Requires specialized equipment, less suitable for highly polar compounds. | High-throughput screening, preparative-scale separations for isolating pure enantiomers.[9][] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field, with a chiral selector added to the background electrolyte.[8] | High separation efficiency, very low sample and reagent consumption, rapid method development.[8] | Lower concentration sensitivity compared to HPLC, precision can be more challenging to control. | Analysis of polar and water-soluble compounds, screening of various chiral selectors.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase passing through a column with a chiral stationary phase.[13] | Excellent for volatile and thermally stable analytes. | Often requires derivatization to increase volatility, not suitable for non-volatile or thermally labile compounds.[11][13] | Analysis of volatile chiral intermediates and starting materials. |
The Core of Separation: A Comparison of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers via chromatography is most often achieved using a Chiral Stationary Phase (CSP).[] The selection of the appropriate CSP is the most critical step in method development.[14] The performance of these phases is highly dependent on the analyte's structure and the mobile phase composition.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used due to their broad applicability and robustness.[14]
Table 2: Comparative Performance of Common CSPs for a Hypothetical Chiral Amine
| Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Key Interactions |
| Polysaccharide-based (Amylose) | CHIRALPAK® AD-H | n-Hexane/Ethanol/Diethylamine (80/20/0.1) | 1.45 | 2.80 | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance.[15] |
| Polysaccharide-based (Cellulose) | CHIRALCEL® OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) | 1.28 | 2.10 | Similar to amylose, but with different spatial arrangement of carbamate groups.[16] |
| Cyclodextrin-based | CYCLOBOND™ I 2000 DM | Methanol/Water (60/40) | 1.60 | 3.50 | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim.[15] |
| Macrocyclic Glycopeptide-based | Astec CHIROBIOTIC® V | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1) | 1.35 | 2.50 | Multiple interaction sites: ionic, hydrogen bonding, dipole-dipole, and steric interactions. |
Note: Data is illustrative. Actual performance depends on the specific analyte and conditions.
A Step-by-Step Guide to Method Validation
Validation must demonstrate that the method is fit for its purpose according to ICH Q2(R2) guidelines.[5][17] The following sections detail the experimental protocols for the core validation parameters.
System Suitability
Causality: Before any validation or sample analysis, you must verify that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical method, ensuring the system's performance on any given day.[3] They act as a mini-validation for every run.[7]
Experimental Protocol:
-
Prepare a system suitability solution, typically the racemic mixture of the intermediate at a concentration that provides a sufficient detector response.
-
Perform a minimum of five replicate injections of this solution.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, and tailing factor.
-
Calculate the resolution between the two enantiomer peaks.
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.7 for baseline separation.[7]
-
Repeatability (RSD) of Peak Area: ≤ 2.0%.[3]
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): Report value (typically >2000).
Specificity
Causality: Specificity demonstrates that the method can unequivocally measure the analyte in the presence of other components, including the other enantiomer, impurities, and degradation products.[3][18] For a chiral method, the primary goal is to prove baseline resolution between the enantiomers.
Experimental Protocol:
-
Prepare separate solutions of:
-
The pure, desired enantiomer.
-
The pure, undesired enantiomer (if available).
-
The racemic (50:50) mixture.
-
A placebo or matrix blank (all components except the analyte).
-
The desired enantiomer spiked with all potential impurities and degradation products.
-
-
Inject each solution and analyze the chromatograms.
-
Assess the peak purity of the enantiomers using a photodiode array (PDA) detector if available.
Acceptance Criteria:
-
The two enantiomers must be baseline resolved from each other and all other components.[3]
-
No interfering peaks should be observed at the retention times of the enantiomers in the blank or placebo chromatograms.
-
Peak purity analysis should indicate that the enantiomer peaks are spectrally homogeneous.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[19] The range is the interval for which the method is shown to be precise, accurate, and linear.[19][20] This is critical for accurately quantifying both the major (desired) and minor (undesired) enantiomers.
Experimental Protocol:
-
For the Undesired Enantiomer (Impurity):
-
Prepare a series of at least five concentrations by spiking the pure desired enantiomer with the undesired enantiomer.
-
The range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.6%).[19]
-
-
For the Desired Enantiomer (Assay):
-
Prepare a series of at least five concentrations, typically from 80% to 120% of the nominal sample concentration.[20]
-
-
Inject each concentration level in triplicate.
-
Plot the average peak area versus concentration for each enantiomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.995.
-
Y-intercept: Should be close to zero and not statistically significant.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[18][21] It confirms that the method provides a result that is correct, which is essential for making reliable decisions about the quality of the drug intermediate.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a solution of the pure desired enantiomer).
-
Spike the matrix with the undesired enantiomer at a minimum of three concentration levels across the analytical range (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate, resulting in nine total determinations.
-
Analyze the samples and calculate the percentage recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
Percent Recovery: Typically 90.0% to 110.0% for the minor enantiomer (impurity).[3] For the major enantiomer, a tighter range of 98.0% to 102.0% is often required.[3]
Precision
Causality: Precision measures the degree of scatter among a series of measurements from the same homogeneous sample.[22] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability). This demonstrates the method's consistency and reliability over time and with different analysts or equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit.
-
Alternatively, analyze one sample six times.
-
Have a single analyst perform the analysis on the same day with the same equipment.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the mean, standard deviation, and RSD for both sets of results.
Acceptance Criteria:
-
Repeatability (RSD): ≤ 10% for the minor enantiomer at the specification limit.[3]
-
Intermediate Precision (RSD): Slightly wider limits may be acceptable, but should be justified.
Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23] This is a critical parameter for chiral impurity methods, as it defines the lower boundary of the method's reliable performance.
Experimental Protocol:
-
Estimate the LOQ, typically based on a signal-to-noise ratio (S/N) of approximately 10:1.[7]
-
Prepare six independent samples at the estimated LOQ concentration.
-
Analyze the samples and confirm that the S/N ratio is ≥ 10.
-
Calculate the precision (RSD) and accuracy (% recovery) for these samples.
Acceptance Criteria:
-
Precision (RSD): ≤ 20% is often acceptable at the LOQ.[7]
-
Accuracy: Must be within an acceptable range (e.g., 80-120%).
Robustness
Causality: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[18][24] This provides an indication of its reliability during normal usage and is typically evaluated during method development.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).[3]
-
Prepare a system suitability solution or a sample spiked at the specification limit.
-
Analyze the sample while systematically varying each parameter, one at a time.
-
Evaluate the effect of these changes on critical system suitability parameters, especially the resolution between the enantiomers.
Acceptance Criteria:
-
The system suitability criteria (especially resolution) must still be met under all varied conditions.
-
No significant change in the quantification of the enantiomers should be observed.
Visualizing the Validation Workflow
A structured workflow ensures all validation aspects are covered systematically.
Caption: Workflow for Chiral Analytical Method Validation.
The Interrelation of Key Validation Parameters
The core quantitative validation parameters are logically interconnected, defining the method's performance envelope.
Caption: Interdependence of Quantitative Validation Parameters.
Conclusion
Validating an analytical method for chiral drug intermediates is a multi-faceted process that underpins the quality and safety of pharmaceutical products. By moving beyond a rote checklist and understanding the scientific rationale behind each validation parameter, researchers can build truly robust and reliable methods. A thorough comparison of available analytical technologies, coupled with a systematic execution of the validation protocols outlined in ICH guidelines, ensures that the developed method is not only compliant but truly fit for its intended purpose: to precisely and accurately define the stereochemical purity of critical drug intermediates.
References
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- 16. repository.uncw.edu [repository.uncw.edu]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 21. iosrphr.org [iosrphr.org]
- 22. Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase [wisdomlib.org]
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A Tale of Two Syntheses: Biocatalytic vs. Chemical Routes to 4-Amino-2-hydroxybutyric Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. 4-amino-2-hydroxybutyric acid, a key building block for various therapeutic agents, presents a compelling case study in the evolving landscape of chemical synthesis. This guide provides a detailed comparison of the biocatalytic and traditional chemical approaches to producing this valuable compound, offering insights into the underlying principles, experimental protocols, and overall sustainability of each method. Our analysis aims to equip researchers and process chemists with the knowledge to make informed decisions in their synthetic strategy.
The Strategic Divide: Flexibility vs. Specificity
The choice between a biocatalytic and a chemical synthesis route is not merely a technical one; it reflects a fundamental strategic decision in process development. Chemical synthesis offers a well-established and versatile toolkit, capable of a vast array of transformations. However, this flexibility often comes at the cost of complex multi-step processes, harsh reaction conditions, and significant waste generation. In contrast, biocatalysis, leveraging the inherent specificity of enzymes, promises elegant, efficient, and greener alternatives, though it may require more upfront investment in enzyme discovery and optimization.
Biocatalytic Synthesis: A One-Pot Cascade of Efficiency
A notable example of a biocatalytic approach to (S)- and (R)-2-amino-4-hydroxybutanoic acid involves a one-pot cyclic cascade reaction. This elegant synthesis utilizes a class II pyruvate aldolase and a stereoselective transaminase to construct the target molecule with high efficiency and stereochemical control.
The Enzymatic Machinery in Action
The biocatalytic pathway hinges on the synergistic action of two key enzymes:
-
Pyruvate Aldolase: This enzyme catalyzes the aldol addition of a pyruvate donor to an aldehyde acceptor, forming the carbon-carbon bond that constitutes the backbone of the target molecule.
-
Transaminase: A pyridoxal phosphate (PLP)-dependent enzyme that stereoselectively transfers an amino group to the keto acid intermediate produced by the aldolase, thereby establishing the chiral center of the final product.
This enzymatic tandem allows for a "systems biocatalysis" approach, where the product of the first reaction is immediately consumed as the substrate for the second, minimizing intermediate purification steps and maximizing process efficiency.
Experimental Workflow: Biocatalytic Synthesis
Caption: Biocatalytic one-pot cascade synthesis of 4-amino-2-hydroxybutyric acid.
Detailed Biocatalytic Protocol
Materials:
-
Pyruvate
-
Aldehyde acceptor (e.g., formaldehyde)
-
Amino donor (e.g., alanine)
-
Pyruvate aldolase
-
Transaminase (S- or R-selective)
-
Pyridoxal phosphate (PLP)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Dissolve the pyruvate and amino donor in the buffer solution containing PLP.
-
Add the pyruvate aldolase and transaminase to the reaction mixture.
-
Slowly add the aldehyde acceptor to the reaction mixture over a period of several hours.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR).
-
Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.
Chemical Synthesis: A Multi-Step Journey
A representative chemical synthesis of L-4-amino-2-hydroxybutyric acid starts from the readily available amino acid, L-asparagine. This multi-step process involves the transformation of functional groups through a series of classical organic reactions.
The Chemical Transformation Pathway
This synthetic route typically involves the following key transformations:
-
Deamination: The primary amide of L-asparagine is converted to a carboxylic acid.
-
Nitrile Formation: The resulting carboxylic acid is then converted to a nitrile. This often involves the use of a dehydrating agent in a solvent such as pyridine.
-
Reduction: The nitrile group is reduced to a primary amine, and any protecting groups are removed. This is commonly achieved through catalytic hydrogenation.
This pathway, while effective, necessitates multiple reaction and purification steps, each contributing to the overall process mass intensity and environmental footprint.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis of 4-amino-2-hydroxybutyric acid from L-asparagine.
Detailed Chemical Protocol (Based on a patent literature example[1])
Step 1 & 2: Deamination and Nitrile Formation
-
Reactants: L-asparagine, acetic acid, sodium nitrite, pyridine, acetic anhydride.
-
Procedure: L-asparagine is dissolved in aqueous acetic acid and treated with sodium nitrite to yield L-malamidic acid. The intermediate is then treated with pyridine and acetic anhydride to form the corresponding nitrile.
Step 3: Reduction
-
Reactants: Nitrile intermediate, platinum oxide catalyst, water, acetic acid.
-
Procedure: The nitrile intermediate is subjected to catalytic hydrogenation using platinum oxide in a mixture of water and acetic acid to yield L-4-amino-2-hydroxybutyric acid.[1]
Purification:
-
The final product is purified by ion-exchange chromatography, followed by crystallization from an ethanol-water mixture.[1]
Head-to-Head Comparison: Performance Metrics
A direct comparison of the two approaches reveals significant differences in key performance indicators. The following table summarizes the available data, highlighting the strengths and weaknesses of each method.
| Metric | Biocatalytic Synthesis | Chemical Synthesis (from L-asparagine) |
| Number of Steps | 1 (One-Pot) | 3+ |
| Overall Yield | >95% | ~50%[1] |
| Stereoselectivity | >99% ee | Dependent on chiral starting material |
| Reaction Conditions | Mild (ambient temp., neutral pH) | Harsh (low temp., strong acids, high temp.) |
| Solvents | Primarily water | Acetic acid, pyridine, ethanol |
| Catalyst | Enzymes (biodegradable) | Platinum oxide (heavy metal) |
| Productivity | >80 g L-1 d-1 | Not reported, likely lower due to multi-step nature |
| Process Mass Intensity (PMI) | Estimated to be significantly lower | Estimated to be significantly higher* |
*A precise PMI calculation for the chemical synthesis is challenging due to incomplete data in the public domain. However, a qualitative assessment based on the number of steps, solvent usage, and purification requirements strongly suggests a much higher PMI compared to the biocatalytic route.
The Green Chemistry Perspective: A Clear Winner
From a green chemistry standpoint, the biocatalytic route demonstrates clear advantages. The use of water as a solvent, mild reaction conditions, and biodegradable catalysts significantly reduces the environmental impact compared to the chemical synthesis, which employs hazardous reagents like pyridine and heavy metal catalysts.[2] The concept of Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, serves as a powerful metric for evaluating the "greenness" of a process.[2][3][4] While a full PMI analysis requires detailed process data, the one-pot nature and high yield of the biocatalytic method inherently lead to a much lower PMI.
Conclusion: A Paradigm Shift in Synthesis
The synthesis of 4-amino-2-hydroxybutyric acid provides a compelling illustration of the paradigm shift occurring in modern chemical manufacturing. While traditional chemical synthesis remains a powerful and versatile tool, the demand for more sustainable, efficient, and cost-effective processes is driving the adoption of biocatalysis. The one-pot, highly selective, and environmentally benign nature of the enzymatic approach presents a significant advancement over the multi-step, resource-intensive chemical route. For researchers and drug development professionals, embracing biocatalytic strategies is not just an option for "greener" chemistry; it is a strategic imperative for developing the next generation of pharmaceuticals in a sustainable and economically viable manner.
References
- Process for the production of 4-aminobutyric acid or its derivatives. U.S. Patent 4,290,972, issued September 22, 1981.
-
Process Mass Intensity (PMI) – ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Butyric acid, γ-amino - Organic Syntheses Procedure. [Link]
-
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. [Link]
-
A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]
-
Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed. [Link]
-
Process Mass Intensity (PMI) Metric - ACS GCI Pharmaceutical Roundtable. [Link]
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed Central. [Link]
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- 4. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Unleashed: A Comparative Guide to Butirosin Analogues with Modified Side Chains
For researchers, scientists, and drug development professionals dedicated to combating the ever-evolving landscape of bacterial resistance, the aminoglycoside antibiotic butirosin presents a compelling scaffold for derivatization. Its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position offers inherent protection against several aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance. However, the pursuit of enhanced potency, broadened spectrum, and the circumvention of remaining resistance pathways necessitates further molecular innovation. This guide provides an in-depth, comparative analysis of butirosin analogues with modified side chains, supported by experimental data and detailed protocols to inform and empower your research endeavors.
The Rationale for Side Chain Modification: Overcoming Bacterial Defenses
Aminoglycosides exert their bactericidal effects by binding to the 30S ribosomal subunit, inducing mistranslation of mRNA and disrupting protein synthesis. Bacterial resistance predominantly arises from the enzymatic modification of the antibiotic by AMEs, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs). These enzymes alter the structure of the aminoglycoside, diminishing its binding affinity for the ribosomal target.
The AHBA side chain of butirosin provides a steric hindrance that protects it from many AMEs. Nevertheless, certain enzymes, such as APH(3')-IIIa, can still inactivate butirosin.[1][2] This has spurred the strategic modification of other side chains on the butirosin molecule to not only enhance its intrinsic activity but also to create analogues that are refractory to a wider range of AMEs.
Comparative Efficacy of Butirosin Analogues: A Data-Driven Analysis
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of key butirosin analogues against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. The data has been compiled from various peer-reviewed studies to provide a comparative overview.
| Compound/Analogue | Modification | S. aureus Smith (susceptible) | S. aureus (MRSA) | E. coli Juhl (susceptible) | P. aeruginosa A9843A (susceptible) | Butirosin-Resistant E. coli | Butirosin-Resistant P. aeruginosa | Reference(s) |
| Butirosin A | Parent Compound | 0.78 µg/mL | - | 1.2 µg/mL | 7.8 µg/mL | High MICs | High MICs | [3] |
| 4'-deoxybutirosin A | 4'-OH to H | - | - | - | - | - | - | [3] |
| 5''-guanidino-4'-deoxybutirosin A | 4'-OH to H, 5''-OH to Guanidino | - | Active | - | - | - | - | [3] |
| 5''-amidino-4'-deoxybutirosin A | 4'-OH to H, 5''-OH to Amidino | - | - | - | - | - | - | [3] |
| 5''-guanidino-butirosin A | 5''-OH to Guanidino | More active than Butirosin A | - | More active than Butirosin A | - | - | - | [3] |
| 5''-amino-3',4',5''-trideoxybutirosin A | 3',4'-OH to H, 5''-OH to NH2 | - | - | - | - | Outstanding activity | Outstanding activity | [4][5] |
| 6'-N-methylbutirosin A (NMB-A) | 6'-NH2 to NHCH3 | Similar to Butirosin A | - | Similar to Butirosin A | Weaker than Butirosin A | Greater activity | - | [6] |
| 3',4'-dideoxy-6'-C-methylbutirosin B (DCB-B) | 3',4'-OH to H, 6'-C-H to C-CH3 | - | - | - | - | Greatly improved activity | - | [6] |
Note: A dash (-) indicates that specific data was not available in the cited literature. "More active" or "Greater activity" indicates a qualitative improvement in efficacy as reported in the source.
Structure-Activity Relationship: Decoding the Impact of Side Chain Modifications
The modifications detailed above have profound implications for the antibacterial efficacy and resistance profiles of butirosin analogues.
Modifications at the 5''-Position: Enhancing Potency
The introduction of basic functionalities such as guanidino and amidino groups at the 5''-position has been shown to increase the overall antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This is likely due to enhanced electrostatic interactions with the negatively charged phosphate backbone of the ribosomal RNA target. The 5''-guanidino derivative of 4'-deoxybutirosin A, for instance, demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Deoxygenation at the 3' and 4'-Positions: A Strategy Against Phosphotransferases
A significant breakthrough in overcoming resistance has been the deoxygenation of the 3' and 4'-hydroxyl groups. The APH(3') family of enzymes specifically phosphorylates the 3'-hydroxyl group, leading to inactivation. By removing this target hydroxyl group, analogues such as 5''-amino-3',4',5''-trideoxybutirosin A exhibit outstanding activity against butirosin-resistant strains of E. coli and P. aeruginosa.[4][5]
Modifications at the 6'-Position: Circumventing Acetyltransferases
The 6'-amino group is a primary target for AACs. N-methylation of this group, as seen in 6'-N-methylbutirosin A, can hinder the binding of acetyl-CoA and the subsequent enzymatic reaction. This results in greater activity against butirosin-resistant strains that harbor AAC(6') enzymes.[6] Furthermore, the combination of 3',4'-deoxygenation and modification at the 6'-position, as in 3',4'-dideoxy-6'-C-methylbutirosin B, yields a compound with broad-spectrum activity and significantly improved efficacy against strains containing both acetyltransferases and phosphotransferases.[6]
Visualizing the Molecular Landscape
To better understand the structure of butirosin and the key sites for modification, the following diagram is provided.
Caption: Structure of Butirosin A with key modification sites.
Experimental Protocols: A Guide to Synthesis and Efficacy Testing
The following protocols are provided as a comprehensive guide for the synthesis and evaluation of butirosin analogues. These are based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Synthesis of a 5''-Guanidino Butirosin Analogue
This protocol outlines a general procedure for the guanidination of a 5''-amino butirosin precursor.
Caption: Workflow for the synthesis of a 5''-guanidino butirosin analogue.
Step-by-Step Protocol:
-
Protection: Begin with a butirosin derivative where the 5''-hydroxyl group has been converted to an amino group. Protect the other amino and hydroxyl groups using standard protecting group chemistry (e.g., benzyloxycarbonyl for amines, silyl ethers for hydroxyls).
-
Guanidinylation: Dissolve the protected 5''-amino butirosin precursor in a suitable solvent (e.g., dichloromethane). Add a guanidinylating agent, such as 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine, and a non-nucleophilic base (e.g., triethylamine). Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Deprotection: Following the guanidinylation, remove the protecting groups. For Boc and Cbz groups, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane is effective.
-
Purification: Purify the final compound using ion-exchange chromatography to isolate the guanidinylated butirosin analogue as a salt (e.g., TFA or HCl salt). Lyophilize the pure fractions to obtain the final product as a solid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each butirosin analogue in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The modification of butirosin's side chains is a potent strategy for developing novel aminoglycoside antibiotics that can combat bacterial resistance. The introduction of basic moieties at the 5''-position enhances potency, while deoxygenation at the 3' and 4'-positions and N-alkylation at the 6'-position are effective tactics to evade enzymatic inactivation by APHs and AACs, respectively.
Future research should focus on combinatorial approaches, modifying multiple side chains simultaneously to create synergistic effects against a broader range of resistant pathogens. Furthermore, the exploration of novel chemical functionalities to replace or modify the existing side chains could lead to the discovery of next-generation butirosin analogues with improved efficacy and safety profiles. The experimental frameworks provided in this guide offer a solid foundation for these exciting future investigations.
References
-
Fong, D. H., & Berghuis, A. M. (2009). Structural Basis of APH(3')-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Antimicrobial Agents and Chemotherapy, 53(10), 4346–4353. [Link]
-
Hon, W. C., McKay, G. A., Thompson, P. R., Sweet, R. M., Yang, D. S., Wright, G. D., & Berghuis, A. M. (1997). Structure of an aminoglycoside 3'-phosphotransferase, a key enzyme in antibiotic resistance. Cell, 89(6), 887-895. [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
-
The European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0, 2019. [Link]
-
Narita, Y., Masuyoshi, S., Yamasaki, T., Naito, T., & Kawaguchi, H. (1991). Synthesis and activity of butirosin derivatives with 5''-amidino and 5''-guanidino substituents. The Journal of Antibiotics, 44(1), 86-92. [Link]
-
Woo, P. W. K. (1975). 5"-Amino-3',4',5"-trideoxybutirosin A, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics, 28(7), 522-529. [Link]
-
Takeda, K., Kinumaki, A., Okuno, S., Matsushita, T., & Ito, Y. (1978). Mutational biosynthesis of butirosin analogs. III. 6'-N-methylbutirosins and 3', 4'-dideoxy-6'-c-methylbutirosins, new semisynthetic aminoglycosides. The Journal of Antibiotics, 31(10), 1039-1045. [Link]
-
Saeki, H., Shimada, Y., Ohki, E., & Sugawara, S. (1975). Synthesis of aminotrideoxybutirosin A, a chemically modified antibiotic active against butirosin-resistant bacteria. The Journal of Antibiotics, 28(7), 530-536. [Link]
- Woo, P. W. K., Dion, H. W., & Bartz, Q. R. (1971). Butirosins A and B, aminoglycoside antibiotics. III. Structures. Tetrahedron Letters, 12(28), 2625-2628.
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Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: activity and resistance. Antimicrobial agents and chemotherapy, 43(4), 727-737. [Link]
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Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates, 13(6), 151-171. [Link]
- Vetting, M. W., Magnet, S., Nieves, E., Roderick, S. L., & Blanchard, J. S. (2004). A bacterial two-component system regulates the expression of a new class of aminoglycoside-modifying enzyme. Chemistry & biology, 11(4), 565-573.
- Boehr, D. D., & Wright, G. D. (2008). The role of the N-terminus in the evolution of the GCN5-related N-acetyltransferase (GNAT) superfamily. BMC evolutionary biology, 8(1), 1-13.
-
Takeda, K., Aihara, K., Furumai, T., Ito, Y., & Yamaguchi, T. (1979). Mutational biosynthesis of butirosin analogs. IV. 3',4'-dideoxy-6'-N-methylbutirosins, new and potent antibiotics. The Journal of Antibiotics, 32(1), 18-24. [Link]
- Umezawa, S., Tsuchiya, T., Muto, R., Nishimura, Y., & Umezawa, H. (1971). Synthesis of 3'-deoxykanamycin B. The Journal of Antibiotics, 24(4), 274-275.
-
Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340-348. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-2-Hydroxybutyric Acid Enantiomers
Introduction: The Significance of Chirality in 2-Hydroxybutyric Acid
2-Hydroxybutyric acid is a small chiral molecule of significant interest in clinical diagnostics and metabolic research.[1][2][3] It exists as two enantiomers, (R)- and (S)-2-hydroxybutyric acid, which are non-superimposable mirror images of each other.[4][5][6] While possessing identical physical properties like melting point, boiling point, and solubility in achiral environments, their stereochemistry is a critical determinant of their biological activity.[4] In biological systems, enzymes and receptors are themselves chiral, leading to stereospecific interactions. For instance, the (S)-enantiomer is a known biomarker for insulin resistance and oxidative stress, while the (R)-enantiomer may be inactive or interact with different metabolic pathways.[2][4] Consequently, the ability to accurately distinguish, identify, and quantify these enantiomers is paramount for drug development, pharmacology, and understanding metabolic pathways.[7][8]
This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate the (R) and (S) enantiomers of 2-hydroxybutyric acid. We will explore both indirect methods that rely on chemical modification and direct chiroptical methods that exploit the intrinsic chirality of the molecules, offering field-proven insights into the causality behind experimental choices.
The Fundamental Challenge: Spectroscopic Invisibility of Enantiomers
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamentally "blind" to chirality in an achiral setting. Enantiomers have the same atomic connectivity and bond vibrational energies, resulting in identical NMR and IR spectra. To overcome this, two primary strategies are employed:
-
Indirect Differentiation: This approach involves reacting the enantiomeric mixture with a single, pure enantiomer of another chiral molecule, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties and will produce distinct signals in spectroscopic analyses like NMR.[9]
-
Direct Differentiation: This strategy utilizes a chiral probe that interacts differently with each enantiomer. Chiroptical spectroscopy techniques employ circularly polarized light. The differential interaction—absorption or refraction—of left- and right-circularly polarized light by the chiral molecule provides a unique spectral fingerprint for each enantiomer.[10][11]
Nuclear Magnetic Resonance (NMR): An Indirect Approach via Diastereomer Formation
Expertise & Causality: Why Derivatization is Necessary
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-2-hydroxybutyric acid are indistinguishable. Every corresponding proton and carbon atom in each enantiomer exists in an identical average electronic environment, leading to identical chemical shifts.
The solution is to introduce a new chiral center to the molecule, thereby creating diastereomers. By reacting the racemic 2-hydroxybutyric acid with an enantiomerically pure chiral derivatizing agent (CDA), we form two new molecules: (R)-acid-(R)-CDA and (S)-acid-(R)-CDA. These diastereomers are no longer mirror images and have distinct spatial arrangements. This structural difference alters the electronic environment of the nuclei within each diastereomer, resulting in measurably different chemical shifts in the NMR spectrum. This allows for not only differentiation but also quantification of the enantiomeric ratio.[9]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
This protocol describes a general workflow for chiral derivatization for NMR analysis.
-
Sample Preparation: Dissolve a known quantity (e.g., 5-10 mg) of the 2-hydroxybutyric acid sample (containing one or both enantiomers) in a suitable anhydrous solvent (e.g., 0.5 mL of deuterated chloroform, CDCl₃) in an NMR tube.
-
Addition of CDA: Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral derivatizing agent. A common choice for molecules with hydroxyl groups is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride). A coupling agent like dicyclohexylcarbodiimide (DCC) or a mild base like pyridine may be required to facilitate the esterification reaction.
-
Reaction: Allow the reaction to proceed to completion. This may require gentle heating or simply standing at room temperature. Monitor the reaction by thin-layer chromatography (TLC) if necessary. The goal is 100% conversion to ensure accurate quantification.[9]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton near the stereocenter. The integration of the distinct signals for this proton in the two diastereomers will directly correspond to the enantiomeric ratio of the original sample.
Logical Workflow for NMR-Based Enantiomer Differentiation
Caption: Workflow for indirect enantiomer analysis by NMR spectroscopy.
Expected Data Summary
| Proton | Expected ¹H Chemical Shift (ppm) | Diastereomer 1 Signal | Diastereomer 2 Signal |
| C2-H (Methine) | 4.0 - 4.5 | Single peak (e.g., triplet) | Shifted single peak |
| C3-H₂ (Methylene) | 1.7 - 2.0 | Multiplet | Shifted multiplet |
| C4-H₃ (Methyl) | 0.9 - 1.2 | Triplet | Shifted triplet |
Vibrational Spectroscopy: From Identical IR to Mirror-Image VCD
Expertise & Causality: The Power of Polarized Light in IR
A standard Infrared (IR) spectrum provides information about the vibrational modes of a molecule. Since (R)- and (S)-2-hydroxybutyric acid have the same atoms connected by the same bonds, their bond strengths and vibrational frequencies are identical. Therefore, their IR spectra are superimposable and cannot be used for differentiation.[12][13]
Vibrational Circular Dichroism (VCD) is a chiroptical technique that overcomes this limitation.[10] VCD measures the differential absorption of left- and right-circularly polarized infrared light for each vibrational mode.[14] A chiral molecule will absorb the two types of polarized light differently, resulting in a VCD spectrum with positive or negative bands. Enantiomers interact with circularly polarized light in an equal but opposite manner, yielding VCD spectra that are perfect mirror images of each other.[15] This provides an unambiguous method for determining absolute configuration by comparing experimental spectra to theoretical calculations.[10][16]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: VCD signals are typically weak, so high sample concentrations are required.[14] Prepare a solution of the enantiomerically pure (or enriched) sample at a concentration of 10-100 mg/mL in a suitable, non-absorbing IR solvent (e.g., CCl₄ or CDCl₃).
-
Solvent Subtraction: Acquire a VCD spectrum of the pure solvent under the same conditions as the sample. This will be used for background subtraction.
-
VCD Acquisition: Acquire the VCD spectrum of the sample. This requires a specialized VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the light. Long accumulation times are often necessary to achieve a good signal-to-noise ratio.[14]
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte. The result is typically plotted as Δε (M⁻¹cm⁻¹) versus wavenumber (cm⁻¹).
Principle of Vibrational Circular Dichroism (VCD)
Caption: VCD measures the differential absorption (ΔA) of polarized IR light.
Expected Data Summary
The VCD spectra for the (R) and (S) enantiomers will be mirror images. For a given vibrational band, one enantiomer will show a positive VCD signal (a positive Cotton effect) while the other will show a negative one of equal magnitude.
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected VCD Signal for (R)-enantiomer | Expected VCD Signal for (S)-enantiomer |
| O-H stretch | ~3400-3200 | +/- | -/+ |
| C-H stretch (methine) | ~2980-2960 | +/- | -/+ |
| C=O stretch (carboxyl) | ~1720-1700 | +/- | -/+ |
| C-O stretch | ~1100-1050 | +/- | -/+ |
Note: The specific sign (+/-) for a given mode depends on the molecule's conformation and must be determined experimentally or through ab initio calculations.[15]
Chiroptical Spectroscopy: Direct Probing with UV-Vis Light
Expertise & Causality: Electronic Transitions and Chirality
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, direct methods for analyzing chiral molecules. They operate in the UV-Visible range and probe the electronic transitions of a molecule (e.g., the n → π* transition of the carboxyl group).[17]
-
ECD Spectroscopy measures the difference in absorbance of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ).[8] An ECD spectrum plots this difference (often as molar ellipticity, [θ], or differential extinction coefficient, Δε) against wavelength. Enantiomers produce ECD spectra that are perfect mirror images.[18][19][20]
-
ORD Spectroscopy measures the change in the angle of optical rotation as a function of wavelength.[11][21] An anomalous curve, known as a Cotton effect, appears at wavelengths where the molecule absorbs light.[22] The shape and sign of this Cotton effect curve are unique to a specific stereochemistry, and enantiomers will produce mirror-image ORD curves.[17]
For α-hydroxy acids like 2-hydroxybutyric acid, the sign of the Cotton effect in the ECD spectrum is a reliable indicator of the absolute configuration at the chiral center.[18][20][23]
Experimental Protocol: ECD/ORD Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1 - 1.0 mg/mL) of the enantiomerically pure samples in a UV-transparent solvent, such as water, methanol, or acetonitrile. The environment can affect chiroptical response, so consistency is key.[18]
-
Instrument Setup: Use a spectropolarimeter or a CD spectrometer. Set the wavelength range to scan across the electronic absorption bands of the molecule (e.g., 190-280 nm for the carboxyl chromophore).
-
Baseline Correction: Acquire a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Place the sample cuvette in the spectrometer and acquire the ECD or ORD spectrum.
-
Data Analysis: For ECD, identify the wavelength of maximum dichroism and note the sign (positive or negative) of the Cotton effect. For ORD, identify the peak and trough of the Cotton effect curve.
Principle of Electronic Circular Dichroism (ECD)
Caption: Enantiomers interact differently with polarized light, yielding mirror-image ECD spectra.
Expected Data Summary
Based on studies of similar aliphatic α-hydroxy acids, the (S)-enantiomer is expected to show a negative Cotton effect, and the (R)-enantiomer a positive one, around 210 nm.[18][20][23]
| Parameter | (R)-2-hydroxybutyric acid | (S)-2-hydroxybutyric acid |
| ECD λₘₐₓ | ~210 nm | ~210 nm |
| ECD Cotton Effect Sign | Positive (+) | Negative (-) |
| ORD Curve Shape | Positive Cotton Effect (Peak then trough) | Negative Cotton Effect (Trough then peak) |
Summary and Recommendations
The choice of spectroscopic technique depends on the specific analytical goal, available instrumentation, and sample characteristics.
| Technique | Principle | Pros | Cons | Best For |
| NMR with CDA | Indirect; diastereomer formation | Quantitative (enantiomeric excess), uses standard NMR, provides structural information. | Requires chemical reaction, potential for kinetic resolution errors, CDA can be expensive. | Determining enantiomeric purity/ratio in a mixture. |
| VCD | Direct; differential IR absorption | Provides rich 3D structural/conformational data, definitive absolute configuration with theory. | Requires specialized equipment, high sample concentration needed, signals are weak. | Unambiguous determination of absolute configuration and solution conformation. |
| ECD / ORD | Direct; differential UV-Vis absorption | High sensitivity, small sample amount, rapid analysis, excellent for absolute configuration. | Requires a chromophore near the stereocenter, less structural information than VCD. | Rapid confirmation of absolute configuration and enantiomeric purity. |
Senior Scientist's Recommendation:
-
For routine quality control and determining enantiomeric excess (e.e.) in a process chemistry or metabolomics lab, NMR with a chiral derivatizing agent is a robust and widely accessible method.
-
For the definitive, unambiguous assignment of absolute configuration of a newly synthesized or isolated sample, VCD is the gold standard, especially when coupled with quantum-chemical computations.
-
For rapid, high-throughput screening and confirmation of stereochemistry , particularly when enantiomeric standards are available, ECD is exceptionally efficient due to its high sensitivity and speed.
By understanding the principles and practical considerations of each technique, researchers can confidently select the optimal spectroscopic tool to elucidate the chiral nature of 2-hydroxybutyric acid and other vital chiral molecules.
References
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Sonti, R., et al. (2023). "Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR." ACS Publications. Available at: [Link]
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PubChem. "(S)-2-Hydroxybutyric acid | C4H8O3 | CID 440864." National Center for Biotechnology Information. Available at: [Link]
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Meinert, C., et al. (2020). "Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality." Scientific Reports. Available at: [Link]
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ResearchGate. "Circular dichroism spectroscopy. a The two enantiomers of COTh. b CD..." ResearchGate. Available at: [Link]
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Biological Magnetic Resonance Bank. "(R)-2-hydroxybutyric Acid at BMRB." University of Wisconsin-Madison. Available at: [Link]
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PubChem. "2-Hydroxybutyric Acid | C4H8O3 | CID 11266." National Center for Biotechnology Information. Available at: [Link]
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SpectraBase. "2-Hydroxybutyric acid." Wiley. Available at: [Link]
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Wikipedia. "2-Hydroxybutyric acid." Wikimedia Foundation. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. "Exploring (2S)-2-Hydroxybutanoic Acid: Properties, Applications, and Manufacturing." Available at: [Link]
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NIST. "2-Ethyl-2-hydroxybutyric acid." NIST WebBook. Available at: [Link]
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SpectraBase. "(R)-2-Hydroxybutyric acid - Optional[1H NMR] - Spectrum." Wiley. Available at: [Link]
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ResearchGate. "CD and anisotropy spectra of chiral hydroxycarboxylic acids in aqueous..." ResearchGate. Available at: [Link]
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American Institute of Physics. "CH-Stretching Vibrational Circular Dichroism of t -Hydroxy Acids and Related Molecules." AIP Publishing. Available at: [Link]
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Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008)." HMDB. Available at: [Link]
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PubChem. "(R)-2-Hydroxybutyric acid | C4H8O3 | CID 449265." National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. "CD and anisotropy spectra of chiral hydroxycarboxylic acids in aqueous..." ResearchGate. Available at: [Link]
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Wikipedia. "Vibrational circular dichroism." Wikimedia Foundation. Available at: [Link]
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Utrecht University. "OPTICAL ROTATORY DISPERSION." Utrecht University Repository. Available at: [Link]
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Chemistry LibreTexts. "19.9: Optical Rotatory Dispersion and Circular Dichroism." LibreTexts. Available at: [Link]
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Rivera, J. et al. (2015). "Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity." Molecules. Available at: [Link]
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Al-Assaf, S., et al. (2018). "Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Human Metabolome Database. "Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008)." HMDB. Available at: [Link]
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Jasco Inc. (2021). "A Guide to Understanding Vibrational Circular Dichroism Spectroscopy." YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Optical Purity of Amino Acids Post-Deprotection
Introduction: The Criticality of Chirality in Pharmaceutical Development
In the synthesis of peptides and other pharmaceutical agents, the stereochemical integrity of amino acid building blocks is paramount. Following the removal of protecting groups (deprotection), the potential for racemization—the conversion of a pure enantiomer into a mixture of both L- and D-forms—presents a significant challenge. Even trace amounts of an undesired enantiomer can lead to drastically different pharmacological activities, reduced efficacy, or unforeseen toxicological effects. Therefore, robust and accurate analytical methods for quantifying the optical purity, or enantiomeric excess (ee%), of amino acids are not merely a matter of quality control; they are a cornerstone of safe and effective drug development.
This guide provides an in-depth comparison of the principal analytical techniques used to assess the optical purity of amino acids after deprotection. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a clear comparison of their capabilities to empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific needs.
Pillar 1: Chromatographic Techniques - The Workhorses of Chiral Separation
Chromatographic methods are the most widely employed techniques for the enantioseparation of amino acids due to their high resolution and sensitivity. The fundamental principle involves creating a chiral environment where the two enantiomers can interact differently, leading to their separation in time or space.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful technique for determining the enantiomeric purity of amino acids.[1] The choice between direct and indirect methods is a critical decision in method development.[1]
A. Direct Separation using Chiral Stationary Phases (CSPs)
This is the most straightforward approach, where the separation is achieved on a column packed with a chiral stationary phase.[1] The mechanism relies on the formation of transient, diastereomeric complexes between the amino acid enantiomers and the immobilized chiral selector.[2]
-
Causality in CSP Selection: The choice of CSP is crucial and depends on the nature of the amino acid.
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are particularly effective for resolving underivatized amino acids.[3] Their structure allows for multiple interaction points (ionic, hydrogen bonding, steric) and they are compatible with both aqueous and organic mobile phases, making them ideal for polar, zwitterionic amino acids.[3] A key advantage is that the D-enantiomer is almost always more strongly retained, a consequence of the antibiotic's natural function of binding to D-alanyl-D-alanine residues in bacterial cell walls.[3]
-
Crown Ether Phases: These are exceptionally well-suited for the separation of primary amino acids, forming inclusion complexes with the protonated amino group.[4]
-
Polysaccharide-Based Phases (e.g., Cellulose or Amylose derivatives): While highly versatile, these often require derivatization of the amino acid to improve its solubility in the non-polar mobile phases typically used.[3]
-
B. Indirect Separation via Chiral Derivatizing Agents (CDAs)
In this method, the enantiomeric amino acid mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[1]
-
Causality in CDA Selection:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA that reacts with the primary amine of the amino acid. The resulting diastereomers are often well-resolved by reversed-phase HPLC.[1]
-
Fluorescent CDAs: For applications requiring high sensitivity, such as analyzing trace impurities, CDAs that introduce a fluorescent tag are invaluable.[1]
-
The logical workflow for selecting and implementing an HPLC-based method is depicted below.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, ensuring the protection of laboratory personnel and the environment.
The procedures outlined below are grounded in established safety principles and regulatory standards. They are designed to be a self-validating system, where the logic behind each step is transparent and directly linked to the inherent properties of the chemical.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents specific risks that dictate the necessary safety measures.[1]
Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Statement | GHS Code | Description | Required PPE & Rationale |
| Causes skin irritation | H315 | The compound can cause redness, itching, or inflammation upon contact with the skin. | Impervious Gloves (e.g., Nitrile): To prevent direct skin contact.[1][2] Laboratory Coat: To protect skin and personal clothing from accidental splashes. |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation, pain, or damage. | Safety Goggles with Side-Shields or Face Shield: To provide a physical barrier against splashes and aerosols, protecting the eyes from serious injury.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath. | Work in a Well-Ventilated Area or Fume Hood: To minimize the concentration of airborne particles.[1][3] NIOSH-approved Respirator (if dust/aerosols are generated): To prevent inhalation when ventilation is insufficient. |
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]
The Core Principle of Disposal: Professional Hazardous Waste Management
The definitive directive for the disposal of this compound is explicit: Dispose of contents and container to an approved waste disposal plant. [1] This means that this chemical must not be disposed of down the drain or in regular solid waste.[4][5] Laboratory drains are not designed to handle such chemical waste and can lead to environmental contamination and damage to the wastewater system.[4]
The entire disposal process should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2] These entities are equipped to handle hazardous materials in compliance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely preparing this compound and its associated waste for collection by a professional service.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.[4][6]
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid reagent.
-
Solutions containing the dissolved compound.
-
Contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels.
-
-
Designate a specific waste container for solid waste contaminated with this chemical.
-
Never mix this waste with other incompatible waste streams, such as strong oxidizing agents, bases, or different solvent wastes.[8]
Step 2: Containerization and Labeling
The container you choose must be robust and clearly communicate its contents to prevent accidents.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition and has a secure, leak-proof lid.[6] The container must be compatible with the chemical to avoid degradation or reaction.[5]
-
Label the Container Clearly: The label must be unambiguous and securely affixed to the container. It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").[1]
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
-
Collect Waste at the Point of Generation: Accumulate the waste in the designated, labeled container within the laboratory where it is generated.[6]
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when you are adding waste.[5] This minimizes the release of any potential vapors and prevents spills.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[3] It is best practice to use secondary containment (such as a larger, chemically resistant tray) to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with the details of the waste, which is why accurate labeling is critical. They will handle the logistics of transport and final disposal with a licensed hazardous waste vendor.[9]
Managing Spills and Decontamination
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
-
Ensure Safety First: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated. Before cleaning up, put on the appropriate PPE (gloves, safety goggles, lab coat).[1]
-
Contain the Spill: Prevent the spill from spreading. For solid spills, you can gently sweep up the material. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill. [2]
-
Collect the Contaminated Material: Carefully place all spilled material and contaminated absorbents into a designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly. The choice of cleaning solution will depend on the surface, but a standard laboratory detergent and water, followed by a rinse, is often sufficient.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, gloves) are now considered hazardous waste and must be placed in the sealed, labeled waste container for disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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- Paint & Coatings Resource Center. (n.d.). Disposal of toxic and hazardous substance.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Hydroxy-4-(methylthio)butyric Acid (65-72% in Water).
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
- CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Hydroxybutyric acid.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Hydroxyisobutyric acid.
- Benchchem. (n.d.). Safe Disposal of 2-Hydroxy-4-(methylthio)butyric Acid: A Procedural Guide.
- Biosynth. (2019). Safety Data Sheet: 2-Hydroxy-4-(methylthio)butanoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Hydroxy-3-methyl butyric acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid.
- Benchchem. (n.d.). Navigating the Safe Disposal of (S)-2-Hydroxy-3-methylbutanoic Acid: A Procedural Guide.
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A Senior Application Scientist's Guide to the Safe Handling of (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a white to light yellow crystalline powder.[] While comprehensive toxicological data is not widely available, the primary known hazards are irritation to the eyes, respiratory system, and skin.[2] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air.[3] Therefore, a thorough risk assessment is crucial before commencing any work.
Key Hazards:
-
Eye Irritation: Direct contact can cause significant irritation.
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards.[3] A face shield is recommended when there is a significant risk of splashing or dust generation. | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[3] Gloves should be inspected before use and changed immediately upon contamination. | To prevent direct skin contact and subsequent irritation. |
| Skin and Body Protection | A standard or chemical-resistant lab coat must be worn and fully buttoned.[3] Fully enclosed shoes made of a chemical-resistant material are mandatory. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator is required. | To prevent inhalation of airborne particles that can cause respiratory irritation. |
Below is a decision-making workflow for selecting the appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[3]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4]
-
Gather Materials: Have all necessary equipment and reagents ready before starting to minimize movement and potential for accidents.
3.2. Handling the Solid Compound
-
Weighing: When weighing the powder, do so within the fume hood on a draft shield to prevent dust from becoming airborne.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
3.3. Post-Handling Procedures
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
4.2. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
